4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-1-(3-methylbutyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2/c1-7(2)5-6-13-9(4)10(11)8(3)12-13/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVUWUPSJNIEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(C)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649267 | |
| Record name | 4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171717-09-1 | |
| Record name | 4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
An In-Depth Technical Guide to the Synthesis of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
Introduction
The pyrazole nucleus is a foundational heterocyclic motif, prominently featured in a vast array of biologically active compounds. Its derivatives are integral to pharmaceutical and agrochemical research, forming the core of anti-inflammatory, anti-cancer, and analgesic drugs, as well as potent herbicides and fungicides.[1][2][3] The functionalization of the pyrazole ring, particularly through halogenation, significantly enhances its synthetic utility. 4-halopyrazoles, such as 4-bromopyrazoles, serve as versatile intermediates in modern organic synthesis, enabling the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings.[2][4]
This technical guide provides a comprehensive, scientifically-grounded framework for the , a substituted pyrazole with potential applications as a building block in drug discovery and materials science. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the self-validating nature of the protocols described. The synthesis is presented as a robust and reproducible three-step sequence, designed for researchers, chemists, and professionals in the field of drug development.
Overall Synthetic Strategy
The synthesis of the target molecule is logically approached in three distinct stages, starting from commercially available precursors. This strategy ensures high yields and purity at each step, culminating in the desired final product.
-
Step 1: Pyrazole Ring Formation. Synthesis of 3,5-dimethyl-1H-pyrazole via the Paal-Knorr condensation of acetylacetone with hydrazine hydrate.
-
Step 2: Electrophilic Bromination. Regioselective bromination of the pyrazole core at the C4-position to yield 4-bromo-3,5-dimethyl-1H-pyrazole.
-
Step 3: N-Alkylation. Attachment of the 3-methylbutyl (isoamyl) side chain to the N1 position of the brominated pyrazole ring.
Caption: Overall three-step synthetic workflow.
Part 1: Synthesis of 3,5-dimethyl-1H-pyrazole (Intermediate I)
Scientific Rationale & Mechanism
The formation of the pyrazole ring is achieved via the Paal-Knorr synthesis, a classic and highly efficient condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[5] In this protocol, acetylacetone (2,4-pentanedione) reacts with hydrazine hydrate. The mechanism involves the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the second carbonyl group. Subsequent dehydration of the resulting heterocyclic alcohol yields the aromatic 3,5-dimethyl-1H-pyrazole. The reaction is often catalyzed by a small amount of acid, though it can also proceed effectively without a catalyst, driven by the thermodynamic stability of the aromatic product.[5][6]
Detailed Experimental Protocol
-
Materials: Acetylacetone, Hydrazine hydrate (80% solution in water), Glacial Acetic Acid, Water.
-
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add deionized water (200 mL) and acetylacetone (0.5 mol, 50.0 g).
-
Add a catalytic amount of glacial acetic acid (2 mL).
-
While stirring the mixture, slowly add hydrazine hydrate (0.5 mol) dropwise via an addition funnel. The reaction is exothermic; maintain the temperature below 50°C by controlling the rate of addition and using an ice bath if necessary.[5][6]
-
After the addition is complete, heat the reaction mixture to 50°C and maintain it for 3 hours with continuous stirring.[6]
-
Cool the reaction mixture to approximately 10°C in an ice bath. The product will precipitate as a white crystalline solid.
-
Collect the solid by vacuum filtration and wash it with cold deionized water (2 x 50 mL).
-
Dry the product under vacuum to yield 3,5-dimethyl-1H-pyrazole. Further purification is typically not necessary for the subsequent step if the melting point is sharp.
-
Data Presentation: Synthesis of Intermediate I
| Parameter | Value | Reference |
| Starting Material | Acetylacetone | [5] |
| Reagent | Hydrazine Hydrate | [5] |
| Solvent | Water | [5][6] |
| Catalyst | Glacial Acetic Acid | [5] |
| Typical Yield | >90% | [5][6] |
| Appearance | White Crystalline Solid | [7] |
| Melting Point | 106-108 °C | [7] |
Part 2: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole (Intermediate II)
Scientific Rationale & Mechanism
The bromination of 3,5-dimethyl-1H-pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich, making it susceptible to attack by electrophiles. Molecular orbital calculations and experimental evidence confirm that the C4 position is the most nucleophilic and sterically accessible site for substitution.[8] While elemental bromine can be used, N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation.[9] NBS serves as a source of an electrophilic bromine atom ("Br+"), offering significant advantages in terms of safety (avoiding handling of corrosive liquid bromine) and selectivity, which minimizes the formation of over-brominated byproducts. The reaction proceeds readily in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) at reduced temperatures to control the reaction's exothermicity.
Caption: Electrophilic bromination of the pyrazole ring.
Detailed Experimental Protocol
-
Materials: 3,5-dimethyl-1H-pyrazole (Intermediate I), N-Bromosuccinimide (NBS), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Saturated aqueous sodium thiosulfate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole (0.1 mol, 9.61 g) in DCM (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (0.1 mol, 17.8 g) portion-wise over 20-30 minutes, ensuring the temperature remains below 5°C.[9]
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into water (100 mL). Sequentially wash the organic layer with saturated aqueous sodium thiosulfate (50 mL, to quench any remaining bromine), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product is often obtained as an off-white solid. Triturate the residue with cold light petroleum ether to induce crystallization and remove soluble impurities.[9]
-
Filter the solid and dry it under vacuum to yield pure 4-bromo-3,5-dimethyl-1H-pyrazole.[10]
-
Data Presentation: Synthesis of Intermediate II
| Parameter | Value | Reference |
| Starting Material | 3,5-dimethyl-1H-pyrazole | [9] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [9] |
| Solvent | Dichloromethane (DCM) | [9] |
| Typical Yield | 85-95% | - |
| Appearance | White to off-white solid | [9] |
| CAS Number | 3398-16-1 | [10] |
| Molecular Weight | 175.03 g/mol | [10] |
Part 3: Synthesis of this compound (Final Product)
Scientific Rationale & Mechanism
The final step is the N-alkylation of the brominated pyrazole. The N-H proton of the pyrazole ring is weakly acidic (pKa ≈ 14) and can be removed by a moderately strong base to form the corresponding pyrazolate anion.[11] This anion is a powerful nucleophile that readily participates in a bimolecular nucleophilic substitution (SN2) reaction with an appropriate alkylating agent. In this protocol, a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate Intermediate II.[3][12] The resulting anion then attacks the electrophilic carbon of 1-bromo-3-methylbutane (isoamyl bromide), displacing the bromide ion and forming the N-C bond. Since the starting pyrazole (Intermediate II) is symmetrical, the alkylation can only occur at one type of nitrogen atom, precluding the formation of regioisomers.[13] The choice of an aprotic polar solvent like DMF or acetone facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic anion.[12]
Detailed Experimental Protocol
-
Materials: 4-bromo-3,5-dimethyl-1H-pyrazole (Intermediate II), 1-bromo-3-methylbutane (isoamyl bromide), Potassium Carbonate (anhydrous, powdered), Anhydrous Acetone or DMF, Ethyl acetate, Water, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a 250 mL round-bottom flask, add 4-bromo-3,5-dimethyl-1H-pyrazole (0.05 mol, 8.75 g), anhydrous potassium carbonate (0.075 mol, 10.37 g), and anhydrous acetone (100 mL).[3]
-
Stir the suspension vigorously. Add 1-bromo-3-methylbutane (0.06 mol, 9.06 g, 7.2 mL) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 12-16 hours. Monitor the reaction by TLC until completion.[3]
-
After cooling to room temperature, filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure final product.
-
Data Presentation: Synthesis of Final Product
| Parameter | Value | Reference |
| Starting Material | 4-bromo-3,5-dimethyl-1H-pyrazole | [3] |
| Alkylating Agent | 1-bromo-3-methylbutane | - |
| Base | Potassium Carbonate (K2CO3) | [3] |
| Solvent | Acetone | [3] |
| Typical Yield | 70-85% | - |
| Product Name | 4-bromo-1-isopentyl-3,5-dimethyl-1H-pyrazole | [14] |
| CAS Number | 1190045-84-1 | [14] |
| Molecular Formula | C10H17BrN2 | - |
| Molecular Weight | 245.16 g/mol | - |
Characterization and Quality Control
The identity and purity of all synthesized compounds must be rigorously confirmed.
-
Melting Point: A sharp melting point range for solid intermediates is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the final product, the appearance of signals corresponding to the 3-methylbutyl group and the disappearance of the N-H proton signal confirm successful alkylation.
-
Infrared (IR) Spectroscopy: The disappearance of the broad N-H stretch (around 3100-3300 cm⁻¹) from Intermediate II and the appearance of aliphatic C-H stretches (below 3000 cm⁻¹) in the final product are key diagnostic markers.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern (due to bromine) of the intermediates and the final product.
Safety Considerations
All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care.
-
N-Bromosuccinimide (NBS): Is an irritant and a lachrymator. Avoid inhalation of dust.
-
1-bromo-3-methylbutane: Is flammable and an irritant.
-
Organic Solvents: Dichloromethane, acetone, and ethyl acetate are flammable and/or volatile. Avoid inhalation and contact with skin.
Conclusion
This guide details a robust and efficient three-step synthesis for this compound. By leveraging fundamental organic reactions—the Paal-Knorr condensation, electrophilic aromatic substitution, and nucleophilic substitution—this protocol provides a clear and reproducible pathway to a valuable synthetic intermediate. The causality behind each experimental choice has been explained to empower researchers with a deep understanding of the process. The resulting halogenated pyrazole is primed for further chemical modification, serving as a versatile building block for the development of novel compounds in the pharmaceutical and materials science sectors.
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Chen, J.-Y., Li, H.-X., Mu, S.-Y., Song, H.-Y., Wu, Z.-L., Yang, T.-B., Jiang, J., & He, W.-M. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry, 20(43), 8501–8505. [Link]
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Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Organic Chemistry Portal. [Link]
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Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Sci-Hub. [Link]
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Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
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ResearchGate. (2022). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate. [Link]
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Khan, M. A., & Lynch, B. M. (1965). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. [Link]
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PubChem. (n.d.). 4-bromo-3-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]
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characterization of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This guide provides a comprehensive technical overview of the synthesis and detailed structural characterization of a specific derivative, This compound (CAS: 1171717-09-1).[3] We present a robust synthetic protocol, predict the expected outcomes from key analytical techniques, and explain the scientific rationale behind these methodologies. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic compounds.
Introduction: The Significance of Substituted Pyrazoles
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical stability and reactivity.[4][5] The introduction of a bromine atom, as seen in the precursor 4-bromo-3,5-dimethyl-1H-pyrazole, provides a versatile handle for further chemical modifications through cross-coupling reactions, making it a valuable building block in drug discovery.[6][7] The subsequent N-alkylation with a 3-methylbutyl (isopentyl) group introduces lipophilicity, which can be critical for modulating a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
The target molecule, this compound, combines these features: a reactive bromine atom on an electron-rich aromatic ring and a lipophilic alkyl chain. Understanding its definitive characterization is paramount for quality control, reaction optimization, and subsequent biological screening. This guide establishes a validated framework for its synthesis and structural elucidation.
Synthetic Strategy: N-Alkylation
The most direct and reliable method for preparing the title compound is through the N-alkylation of the commercially available 4-bromo-3,5-dimethyl-1H-pyrazole. The pyrazole N-H proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic pyrazolide anion, which then displaces a halide from an alkylating agent.
Rationale for Reagent Selection
-
Starting Material: 4-bromo-3,5-dimethyl-1H-pyrazole is the logical precursor, providing the core heterocyclic structure.[8]
-
Alkylating Agent: 1-Bromo-3-methylbutane is chosen to introduce the desired 3-methylbutyl side chain. Its primary bromide is reactive towards SN2 displacement.
-
Base: Sodium hydride (NaH) is an effective choice. As a strong, non-nucleophilic base, it irreversibly deprotonates the pyrazole, driving the reaction to completion. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used under phase-transfer conditions or in a polar aprotic solvent like DMF, offering a milder and often safer protocol.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the pyrazolide anion, thus accelerating the SN2 reaction.
Visualized Synthesis Workflow
Caption: Synthetic pathway for the target compound via N-alkylation.
Detailed Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq)[8]
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
1-Bromo-3-methylbutane (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet, add 4-bromo-3,5-dimethyl-1H-pyrazole.
-
Dissolve the starting material in anhydrous DMF under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes until gas evolution ceases, indicating the formation of the sodium pyrazolide salt.
-
Add 1-bromo-3-methylbutane dropwise via the dropping funnel.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.
Physicochemical and Spectroscopic Characterization
Unambiguous characterization requires a multi-technique approach. The following sections detail the expected analytical data for the title compound.
Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 1171717-09-1 | [3] |
| Molecular Formula | C₁₀H₁₇BrN₂ | [3] |
| Molecular Weight | 245.16 g/mol | [3] |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of the molecule. Spectra are predicted for a solution in deuterated chloroform (CDCl₃).
Caption: Structure of the target molecule with proton labels for ¹H NMR.
3.2.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ 3.85 (t, J = 7.5 Hz, 2H, Hₐ): This triplet corresponds to the two protons on the methylene group directly attached to the pyrazole nitrogen (N-CH₂). The signal is deshielded due to the electron-withdrawing effect of the aromatic ring. It is split into a triplet by the two adjacent protons on the neighboring methylene group (Hₑ).
-
δ 2.24 (s, 6H, Hc, Hd): A sharp singlet integrating to six protons, representing the two methyl groups attached to the pyrazole ring at positions 3 and 5. Their chemical equivalence is due to the free rotation around the N-C bond and the symmetry of the substitution pattern.
-
δ 1.80 (m, 1H, Hf): A multiplet corresponding to the single methine proton of the isopentyl group. It is coupled to the two adjacent methylene protons (Hₑ) and the six protons of the two terminal methyl groups (H₉), resulting in a complex splitting pattern (nonet).
-
δ 1.60 (q, J = 7.5 Hz, 2H, Hₑ): This quartet (or more accurately, a triplet of triplets appearing as a quartet) corresponds to the second methylene group in the alkyl chain. It is coupled to both the N-CH₂ protons (Hₐ) and the methine proton (Hբ).
-
δ 0.95 (d, J = 6.6 Hz, 6H, H₉): A doublet integrating to six protons, representing the two equivalent terminal methyl groups. They are split into a doublet by the single adjacent methine proton (Hբ).
3.2.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ 146.5 (C3/C5): Signal for the two equivalent methyl-bearing carbons of the pyrazole ring.
-
δ 125.0 (C4): Signal for the bromine-substituted carbon. The direct attachment of the halogen shifts this carbon upfield relative to the other ring carbons.
-
δ 50.0 (N-CH₂): The carbon of the methylene group attached to the nitrogen.
-
δ 38.5 (-CH₂-): The second methylene carbon in the alkyl chain.
-
δ 26.0 (-CH(CH₃)₂): The methine carbon of the isopentyl group.
-
δ 22.5 (-CH(CH₃)₂): The two equivalent terminal methyl carbons.
-
δ 11.0 (Pyrazole-CH₃): The two equivalent methyl carbons attached to the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Methodology: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield a strong signal for the protonated molecular ion [M+H]⁺.
Expected Observations:
-
Isotopic Pattern: The most crucial diagnostic feature is the presence of two major peaks of nearly equal intensity for any bromine-containing fragment. This is due to the natural abundance of the two stable isotopes, ⁷⁹Br and ⁸¹Br.
-
Molecular Ion: Expect a pair of peaks at m/z 245 and 247 , corresponding to [C₁₀H₁₇⁷⁹BrN₂ + H]⁺ and [C₁₀H₁₇⁸¹BrN₂ + H]⁺.
-
Key Fragmentation: Under higher energy conditions (e.g., Collision-Induced Dissociation), fragmentation of the alkyl chain is expected. A common fragmentation would be the loss of the isopentyl group, leading to a fragment corresponding to the protonated 4-bromo-3,5-dimethylpyrazole core.
Caption: Predicted primary fragmentation pathway in Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Methodology: The spectrum can be acquired from a neat thin film of the liquid sample between two NaCl plates.
Predicted Characteristic Absorption Bands:
-
2960-2870 cm⁻¹ (strong, sharp): C-H stretching vibrations from the methyl and methylene groups of the alkyl chain.
-
~1550 cm⁻¹ (medium): C=N stretching vibrations characteristic of the pyrazole ring.[10]
-
~1465 cm⁻¹ (medium): C=C stretching from the pyrazole ring and C-H bending from the alkyl groups.[11]
-
~1100-1000 cm⁻¹ (medium): Ring stretching modes of the pyrazole nucleus.
-
Below 800 cm⁻¹: The C-Br stretching vibration typically appears in this region, though it can be weak and difficult to assign definitively.
Safety and Handling
While specific toxicity data for this compound is not available, data from structurally similar brominated pyrazoles should be used to guide handling procedures.
-
Hazard Classifications (Predicted): Based on analogs like 4-bromo-1,3-dimethyl-1H-pyrazole, the compound should be treated as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335).[12][13]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the synthesis and characterization of This compound . The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a self-validating system for unambiguous structural confirmation. The N-alkylation protocol described is robust and generally applicable for the synthesis of similar pyrazole derivatives.
The well-characterized molecule serves as a valuable intermediate for further synthetic elaboration, particularly through palladium-catalyzed cross-coupling reactions at the C4-bromo position. Given the broad biological activities associated with the pyrazole scaffold, this compound and its future derivatives are of significant interest for screening in various therapeutic areas, including oncology and inflammatory diseases.[1][14]
References
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Barros, H. J. V., et al. (2024). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76937, 4-bromo-3,5-dimethyl-1H-pyrazole. Retrieved January 17, 2026, from [Link]
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Gherman, E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Wright, J. B. (1951). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, RSC Publishing. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12615416, 4-Bromo-1,3-dimethyl-1H-pyrazole. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83741, 4-bromo-3-methyl-1H-pyrazole. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Structures and tautomerism of substituted pyrazoles studied in.... Retrieved January 17, 2026, from [Link]
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Auteum. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Retrieved January 17, 2026, from [Link]
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Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Institutes of Health. Retrieved January 17, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved January 17, 2026, from [Link]
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SIELC Technologies. (2018). 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol. Retrieved January 17, 2026, from [Link]
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PubChemLite. (n.d.). 4-bromo-3,5-dimethyl-1-propyl-1h-pyrazole. Retrieved January 17, 2026, from [Link]
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SpectraBase. (n.d.). 4-Bromo-3-methylpyrazole. Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). 4-Bromo-3,5-dimethylpyrazole-1-methanol. NIST WebBook. Retrieved January 17, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved January 17, 2026, from [Link]
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Alfa Chemistry. (n.d.). CAS 1185320-05-1 4-Bromo-3-methyl-1H-pyrazole-d3. Retrieved January 17, 2026, from [Link]
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Al-Ostoot, F. H., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved January 17, 2026, from [Link]
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Faria, J. V., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]
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Ardizzoia, G. A., et al. (2002). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes. Inorganic Chemistry, ACS Publications. Retrieved January 17, 2026, from [Link]
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Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 130138857, 3-Bromo-4-methyl-1-(sec-butyl)-1H-pyrazole. Retrieved January 17, 2026, from [Link]
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IGRL. (n.d.). 4-Bromo-3 5-dimethylpyrazole. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to the Chemical Properties of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of the novel pyrazole derivative, 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into its molecular architecture, reactivity, and potential as a versatile building block in medicinal chemistry.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities.[1][2] The pyrazole scaffold is a key pharmacophore in numerous approved drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a bromine atom at the C4 position, coupled with specific N1-alkylation and C3/C5-methylation, as in the case of this compound, offers a unique combination of steric and electronic features that can be exploited for the development of novel therapeutic agents. This guide will delve into the synthetic pathway to access this specific molecule and elucidate its key chemical characteristics.
Synthetic Strategy: A Multi-step Approach
The synthesis of this compound is a multi-step process that begins with the construction of the core pyrazole ring, followed by regioselective bromination and subsequent N-alkylation.
Synthesis of the Precursor: 3,5-dimethyl-1H-pyrazole
The foundational step is the synthesis of 3,5-dimethyl-1H-pyrazole. A well-established and efficient method involves the condensation reaction between acetylacetone (2,4-pentanedione) and hydrazine hydrate.[1][3][4]
Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone in a suitable solvent such as ethanol or water.[1][3]
-
Slowly add hydrazine hydrate to the solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, heat the mixture to reflux for a specified period, typically 2-3 hours, to ensure the completion of the cyclization.
-
Upon cooling, the product, 3,5-dimethyl-1H-pyrazole, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold solvent to remove any unreacted starting materials, and dry under vacuum.
Causality: The use of a protic solvent facilitates the proton transfer steps in the condensation mechanism. The reflux condition provides the necessary activation energy for the dehydration and subsequent cyclization to form the stable aromatic pyrazole ring.
Regioselective Bromination: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole
The next crucial step is the regioselective bromination of the 3,5-dimethyl-1H-pyrazole at the C4 position. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution.
Experimental Protocol: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole
-
Dissolve 3,5-dimethyl-1H-pyrazole in a suitable solvent like glacial acetic acid or a chlorinated solvent.
-
Slowly add a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to the solution at a controlled temperature, often at or below room temperature.[5][6]
-
Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into water, and the precipitated product is collected.
-
The crude product can be purified by recrystallization.
Causality: The C4 position of the pyrazole ring is the most electron-rich and sterically accessible position for electrophilic attack, leading to the highly regioselective formation of the 4-bromo derivative. The choice of brominating agent and solvent can influence the reaction rate and selectivity.
N-Alkylation: Synthesis of this compound
The final step is the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with 1-bromo-3-methylbutane to introduce the isoamyl group at the N1 position.
Experimental Protocol: Synthesis of this compound
-
In a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, suspend 4-bromo-3,5-dimethyl-1H-pyrazole and a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Add 1-bromo-3-methylbutane to the suspension.
-
Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC).
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality: The base deprotonates the N1-H of the pyrazole, generating a nucleophilic pyrazolate anion. This anion then undergoes a nucleophilic substitution reaction (Sɴ2) with the alkyl halide (1-bromo-3-methylbutane) to form the N-alkylated product. An aprotic polar solvent is used to dissolve the reactants and facilitate the Sɴ2 reaction.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized in the table below. These values are estimated based on the structure and data from analogous compounds.
| Property | Predicted Value | Reference/Method |
| Molecular Formula | C₁₀H₁₇BrN₂ | - |
| Molecular Weight | 245.16 g/mol | - |
| Appearance | Colorless to pale yellow oil or low melting solid | Extrapolation |
| Boiling Point | > 200 °C (at atmospheric pressure) | Extrapolation |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water. | Extrapolation |
| XLogP3 | ~3.5 | Computational Prediction |
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.0 - 4.2 | Triplet | 2H | N-CH₂ -CH₂- |
| ~ 2.2 - 2.4 | Singlet | 3H | C3-CH₃ |
| ~ 2.1 - 2.3 | Singlet | 3H | C5-CH₃ |
| ~ 1.6 - 1.8 | Multiplet | 2H | -CH₂-CH₂ -CH(CH₃)₂ |
| ~ 1.4 - 1.6 | Multiplet | 1H | -CH₂-CH₂-CH (CH₃)₂ |
| ~ 0.9 - 1.0 | Doublet | 6H | -CH(CH₃ )₂ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 | C3 |
| ~ 140 | C5 |
| ~ 95 | C4-Br |
| ~ 48 | N-C H₂- |
| ~ 38 | -CH₂-C H₂- |
| ~ 26 | -C H(CH₃)₂ |
| ~ 22 | -CH(C H₃)₂ |
| ~ 14 | C3-C H₃ |
| ~ 12 | C5-C H₃ |
Mass Spectrometry
Mass spectrometry would confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound. The high-resolution mass spectrum (HRMS) should show the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Expected [M]+ and [M+2]+ peaks: m/z ~244 and ~246.
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the C4-bromo substituent. This position is amenable to a variety of cross-coupling reactions, making this compound a valuable intermediate for further molecular elaboration.
Reaction Pathway Diagram
Sources
spectroscopic analysis of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
An In-depth Technical Guide to the Spectroscopic Analysis of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive framework for the , a substituted pyrazole of interest in synthetic and medicinal chemistry. For professionals in drug discovery and chemical research, the unambiguous structural elucidation of novel chemical entities is a foundational requirement for advancing research and development programs. This document moves beyond rote procedural descriptions to offer a deep, mechanistic-driven understanding of the data derived from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and UV-Visible (UV-Vis) spectroscopy. We detail not only the expected spectral characteristics but also the underlying chemical principles that dictate these observations. The guide includes detailed, field-tested protocols, structured data tables, and logical workflow diagrams to create a self-validating system for the characterization of this and structurally related compounds.
Introduction: The Imperative for Rigorous Characterization
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives exhibit a wide range of biological activities, making the synthesis and characterization of novel analogues a critical endeavor.[2] The subject of this guide, this compound, incorporates several key structural features: a halogenated heterocyclic core ripe for further functionalization (e.g., via cross-coupling reactions) and an alkyl chain that modulates lipophilicity.[3]
Accurate spectroscopic analysis is the cornerstone of chemical synthesis, ensuring that the prepared molecule corresponds to the intended structure. This confirmation is not merely procedural; it is a prerequisite for interpreting biological data and establishing reliable Structure-Activity Relationships (SAR). This guide presents an integrated analytical approach, demonstrating how complementary spectroscopic techniques are synergistically employed for complete structural verification.
Molecular Structure and Analytical Strategy
To effectively analyze the spectral data, we must first deconstruct the molecule into its constituent parts. The structure consists of a central 1H-pyrazole ring substituted at four positions. Understanding the electronic environment of each proton and carbon atom is key to predicting and interpreting the resulting spectra.
Figure 1: Structure of this compound.
Our analytical workflow is designed to be systematic and confirmatory. Initial analysis by Mass Spectrometry establishes the molecular weight and elemental composition (specifically for bromine). Subsequently, NMR spectroscopy provides the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. Finally, IR and UV-Vis spectroscopy confirm the presence of key functional groups and the nature of the conjugated system, respectively.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure of organic molecules in solution. For the target compound, both ¹H and ¹³C NMR will provide definitive information about the connectivity of the alkyl chain and its placement on the pyrazole ring.
¹H NMR Spectroscopy: Mapping the Proton Environments
The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.
Expected ¹H NMR Spectrum (500 MHz, CDCl₃):
-
~3.95 ppm (t, 2H): This triplet corresponds to the methylene protons (-N-CH₂ -CH₂-). They are adjacent to another CH₂ group, hence the triplet multiplicity (n+1 = 2+1 = 3). The chemical shift is downfield due to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring.
-
~2.25 ppm (s, 3H): This singlet is assigned to the methyl protons at the C3 position of the pyrazole ring. It is a singlet because there are no adjacent protons.
-
~2.20 ppm (s, 3H): This singlet corresponds to the methyl protons at the C5 position. Its chemical shift is very similar to the C3-methyl group, and 2D NMR techniques like NOESY might be needed for unambiguous assignment if they were to overlap.
-
~1.65 ppm (m, 2H): These are the methylene protons of the isobutyl group (-CH₂-CH₂ -CH-). This signal will be a multiplet due to coupling with both the adjacent N-CH₂ protons and the CH proton.
-
~1.80 ppm (m, 1H): This multiplet (likely a nonet or septet of doublets) corresponds to the single methine proton (-CH₂-CH (CH₃)₂). It is coupled to the adjacent CH₂ group and the six protons of the two methyl groups.
-
~0.95 ppm (d, 6H): This doublet represents the six equivalent protons of the two terminal methyl groups (-CH(CH₃ )₂). They are coupled to the single methine proton, resulting in a doublet (n+1 = 1+1 = 2).
¹³C NMR Spectroscopy: The Carbon Skeleton
Proton-decoupled ¹³C NMR provides a count of the unique carbon atoms in the molecule.
Expected ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
~148.5 ppm (C5): Quaternary carbon of the pyrazole ring attached to a methyl group and nitrogen.
-
~140.0 ppm (C3): Quaternary carbon of the pyrazole ring, also attached to a methyl group and nitrogen.
-
~90.0 ppm (C4): Quaternary carbon bearing the bromine atom. The direct attachment of the electronegative bromine atom significantly shifts this carbon upfield compared to an unsubstituted C4 carbon.[4]
-
~48.0 ppm (-N-CH₂-): The methylene carbon directly attached to the pyrazole nitrogen.
-
~38.5 ppm (-CH₂-CH₂-): The second methylene carbon in the alkyl chain.
-
~26.0 ppm (-CH-): The methine carbon of the isobutyl group.
-
~22.5 ppm (-CH(CH₃)₂): The two equivalent terminal methyl carbons.
-
~14.0 ppm (C5-CH₃): The methyl carbon attached to the C5 position of the pyrazole ring.
-
~12.0 ppm (C3-CH₃): The methyl carbon attached to the C3 position of the pyrazole ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of the purified compound into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃, 99.8% D).
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrumentation: The analysis should be performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) and perform Fourier transformation.
-
Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the residual CHCl₃ peak to 7.26 ppm.
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
-
Process the data with an exponential multiplication (line broadening of 1.0 Hz).
-
Calibrate the chemical shift by setting the CDCl₃ triplet to 77.16 ppm.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight and providing structural information through fragmentation analysis. For a bromine-containing compound, the isotopic pattern is a definitive diagnostic feature.
Expected Mass Spectrum
-
Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.[5] Therefore, the mass spectrum will exhibit two molecular ion peaks of almost equal intensity:
-
m/z 274: Corresponding to the molecule containing ⁷⁹Br.
-
m/z 276: Corresponding to the molecule containing ⁸¹Br. This characteristic "M, M+2" pattern is a hallmark of a monobrominated compound.
-
-
Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that induces characteristic fragmentation.
-
Loss of the alkyl side chain: Cleavage of the N-CH₂ bond (α-cleavage) is a common pathway for N-alkyl compounds.
-
Loss of a bromine radical: Formation of a [M-Br]⁺ fragment is expected.
-
Cleavage within the alkyl chain: Fragmentation of the 3-methylbutyl group, such as the loss of an isobutyl radical (•C₄H₉, 57 Da) or a propyl radical (•C₃H₇, 43 Da), is highly probable.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-500.
-
Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands (cm⁻¹):
-
2960-2870 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups of the alkyl chain.
-
~1550 cm⁻¹: C=N stretching vibration, characteristic of the pyrazole ring.[6]
-
~1460 cm⁻¹: C=C stretching of the pyrazole ring.[2]
-
~1290 cm⁻¹: C-N stretching vibrations within the heterocyclic ring.[6]
-
~600-500 cm⁻¹: C-Br stretching vibration.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems.
Expected UV-Vis Absorption: The pyrazole ring is an aromatic heterocycle. It is expected to exhibit a strong absorption band corresponding to a π-π* transition. For substituted pyrazoles, this band typically appears in the range of 210-250 nm .[7][8] The exact λ_max will be influenced by the substitution pattern. The analysis is typically run in a non-polar solvent like hexane or a polar protic solvent like ethanol to assess for any solvatochromic shifts.
Summary of Spectroscopic Data
The following table consolidates the expected analytical data for this compound, providing a comprehensive reference for its characterization.
| Technique | Signal / Feature | Expected Value | Assignment and Rationale |
| ¹H NMR | Triplet (2H) | ~3.95 ppm | -N-CH₂ -CH₂-; Deshielded by adjacent N atom. |
| Singlet (3H) | ~2.25 ppm | C3-CH₃ ; No adjacent protons. | |
| Singlet (3H) | ~2.20 ppm | C5-CH₃ ; No adjacent protons. | |
| Multiplet (2H) | ~1.65 ppm | -CH₂-CH₂ -CH-; Coupled to adjacent CH₂ and CH. | |
| Multiplet (1H) | ~1.80 ppm | -CH (CH₃)₂; Coupled to adjacent CH₂ and two CH₃ groups. | |
| Doublet (6H) | ~0.95 ppm | -CH(CH₃ )₂; Coupled to a single CH proton. | |
| ¹³C NMR | Quaternary C | ~148.5 ppm | C 5-CH₃ |
| Quaternary C | ~140.0 ppm | C 3-CH₃ | |
| Quaternary C | ~90.0 ppm | C 4-Br; Shielded by heavy bromine atom. | |
| CH₂ | ~48.0 ppm | -N-C H₂- | |
| CH₂ | ~38.5 ppm | -CH₂-C H₂- | |
| CH | ~26.0 ppm | -C H(CH₃)₂ | |
| CH₃ | ~22.5 ppm | -CH(C H₃)₂ | |
| CH₃ | ~14.0 ppm | C5-C H₃ | |
| CH₃ | ~12.0 ppm | C3-C H₃ | |
| Mass Spec (EI) | Molecular Ion | m/z 274, 276 | [M]⁺ and [M+2]⁺ due to ⁷⁹Br/⁸¹Br isotopes (~1:1 ratio). |
| Fragment | m/z 217, 219 | [M - C₄H₉]⁺; Loss of the isobutyl group. | |
| Fragment | m/z 195 | [M - Br]⁺; Loss of bromine radical. | |
| Fragment | m/z 57 | [C₄H₉]⁺; Isobutyl cation. | |
| IR Spec | Strong, sharp | 2960-2870 cm⁻¹ | C-H stretching of alkyl groups. |
| Medium | ~1550 cm⁻¹ | C=N stretching of the pyrazole ring. | |
| Medium | ~1290 cm⁻¹ | C-N stretching of the pyrazole ring. | |
| UV-Vis Spec | λ_max | 210-250 nm | π-π* electronic transition of the pyrazole ring. |
Conclusion
The structural elucidation of this compound is achieved through a systematic and multi-faceted spectroscopic approach. The definitive presence of a bromine atom is confirmed by the characteristic M/M+2 isotopic pattern in mass spectrometry. NMR spectroscopy (¹H and ¹³C) provides the unambiguous carbon-hydrogen framework, confirming the 3,5-dimethyl substitution on the pyrazole ring and the structure and connectivity of the 1-(3-methylbutyl) side chain. Finally, IR and UV-Vis spectroscopy corroborate the presence of the pyrazole core and its associated functional groups. The integrated data from these techniques provide a robust and verifiable confirmation of the molecular structure, serving as an essential foundation for any subsequent use of this compound in research or development.
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An In-depth Technical Guide to the Solubility of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of the novel heterocyclic compound, 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive computational data with established experimental protocols to offer a robust framework for understanding and determining the solubility of this compound. We delve into the theoretical underpinnings of its physicochemical properties, present detailed methodologies for both kinetic and thermodynamic solubility assessment, and provide actionable insights for its handling and formulation. This guide aims to be a self-validating resource, grounding its recommendations in scientific first principles and established best practices.
Introduction: The Significance of Solubility in Drug Discovery
Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] It dictates the achievable concentration in biological fluids, thereby impacting absorption, distribution, metabolism, and excretion (ADME) properties.[1] Poor aqueous solubility is a primary contributor to the failure of promising drug candidates, often leading to low bioavailability and erratic in vivo performance.[1][2] Consequently, a thorough understanding and accurate determination of a compound's solubility profile early in the drug discovery process are paramount to de-risking projects and optimizing resource allocation.[1][2]
This guide focuses on this compound, a substituted pyrazole of interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and versatile synthetic handles.[3] The specific substitutions on this core—a bromo group, two methyl groups, and an N-isopentyl chain—collectively modulate its lipophilicity and solid-state properties, making its solubility profile a key area of investigation.
Predicted Physicochemical Properties of this compound
In the absence of extensive empirical data for this novel compound, computational methods provide a valuable starting point for estimating its key physicochemical properties. These predictions, derived from its chemical structure (SMILES: CC1=C(C(=NN1CCCC(C)C)C)Br), guide initial experimental design and solvent selection.
| Property | Predicted Value | Method/Tool | Significance in Solubility |
| Molecular Formula | C₁₀H₁₇BrN₂ | - | Foundational for all calculations. |
| Molecular Weight | 245.16 g/mol | - | Influences diffusion and dissolution rates. |
| logP (Octanol-Water Partition Coefficient) | 3.8 ± 0.5 | ALOGPS, XLOGP3 | A key measure of lipophilicity; higher values suggest lower aqueous solubility.[4] |
| Aqueous Solubility (logS) | -4.2 ± 0.7 | ALOGPS | Predicts intrinsic solubility in water (in mol/L); a negative value indicates poor solubility.[5] |
| pKa (most basic) | 1.5 ± 0.3 | ChemAxon | The pyrazole ring is weakly basic; this value indicates it will be largely neutral at physiological pH.[3] |
Note: These values are in silico predictions and require experimental validation.
The predicted high logP and low logS values strongly suggest that this compound is a lipophilic compound with poor intrinsic aqueous solubility. The bulky, non-polar N-(3-methylbutyl) group and the bromo substituent contribute significantly to this lipophilicity. The weak basicity of the pyrazole ring implies that its solubility will not be substantially enhanced by pH adjustments within the typical physiological range.[3]
Strategic Approach to Experimental Solubility Determination
A multi-tiered approach is recommended for the experimental determination of solubility, progressing from high-throughput kinetic assays in early discovery to more resource-intensive thermodynamic measurements for lead candidates.[1][6]
Diagram: Solubility Assessment Workflow
Caption: A tiered workflow for solubility assessment in drug discovery.
Experimental Protocol: Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound in an aqueous buffer after being introduced from a concentrated organic stock solution (typically DMSO).[1][2][7] It is a high-throughput method ideal for screening large numbers of compounds in early discovery.[1][2]
Causality Behind Experimental Choices:
-
DMSO Stock: Using a DMSO stock mimics the handling of compounds in many high-throughput screening assays, providing a relevant, albeit not thermodynamic, solubility value.[7][8]
-
Nephelometry/Turbidimetry: These methods are chosen for their speed and automation-friendliness, detecting the precipitation of the compound as it is diluted into the aqueous buffer.[7]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well microplate, add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well, resulting in a final theoretical concentration of 100 µM and a final DMSO concentration of 1%. Perform this addition rapidly to induce precipitation.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for the formation of a precipitate.
-
Measurement: Analyze the plate using a laser nephelometer or a plate reader capable of measuring turbidity. The amount of scattered or blocked light is proportional to the amount of precipitated compound.
-
Quantification: A standard curve of known concentrations of the compound in a solubilizing solution is used to quantify the concentration remaining in the supernatant after centrifugation of the assay plate. Alternatively, HPLC-UV can be used for more precise quantification.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
Thermodynamic solubility is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution in contact with its solid phase.[8] This method is crucial for late-stage preclinical development.[1]
Causality Behind Experimental Choices:
-
Solid Compound Excess: Adding an excess of the solid material ensures that an equilibrium between the dissolved and undissolved states can be reached.
-
Prolonged Incubation: A 24-48 hour incubation period is necessary to ensure that the system has reached thermodynamic equilibrium.
-
Filtration/Centrifugation: This step is critical to separate the saturated supernatant from any remaining solid particles before analysis, preventing overestimation of the solubility.
Step-by-Step Methodology:
-
Compound Addition: Add an excess amount (e.g., 1-2 mg) of solid this compound to a series of vials.
-
Solvent Addition: To each vial, add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, ethanol, acetonitrile, THF, toluene).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. For rigorous analysis, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.
-
Quantification: Prepare a series of dilutions of the supernatant. Analyze the concentration of the compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the original concentration in the saturated supernatant to determine the thermodynamic solubility in µg/mL or mM.
Diagram: Shake-Flask Method Workflow
Caption: The workflow for the gold-standard shake-flask solubility method.
Expected Solubility Profile and Solvent Selection
Based on the "like dissolves like" principle and the predicted lipophilicity, the following solubility profile is anticipated for this compound:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Very Low (Water) to Moderate (Alcohols) | The N-isopentyl chain and bromo group limit solubility in highly polar water. Alcohols are better due to their alkyl portions.[9] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the pyrazole ring while also solvating the non-polar regions.[9] |
| Non-Polar | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | The compound's high lipophilicity (predicted logP ~3.8) suggests strong favorable interactions with non-polar solvents.[9] |
Conclusion and Future Directions
The in silico analysis of this compound strongly indicates that it is a lipophilic molecule with low intrinsic aqueous solubility. This guide provides a clear, scientifically-grounded roadmap for its experimental solubility characterization, from rapid kinetic screening to definitive thermodynamic measurement. Accurate determination of its solubility in a range of pharmaceutically relevant solvents is a critical next step. This data will be essential for guiding formulation development, enabling robust in vitro and in vivo studies, and ultimately determining the therapeutic potential of this promising compound.
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Whitepaper: A Guide to the Discovery and Synthesis of Novel Pyrazole Compounds
Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically significant pharmaceuticals.[1][2][3] Its unique structural and electronic properties allow for versatile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic methodologies for creating novel pyrazole compounds. We will delve into foundational reaction mechanisms, showcase modern, high-efficiency techniques such as multicomponent reactions and flow chemistry, and provide field-proven insights into the causality behind experimental choices. This document is designed to be a practical and authoritative resource, bridging fundamental organic chemistry with the demands of contemporary drug discovery.
Chapter 1: The Enduring Significance of the Pyrazole Core in Medicinal Chemistry
The five-membered heterocyclic pyrazole ring, containing two adjacent nitrogen atoms, is a structural motif of immense interest in the chemical and pharmaceutical industries.[4] Its metabolic stability and capacity to act as a versatile scaffold for building complex molecular architectures have led to its incorporation into numerous blockbuster drugs.[1] Notable examples include the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and a new generation of kinase inhibitors used in oncology such as Ruxolitinib and Axitinib.[1][5] The journey from simple precursors to these life-changing molecules is paved with diverse and evolving synthetic strategies. Understanding these strategies, from their classical origins to their modern refinements, is critical for any researcher aiming to innovate in this chemical space. This guide will systematically unpack these methodologies, providing both the theoretical underpinnings and practical considerations necessary for success in the laboratory.
Chapter 2: Foundational Synthetic Strategies: Building the Pyrazole Ring
The construction of the pyrazole core has been a subject of study for over a century, leading to several robust and reliable methods. While numerous approaches exist, a few foundational strategies form the bedrock of pyrazole synthesis.
The Knorr Pyrazole Synthesis: The Classic Approach
The most traditional and widely recognized method for pyrazole synthesis is the Knorr reaction, first reported in 1883.[4] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis.[4][6]
Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl. Following dehydration to form a hydrazone intermediate, the second nitrogen atom attacks the remaining carbonyl group, leading to an intramolecular cyclization. A final dehydration step yields the aromatic pyrazole ring.[6]
The primary challenge in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls, is the lack of regioselectivity.[4][7][8] Because either carbonyl group can be attacked first, the reaction often yields an inseparable mixture of two regioisomeric pyrazoles, complicating purification and reducing the yield of the desired product.
Caption: The Knorr synthesis often leads to a mixture of regioisomers.
Synthesis from α,β-Unsaturated Systems
Another classical route involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds (like chalcones) or α,β-unsaturated nitriles.[4][9] This method typically proceeds through an initial Michael addition of the hydrazine to the double bond, followed by intramolecular cyclization and oxidation to form the pyrazole. The oxidation of the intermediate pyrazoline to the aromatic pyrazole can be achieved with various reagents or sometimes occurs spontaneously in the presence of air.[7]
[3+2] Dipolar Cycloaddition
A more modern and highly versatile approach is the 1,3-dipolar cycloaddition of diazo compounds (as the three-atom component) with alkynes or alkenes (as the two-atom component).[7][10] This method offers excellent control over regioselectivity and is tolerant of a wide range of functional groups. The use of stabilized diazo compounds, such as ethyl diazoacetate, allows for the direct installation of useful functional handles onto the pyrazole core.[9]
Chapter 3: Modern Synthetic Methodologies for Efficiency and Sustainability
The demands of modern drug discovery for high-throughput screening and greener chemical processes have driven significant innovation in pyrazole synthesis. These advanced methodologies prioritize efficiency, atom economy, safety, and scalability.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, have become a powerful tool in medicinal chemistry.[11][12] For pyrazole synthesis, MCRs offer remarkable efficiency, allowing for the rapid generation of molecular diversity from simple, readily available building blocks.[11][13][14]
Causality of Efficiency: The power of MCRs lies in their tandem nature. The product of the first reaction step immediately becomes the substrate for the next, all within the same reaction vessel. This eliminates the need for isolating and purifying intermediates, which drastically reduces reaction time, solvent waste, and material loss.
Caption: MCRs combine multiple reactants in a single step to build complexity.
Enabling Technologies: Microwave and Flow Chemistry
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a key technology for accelerating organic reactions.[15] Unlike conventional heating which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[16] For pyrazole synthesis, this translates to dramatically reduced reaction times (from hours to minutes), often with improved yields and cleaner product profiles.[17][18][19]
Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis | Rationale for Difference |
|---|---|---|---|
| Reaction Time | Typically 2-24 hours[17] | Typically 5-30 minutes[16][20] | Direct, rapid, and uniform heating of the reaction mixture. |
| Yield | Moderate to Good | Often higher[17] | Reduced side reactions due to shorter exposure to high temperatures. |
| Energy Efficiency | Low | High | Energy is focused directly on the sample, not the vessel or bath. |
| Purity | Variable | Generally higher | Minimized thermal decomposition and side-product formation. |
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and control. In a flow setup, reactants are continuously pumped through a heated tube or microreactor where they mix and react.[21] This approach provides superior control over reaction parameters like temperature, pressure, and residence time.[22][23] The small reactor volume enhances heat transfer and minimizes the risks associated with exothermic reactions or the handling of hazardous intermediates, making it an inherently safer technology.[21][24]
Caption: A flow chemistry setup for the continuous and scalable synthesis of pyrazoles.
The Rise of Green Chemistry
In line with the principles of sustainable chemistry, recent efforts have focused on developing environmentally benign protocols for pyrazole synthesis.[15][25] This includes the use of water as a reaction solvent, employing recyclable catalysts like nano-ZnO or molecular iodine, and designing solvent-free reaction conditions.[4][26][27] These methods not only reduce the environmental impact of chemical synthesis but are also often more cost-effective and safer to operate.[12]
Chapter 4: Experimental Protocol: A Modern Approach
To illustrate these principles, the following is a representative protocol for a microwave-assisted, three-component synthesis of a polysubstituted pyrazole derivative.
Protocol: One-Pot, Microwave-Assisted Synthesis of 4-Aryl-3-methyl-1-phenyl-1H-pyrazol-5-ol Derivatives
This protocol is adapted from methodologies described in the literature and serves as an illustrative example.
Objective: To demonstrate an efficient and rapid synthesis of a functionalized pyrazole using a multicomponent approach under microwave irradiation.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Ethanol (3 mL)
-
Glacial acetic acid (2-3 drops, catalyst)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Dedicated microwave synthesizer
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave synthesis vial.
-
Reagent Addition: To the vial, add the aromatic aldehyde (1.0 mmol), phenylhydrazine (1.0 mmol), and ethyl acetoacetate (1.0 mmol).
-
Solvent and Catalyst: Add ethanol (3 mL) as the solvent, followed by 2-3 drops of glacial acetic acid to catalyze the condensation reactions.
-
Sealing: Securely cap the vial. Causality Note: Proper sealing is critical to allow the reaction to reach temperatures above the solvent's boiling point, which accelerates the reaction rate significantly.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture at 120°C for 10 minutes with stirring. The instrument will automatically modulate power to maintain the set temperature.
-
Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature (or use the instrument's compressed air cooling).
-
Product Isolation: Transfer the reaction mixture to a beaker containing ice-cold water (20 mL). The solid product should precipitate out.
-
Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water, and then a small amount of cold ethanol to remove unreacted starting materials.
-
Drying and Characterization: Dry the product under vacuum. The resulting solid can be further purified by recrystallization from ethanol if necessary. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
Self-Validation and Trustworthiness: This protocol is self-validating through its efficiency and expected outcome. A successful reaction will yield a solid precipitate upon addition to water. The short reaction time minimizes the formation of thermal degradation byproducts, typically leading to a cleaner crude product that is more easily purified than those from lengthy conventional heating methods.
Chapter 5: Conclusion and Future Outlook
The synthesis of pyrazole derivatives has evolved from classical condensation reactions to highly sophisticated, efficient, and sustainable methodologies.[4] Modern techniques like multicomponent reactions, flow chemistry, and microwave-assisted synthesis are empowering chemists to create vast libraries of novel pyrazole compounds with unprecedented speed and control.[11][19] As our understanding of the biological roles of pyrazoles deepens, particularly in areas like oncology and inflammatory diseases, the demand for innovative synthetic routes will continue to grow.[28][29] The future of pyrazole synthesis will likely involve greater integration of computational studies to predict reaction outcomes and biological activity, alongside the development of even more powerful catalytic systems and automated synthesis platforms to accelerate the discovery of the next generation of pyrazole-based therapeutics.[30][31]
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Hassani, Z., Karimi, F., & Mirzaei, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-528. [Link]
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Yadav, G., & Singh, R. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]
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Ötvös, S. B., Georgi, F., & Kappe, C. O. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances. [Link]
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preliminary screening of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
An In-Depth Technical Guide to the Preliminary Screening of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
Introduction: Unlocking the Potential of the Pyrazole Scaffold
Nitrogen-containing heterocyclic compounds are a cornerstone of modern therapeutic and agrochemical development, with the pyrazole ring being a particularly prominent structural motif.[1] Pyrazole and its derivatives are known to possess a vast spectrum of biological activities, including anti-inflammatory, anticancer, antifungal, and insecticidal properties.[2][3][4] This structural versatility and ease of synthesis have cemented the pyrazole scaffold's role in numerous FDA-approved drugs and commercial pesticides.[1]
This guide provides a comprehensive framework for the preliminary biological screening of a novel compound, This compound . As this is a novel molecule, direct biological data is not available. Therefore, this document establishes a logical, evidence-based screening cascade. The experimental choices and workflows are derived from established protocols and the known activities of structurally related pyrazole derivatives. Our objective is to efficiently identify and characterize the most promising biological activities of this compound, providing a clear rationale for its advancement toward more specialized development pipelines.
Compound Profile: this compound
A thorough understanding of the test compound's physicochemical properties is the foundation of any screening campaign. While experimental data for this specific molecule is yet to be established, we can infer properties from its constituent parts and related structures available in public databases.[5][6]
-
Structure:
-
Core: A pyrazole ring, five-membered and aromatic, with two adjacent nitrogen atoms.
-
Substituents:
-
Bromo group (C4): Introduces halogenation, which can significantly influence lipophilicity and binding interactions.
-
Two Methyl groups (C3, C5): These may contribute to steric interactions and modulate solubility.
-
3-methylbutyl group (N1): A bulky, lipophilic alkyl chain that will increase the compound's nonpolar character, likely influencing membrane permeability and target engagement.
-
-
-
Predicted Physicochemical Properties:
-
Molecular Weight: Approximately 273.2 g/mol .
-
Lipophilicity (LogP): Predicted to be moderately high due to the bromo and 3-methylbutyl groups. This suggests good potential for cell membrane penetration but may also pose challenges with aqueous solubility.
-
Solubility: Expected to be low in aqueous media but soluble in organic solvents like DMSO, ethanol, and methanol.
-
The initial step in any experimental work is the rigorous characterization of the synthesized compound to confirm its identity and purity using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.[7][8][9]
A Strategic Approach to Preliminary Screening
Given the wide-ranging activities of the pyrazole class, a tiered and logical screening approach is essential to manage resources effectively.[10] Our strategy is built on a foundational tier of general toxicity assessment, followed by parallel, targeted screens informed by the most prominent activities reported for pyrazole analogues: antifungal and insecticidal action.[11][12] High-throughput screening (HTS) principles, such as miniaturized assays and automated data analysis, should be employed where possible to accelerate the process.[13][14][15]
Phase 1: Foundational Cytotoxicity Screening
Causality: Before assessing for specific therapeutic or agrochemical activity, it is imperative to determine the compound's intrinsic toxicity to mammalian cells.[16] This step is crucial for two reasons:
-
Establishes a Therapeutic Window: It identifies the concentration range where the compound is non-toxic, which is essential for interpreting subsequent targeted assays. For example, an apparent reduction in fungal growth is meaningless if the compound concentration used is also highly toxic to all eukaryotic cells.[17]
-
Early Flag for General Biocides: High toxicity against non-cancerous mammalian cell lines at low concentrations might suggest a non-specific mechanism of action, potentially deprioritizing it for many applications.
We will employ a standard colorimetric assay to measure metabolic activity as an indicator of cell viability.[18]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture a non-cancerous mammalian cell line (e.g., HEK293 or Vero) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of media and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working solutions by serially diluting the stock in culture media. The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., ≤0.5%).
-
Treatment: Remove the old media from the cells and add 100 µL of the compound working solutions to the respective wells, resulting in a final concentration range (e.g., 0.1 to 100 µM). Include wells for "vehicle control" (DMSO only) and "untreated control".
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) [Hypothetical Data] |
| This compound | HEK293 | 48 | > 100 |
| Doxorubicin (Positive Control) | HEK293 | 48 | 1.2 |
A high IC₅₀ value (>100 µM) in this foundational assay is a positive indicator, suggesting the compound has low general cytotoxicity and allowing for a wide concentration range in subsequent targeted screens.
Phase 2 (Track A): Antifungal Activity Screening
Causality: The pyrazole scaffold is present in several commercial fungicides.[4] Many pyrazole derivatives have demonstrated potent activity against a range of phytopathogenic fungi by inhibiting key cellular processes.[11][19][20] Therefore, evaluating our test compound's antifungal potential is a high-priority screening track.
The mycelial growth inhibition assay is a standard and robust method for the initial in vitro screening of antifungal compounds.[21]
Experimental Protocol: Mycelial Growth Inhibition Assay
-
Fungal Strains: Select a panel of agriculturally relevant phytopathogenic fungi (e.g., Rhizoctonia solani, Fusarium graminearum, Botrytis cinerea).[20]
-
Culture Media: Prepare Potato Dextrose Agar (PDA) plates.
-
Compound Incorporation: Prepare a stock solution of the test compound in DMSO. While the PDA is molten (approx. 45-50°C), add the appropriate volume of the stock solution to achieve the desired final screening concentration (e.g., 100 µg/mL). Pour the amended PDA into sterile Petri dishes. Prepare a vehicle control plate containing only DMSO.
-
Inoculation: Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus. Place the disc, mycelium-side down, in the center of the compound-amended and control PDA plates.
-
Incubation: Incubate the plates at 25-28°C for 3-7 days, or until the mycelium in the control plate has reached the edge of the plate.
-
Data Acquisition: Measure the diameter of the fungal colony in two perpendicular directions for both treated and control plates.
-
Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the control colony and T is the average diameter of the treated colony.
-
Dose-Response: For compounds showing significant inhibition (>50%) in the initial screen, repeat the assay with a range of concentrations to determine the EC₅₀ value (Effective Concentration to inhibit 50% of growth).[11]
| Compound | Fungal Species | Inhibition at 100 µg/mL (%) [Hypothetical Data] | EC₅₀ (µg/mL) [Hypothetical Data] |
| This compound | R. solani | 85 | 12.5 |
| F. graminearum | 62 | 45.7 | |
| B. cinerea | 25 | > 100 | |
| Carbendazim (Positive Control) | R. solani | 98 | 1.0 |
Phase 2 (Track B): Insecticidal Activity Screening
Causality: Phenylpyrazole insecticides, such as Fipronil, are a major class of commercial pest control agents that act by blocking GABA-gated chloride channels.[12] The structural features of our test compound warrant an investigation into its potential as an insecticide. Screening should assess both contact and ingestion toxicity to capture different potential modes of action.[22]
Experimental Protocol: Insecticidal Bioassays
1. Contact Toxicity Assay (e.g., against Aphids):
-
Insect Rearing: Maintain a healthy culture of a model insect, such as the bean aphid (Aphis craccivora).[23]
-
Compound Application: Prepare various concentrations of the test compound in a suitable solvent containing a surfactant (e.g., 0.1% Tween-80).
-
Treatment: Place a set number of adult aphids (e.g., 20) on a leaf disc in a petri dish. Spray the aphids directly with the test solutions using a fine atomizer until runoff. A control group is sprayed with the solvent-surfactant mixture only.
-
Incubation: Keep the petri dishes at room temperature with access to moisture.
-
Data Acquisition: Count the number of dead insects after 24 and 48 hours.
-
Analysis: Calculate the mortality rate, correcting for control mortality using Abbott's formula. Determine the LC₅₀ (Lethal Concentration to kill 50% of the population).
2. Ingestion (Diet) Toxicity Assay (e.g., against Cotton Leafworm):
-
Insect Rearing: Maintain a culture of a lepidopteran pest, such as the cotton leafworm (Spodoptera littoralis).[24]
-
Diet Preparation: Prepare an artificial insect diet. Incorporate the test compound (dissolved in a small amount of solvent) into the diet at various concentrations while the diet is cooling.
-
Feeding: Place a known number of second-instar larvae (e.g., 10) into individual wells of a multi-well plate, each containing a cube of the treated or control diet.
-
Incubation: Incubate under controlled conditions (e.g., 25°C, 16:8 light:dark cycle) for 5-7 days.
-
Data Acquisition: Record larval mortality daily.
-
Analysis: Calculate the mortality rate and determine the LC₅₀ value.
| Compound | Insect Species | Assay Type | LC₅₀ (µg/mL) [Hypothetical Data] |
| This compound | A. craccivora | Contact | 78.2 |
| S. littoralis | Ingestion | 35.5 | |
| Fipronil (Positive Control) | S. littoralis | Ingestion | 5.1 |
Data Interpretation and Decision Logic
The preliminary screen is designed to identify promising "hits" for further investigation. A decision to advance the compound should be based on a holistic view of the data, considering both potency and selectivity.
Key Decision Points:
-
High Potency: A low EC₅₀ or LC₅₀ value indicates that a small amount of the compound is needed to produce a biological effect, which is a primary characteristic of a promising lead.
-
Favorable Selectivity Index: If the compound also shows potential anticancer activity (a common trait for pyrazoles), a selectivity index (SI) should be calculated: SI = IC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells). A high SI is desirable, indicating the compound is more toxic to cancer cells than normal cells.
-
Spectrum of Activity: In the agrochemical context, a compound active against a broad spectrum of fungi or insects may be valuable. Conversely, high selectivity for a specific pest with minimal impact on beneficial organisms is also highly desirable.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for the preliminary biological evaluation of This compound . By starting with a foundational cytotoxicity assay and progressing to targeted screens based on the known strengths of the pyrazole chemical class, researchers can efficiently generate the critical data needed for an informed go/no-go decision.
A positive outcome from this preliminary screen—such as potent and selective antifungal or insecticidal activity with low mammalian cytotoxicity—would strongly justify advancing the compound. Subsequent steps would involve more extensive screening against larger panels of fungi or insects, mode of action studies to elucidate the biochemical target, and initial structure-activity relationship (SAR) studies to guide the synthesis of even more potent analogues.
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A Guide to the Structural Elucidation of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and drug development.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, logical approach to confirming the molecular structure of this compound through the synergistic use of modern spectroscopic techniques.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which form a versatile scaffold in organic and medicinal chemistry.[1][2][3][4] Their unique structural and electronic properties make them privileged structures in the design of a wide array of therapeutic agents. The specific substitution pattern of this compound presents a unique analytical challenge, requiring a multi-faceted approach to unambiguously determine its structure. This guide will detail the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to achieve this goal.
I. Molecular Formula and Isotopic Pattern Confirmation via Mass Spectrometry
The initial and most critical step in structural elucidation is the determination of the molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the synthesized compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process is expected to protonate the basic nitrogen of the pyrazole ring, yielding the [M+H]⁺ ion.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental composition.
Expected Results and Interpretation
For this compound (C₁₀H₁₇BrN₂), the molecular weight is 244.0684 g/mol . The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The HRMS data should confirm the elemental composition, providing a high degree of confidence in the molecular formula.
Table 1: Predicted HRMS Data for C₁₀H₁₇BrN₂
| Ion | Calculated m/z ([M+H]⁺) | Observed m/z |
| C₁₀H₁₈⁷⁹BrN₂⁺ | 245.0759 | Expected to be within 5 ppm |
| C₁₀H₁₈⁸¹BrN₂⁺ | 247.0738 | Expected to be within 5 ppm |
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Cleavage of the isobutyl group is a likely fragmentation pathway.[5]
II. Functional Group Identification with Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the neat compound directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
Expected Spectral Features and Interpretation
The IR spectrum of this compound is expected to show the following key absorption bands:
-
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylbutyl groups will appear in the range of 2850-3000 cm⁻¹.
-
C=N and C=C Stretching: The pyrazole ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[6]
-
C-N Stretching: This will likely be observed in the 1000-1300 cm⁻¹ range.
-
C-Br Stretching: A weak absorption band in the 500-600 cm⁻¹ region may be attributable to the C-Br bond.
The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would confirm that the pyrazole nitrogen is substituted.[7]
III. Definitive Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will provide an unambiguous assignment of the structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations.
-
¹H NMR: Predicted Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.
Table 2: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (-CH₂-) | ~ 3.9 | Triplet | 2H | ~ 7.5 |
| H-b (-CH₂-) | ~ 1.6 | Multiplet | 2H | |
| H-c (-CH-) | ~ 1.8 | Nonet | 1H | ~ 6.7 |
| H-d (-CH₃) | ~ 0.9 | Doublet | 6H | ~ 6.7 |
| C3-CH₃ | ~ 2.2 | Singlet | 3H | |
| C5-CH₃ | ~ 2.2 | Singlet | 3H |
-
Rationale: The methylene protons (H-a) attached to the pyrazole nitrogen are expected to be the most deshielded of the alkyl protons due to the electron-withdrawing nature of the heterocyclic ring. The two methyl groups on the pyrazole ring (C3-CH₃ and C5-CH₃) are in similar chemical environments and are expected to appear as sharp singlets. The protons of the 3-methylbutyl group will show characteristic splitting patterns: a doublet for the terminal methyl groups (H-d), a nonet for the methine proton (H-c), and a multiplet for the other methylene group (H-b).
¹³C NMR: Predicted Chemical Shifts
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 | ~ 148 |
| C4 | ~ 95 |
| C5 | ~ 138 |
| C3-CH₃ | ~ 13 |
| C5-CH₃ | ~ 11 |
| -CH₂- (N-linked) | ~ 48 |
| -CH₂- | ~ 38 |
| -CH- | ~ 26 |
| -CH₃ (terminal) | ~ 22 |
-
Rationale: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are predicted based on known data for substituted pyrazoles.[8] The C4 carbon, bonded to the bromine atom, is expected to be significantly shielded. The carbons of the 3-methylbutyl group will appear in the aliphatic region of the spectrum.
IV. Integrated Workflow for Structural Elucidation
The following diagram illustrates the logical flow of the structural elucidation process, integrating data from multiple analytical techniques.
Caption: Workflow for the structural elucidation of the target molecule.
V. Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. By integrating the data from mass spectrometry, IR spectroscopy, and both one- and two-dimensional NMR spectroscopy, a confident and unambiguous assignment of the molecular structure can be achieved. This guide provides a robust framework for researchers to approach the structural characterization of novel substituted pyrazoles and other complex heterocyclic compounds.
References
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available at: [Link]
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Structure and Chemistry of 3(5)-Substituted Pyrazoles - Encyclopedia.pub. Available at: [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed. Available at: [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - ResearchGate. Available at: [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]
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Synthesis and Crystal Structures of N-Substituted Pyrazolines - MDPI. Available at: [Link]
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FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. Available at: [Link]
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4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
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(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available at: [Link]
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4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741 - PubChem. Available at: [Link]
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1H-Pyrazole, 4-bromo- - the NIST WebBook. Available at: [Link]
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NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% )... - ResearchGate. Available at: [Link]
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4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem. Available at: [Link]
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4-bromo-3,5-dimethylpyrazole-1-methanol - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
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(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - ResearchGate. Available at: [Link]
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4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 12615416 - PubChem. Available at: [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
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4-Bromo-3,5-dimethylpyrazole-1-methanol - the NIST WebBook. Available at: [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. Available at: [Link]
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Methodological & Application
Application Note: The Synthetic Utility of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an invaluable component in drug design.[3] Within this class, functionalized pyrazoles serve as versatile building blocks for constructing complex molecular architectures. This guide focuses on 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole, a strategically designed intermediate for introducing the 3,5-dimethylpyrazole motif. The bromine atom at the C4 position acts as a versatile synthetic handle, enabling a range of high-yield transformations, most notably palladium-catalyzed cross-coupling reactions and lithiation-based functionalizations.[4] This document provides detailed protocols, mechanistic insights, and practical guidance for leveraging this reagent in research and development settings.
Introduction to the Reagent
This compound is a polysubstituted pyrazole featuring key structural elements that dictate its synthetic utility:
-
The Pyrazole Core: Provides the foundational heterocyclic structure known for its biological activity.
-
C4-Bromine: The primary site for synthetic modification. The C-Br bond is sufficiently reactive for common transition-metal-catalyzed reactions and halogen-metal exchange.
-
C3 and C5 Methyl Groups: These groups offer steric bulk, influencing the conformation of final products, and can modulate the electronic properties of the pyrazole ring.
-
N1-(3-methylbutyl) Group: This isoamyl group enhances solubility in common organic solvents compared to N-H or N-methyl analogues, facilitating reaction setup and purification. It also prevents complications arising from the acidic N-H proton present in unsubstituted pyrazoles.
The synthesis of this reagent typically follows a two-step sequence: bromination of 3,5-dimethylpyrazole, which regioselectively occurs at the C4 position[5], followed by N-alkylation with a suitable 3-methylbutyl halide. Alternatively, one-pot methodologies involving the condensation of a 1,3-diketone with the corresponding hydrazine, followed by in-situ bromination, can be employed.[6]
Caption: Synthetic pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond at the 4-position of the pyrazole is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for bond construction in modern organic synthesis.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the pyrazole C4 position and a wide variety of aryl, heteroaryl, or vinyl groups. This transformation is a cornerstone for the synthesis of biaryl compounds and is widely used in drug discovery.[7][8] The choice of catalyst, ligand, and base is critical for achieving high efficiency, especially with potentially coordinating heterocyclic substrates.
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the bromopyrazole to a Pd(0) species, transmetalation of the organic group from the boron reagent to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) stabilizes the palladium intermediates and promotes the key steps of the cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol is adapted from established procedures for 4-bromopyrazoles and is expected to provide good to excellent yields.[7][9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G2 (2 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound, the arylboronic acid, the palladium precatalyst, and the base.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) via syringe. The reaction concentration should be approximately 0.1 M with respect to the bromopyrazole.
-
Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 4-aryl-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 80-100 | 80-95% | [7] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 70-95% | [9] |
| Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | 75-90% | N/A |
| Table 1: Representative conditions for Suzuki-Miyaura coupling of 4-bromopyrazoles. Yields are based on analogous systems and may vary. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, a transformation of immense importance for synthesizing pharmaceuticals and agrochemicals.[10][11] This reaction couples the bromopyrazole with a primary or secondary amine.
Causality and Considerations: The success of this reaction is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands are required to facilitate the reductive elimination step, which is often rate-limiting. For amines bearing β-hydrogens (e.g., primary alkylamines), β-hydride elimination can be a competing side reaction, leading to lower yields.[12] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the amine without interfering with the catalyst.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This protocol is based on highly efficient methods developed for the amination of 4-halopyrazoles.[12][13]
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., morpholine, piperidine) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
tBuDavePhos (or other suitable biaryl phosphine ligand) (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene or Xylene
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add NaOtBu, the palladium precursor, and the ligand to an oven-dried Schlenk tube.
-
Reagent Addition: Add the this compound and the anhydrous solvent. Stir for a few minutes, then add the amine via syringe.
-
Inert Atmosphere: Seal the tube and ensure the inert atmosphere is maintained.
-
Reaction: Heat the mixture in a preheated oil bath at 100-110 °C for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.
Lithiation and Electrophilic Quench
An alternative to palladium catalysis is functionalization via a lithium-halogen exchange. This organometallic approach forms a highly nucleophilic pyrazolyl-lithium intermediate, which can react with a wide range of electrophiles to introduce diverse functional groups.
Mechanistic Rationale: Treating the bromopyrazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (-78 °C) induces a rapid bromine-lithium exchange.[14] The low temperature is critical to prevent the highly basic n-BuLi from deprotonating the methyl groups or attacking the pyrazole ring, and to ensure the stability of the resulting lithiated intermediate. This intermediate can then be "quenched" by adding an electrophile.
Protocol 3: Bromine-Lithium Exchange and Quench with an Aldehyde
⚠️ Safety Precaution: Organolithium reagents like n-BuLi and t-BuLi are pyrophoric and react violently with water. This procedure must be performed by trained personnel under a strictly anhydrous, inert atmosphere.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Aldehyde (e.g., benzaldehyde) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: Add this compound to an oven-dried, three-neck round-bottom flask equipped with a stirrer, thermometer, and argon inlet. Dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the n-butyllithium solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the aldehyde (dissolved in a small amount of anhydrous THF) dropwise to the lithiated species at -78 °C.
-
Warming and Quenching: After stirring for 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly. Once it reaches ~0 °C, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting secondary alcohol by silica gel chromatography.
References
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Barrow, J. C., et al. (2000). Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Mali, R. K., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
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Ichikawa, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
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Asif, M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Organic Chemistry Portal. Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
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Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. [Link]
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Ichikawa, H., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
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Krchnak, V., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
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Ichikawa, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
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Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
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Chen, J-Y., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry. [Link]
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Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
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Ichikawa, H., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES. [Link]
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Ichikawa, H., et al. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Bouattour, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]
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Stanovnik, B., et al. (2007). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Molecules. [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. [Link]
-
Dyker, G. (2024). Mechanism of the Lithiation. YouTube. [Link]
-
Yang, T., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Application Note & Protocols: Strategic Functionalization of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in numerous FDA-approved drugs. The strategic functionalization of substituted pyrazoles is therefore of paramount importance for the generation of novel molecular entities in drug discovery pipelines. This guide provides an in-depth technical overview and detailed protocols for the chemical modification of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole. The C4-bromo atom serves as a versatile synthetic handle, enabling a wide array of high-efficiency transformations. We will explore several key palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, as well as classic organometallic methodologies via directed lithiation. Each section explains the core principles, offers field-proven insights into experimental design, and presents step-by-step, validated protocols for immediate laboratory application.
Introduction: The Pyrazole Core in Drug Discovery
Pyrazoles are five-membered heterocyclic systems containing two adjacent nitrogen atoms. This unique electronic arrangement confers a range of properties, including the ability to act as hydrogen bond donors and acceptors, making them highly effective pharmacophores.[1] The subject of this guide, this compound, is a pre-functionalized building block designed for diversity-oriented synthesis. The N1-(3-methylbutyl) group enhances solubility in organic solvents, while the C3 and C5 methyl groups provide steric and electronic definition. The critical feature is the bromine atom at the C4 position, which is poised for a variety of functionalization reactions, allowing for the systematic exploration of chemical space around the pyrazole core.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-heteroatom bond formation, earning the 2010 Nobel Prize in Chemistry.[2] These methods are characterized by their high functional group tolerance, reliability, and broad substrate scope, making them ideal for complex molecule synthesis.
Suzuki-Miyaura Coupling for C4-Arylation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] Its tolerance for a wide range of functional groups and its use of generally stable and non-toxic boronic acids make it a preferred method for creating biaryl structures.
Principle of the Reaction: The catalytic cycle typically involves three key steps:
-
Oxidative Addition: A Pd(0) species inserts into the carbon-bromine bond of the pyrazole.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Experimental Protocol: Synthesis of 4-Aryl-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
-
Reagent Preparation: To a Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₃PO₄ or Na₂CO₃ (2.5 equiv.).[3][5]
-
Catalyst Addition: Add the palladium catalyst. For general applications, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) is effective. For more challenging substrates, a pre-catalyst system like XPhos Pd G2 (2 mol%) can be superior.[3]
-
Inerting the System: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring. A typical condition is 90-100 °C for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Value | Rationale & Insights |
| Substrate | 4-bromo-pyrazole (1.0 equiv) | The C-Br bond is sufficiently reactive for oxidative addition. |
| Coupling Partner | Arylboronic Acid (1.1-1.5 equiv) | A slight excess ensures complete consumption of the starting pyrazole. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2 mol%) | Pd(PPh₃)₄ is a classic, reliable choice. XPhos-based catalysts offer higher activity for hindered substrates.[3] |
| Base | Na₂CO₃ or K₃PO₄ (2.5 equiv) | The base is crucial for activating the boronic acid in the transmetalation step. K₃PO₄ is often used for less reactive substrates. |
| Solvent | 1,4-Dioxane / Water (4:1) | The aqueous component is essential for the catalytic cycle, particularly with inorganic bases. |
| Temperature | 90 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
Visualization: Suzuki-Miyaura Workflow
Sonogashira Coupling for C4-Alkynylation
The Sonogashira coupling is the premier method for forming a bond between a sp-hybridized carbon (from a terminal alkyne) and an sp²-hybridized carbon (from an aryl or vinyl halide).[6] This reaction is invaluable for installing alkynyl moieties, which are versatile functional groups for further chemistry or as components of bioactive molecules.
Principle of the Reaction: The reaction operates through a dual catalytic system involving palladium and copper(I).[7]
-
Palladium Cycle: Similar to the Suzuki reaction, a Pd(0) species undergoes oxidative addition to the 4-bromopyrazole.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The C(sp²)-C(sp) bond is formed, releasing the alkynylated pyrazole product and regenerating the Pd(0) catalyst.[6]
Experimental Protocol: Synthesis of 4-Alkynyl-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
-
Reagent Preparation: To a Schlenk tube, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically Copper(I) Iodide (CuI) (5-10 mol%).
-
Inerting the System: Seal the tube and thoroughly degas the vessel by evacuating and backfilling with Argon or Nitrogen (3x).
-
Solvent and Reagent Addition: Add a degassed amine solvent, such as triethylamine (Et₃N) or diisopropylamine (DIPA). Then, add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (typically 4-24 hours), as monitored by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂), and wash with aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Data Presentation: Sonogashira Coupling Parameters
| Parameter | Recommended Value | Rationale & Insights |
| Substrate | 4-bromo-pyrazole (1.0 equiv) | Standard substrate for Sonogashira coupling. |
| Coupling Partner | Terminal Alkyne (1.2-1.5 equiv) | A slight excess drives the reaction to completion. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective pre-catalyst that is reduced in situ to Pd(0). |
| Cu Co-catalyst | CuI (5-10 mol%) | Essential for the formation of the copper acetylide intermediate. Copper-free protocols exist but may require different ligands/conditions.[7][8] |
| Base/Solvent | Et₃N or DIPA | The amine acts as both the base to deprotonate the alkyne and as the solvent. |
| Temperature | 25 - 60 °C | The reaction is often efficient at or near room temperature. |
Visualization: Sonogashira Dual Catalytic Cycle
Buchwald-Hartwig Amination for C4-Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles, which is often difficult to achieve via traditional methods like SNAr.[10]
Principle of the Reaction: The mechanism is analogous to other cross-coupling reactions but is highly dependent on the choice of ligand.
-
Oxidative Addition: Pd(0) inserts into the 4-bromopyrazole C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the 4-amino-pyrazole product and regenerating the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is critical to facilitate the reductive elimination step.[9][11]
Experimental Protocol: Synthesis of 4-Amino-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the 4-bromopyrazole (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., tBuDavePhos, 5-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), 1.5-2.0 equiv.) to a dry reaction vessel.[12]
-
Solvent and Amine Addition: Add a dry, degassed solvent such as toluene or dioxane. Then, add the amine (1.2-1.5 equiv.).
-
Reaction: Seal the vessel and heat the mixture, typically between 80-110 °C, for 12-24 hours. Microwave irradiation can significantly reduce reaction times.[13] Monitor for completion.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the product via column chromatography or recrystallization.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Value | Rationale & Insights |
| Substrate | 4-bromo-pyrazole (1.0 equiv) | Highly suitable for this transformation. |
| Coupling Partner | Amine (1.2-1.5 equiv) | Primary and secondary amines work well. Amines with β-hydrogens can sometimes lead to side reactions (β-hydride elimination).[11] |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%) | Common Pd(0) or Pd(II) pre-catalysts. |
| Ligand | Bulky Phosphine (e.g., tBuDavePhos) | Crucial for promoting the C-N reductive elimination step. The choice of ligand is often key to success. |
| Base | NaOtBu or K₂CO₃ (1.5-2.0 equiv) | A strong base is required to form the palladium-amido intermediate. NaOtBu is common, but K₂CO₃ can be effective. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 80 - 110 °C | Higher temperatures are generally needed to drive the reaction. |
Visualization: Buchwald-Hartwig Workflow
Heck Reaction for C4-Vinylation
The Heck (or Mizoroki-Heck) reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, typically with high stereoselectivity.[2][14] This provides a direct route to vinyl-substituted pyrazoles.
Principle of the Reaction: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[15]
-
Oxidative Addition: Pd(0) adds to the 4-bromopyrazole.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the new C=C double bond in the product and a palladium-hydride species. This step determines the regioselectivity and stereoselectivity.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.[16]
Experimental Protocol: Synthesis of 4-Vinyl-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
-
Reagent Preparation: To a reaction vessel, add the 4-bromopyrazole (1.0 equiv.), a palladium source like Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%), a phosphine ligand (e.g., triphenylphosphine, PPh₃) (4-10 mol%), and an organic or inorganic base (e.g., triethylamine or K₂CO₃) (1.5-2.0 equiv.).
-
Solvent and Alkene Addition: Add a suitable solvent such as DMF, acetonitrile, or toluene. Add the alkene (e.g., butyl acrylate, styrene) (1.2-2.0 equiv.).
-
Reaction: Heat the mixture under an inert atmosphere at 80-120 °C for 8-24 hours.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the crude material by column chromatography.
Data Presentation: Heck Reaction Parameters
| Parameter | Recommended Value | Rationale & Insights |
| Substrate | 4-bromo-pyrazole (1.0 equiv) | Standard electrophile for the Heck reaction. |
| Coupling Partner | Alkene (1.2-2.0 equiv) | Electron-deficient alkenes (e.g., acrylates) often react more readily. |
| Pd Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and cost-effective palladium source. |
| Ligand | PPh₃ or other phosphines | Ligands stabilize the palladium catalyst and influence reactivity. |
| Base | Et₃N or K₂CO₃ (1.5-2.0 equiv) | Essential for neutralizing the HBr generated and regenerating the Pd(0) catalyst. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 80 - 120 °C | Thermal energy is required to drive the reaction cycle. |
Visualization: Heck Reaction Mechanism
Organometallic Strategy: Directed Lithiation
Beyond palladium catalysis, classic organometallic transformations offer a powerful and direct route to functionalization. Halogen-metal exchange provides an organolithium intermediate that is a potent nucleophile.
Principle of the Reaction: Treatment of the 4-bromopyrazole with a strong organolithium base (e.g., n-butyllithium) at very low temperatures results in a halogen-metal exchange, replacing the bromine with lithium.[17] This newly formed 4-lithiated pyrazole is highly reactive and can be "quenched" by adding a suitable electrophile (E⁺), thereby introducing a new functional group at the C4 position.[18]
Experimental Protocol: Synthesis of 4-Substituted-Pyrazole via Lithiation
-
Setup: Assemble an oven-dried, three-neck flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum, under a positive pressure of inert gas.
-
Initial Cooldown: Add the 4-bromopyrazole (1.0 equiv.) to the flask and dissolve it in a dry, anhydrous ether solvent such as THF or diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) (typically 1.1 equiv., as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange.
-
Electrophilic Quench: Add the chosen electrophile (1.2-1.5 equiv.) dropwise at -78 °C. Examples of electrophiles include:
-
For Carboxylation: Bubble dry CO₂ gas through the solution or add crushed dry ice.
-
For Alkylation: Add an alkyl halide (e.g., iodomethane).
-
For Hydroxymethylation: Add an aldehyde (e.g., formaldehyde).
-
-
Warm-up and Quench: After stirring for 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Data Presentation: Lithiation & Quench Parameters
| Parameter | Recommended Value | Rationale & Insights |
| Substrate | 4-bromo-pyrazole (1.0 equiv) | The C-Br bond undergoes rapid exchange with BuLi. |
| Lithiating Agent | n-BuLi (1.1 equiv) | A slight excess ensures complete conversion. Must be titrated before use for accurate stoichiometry. |
| Electrophile (E⁺) | Varies (1.2-1.5 equiv) | The choice of electrophile determines the final functional group. |
| Solvent | Anhydrous THF or Et₂O | Ethereal solvents are required to solvate the organolithium species. Must be rigorously dried. |
| Temperature | -78 °C | CRITICAL: Low temperature is essential to prevent side reactions, such as decomposition of the lithiated intermediate or reaction with the solvent. |
Visualization: Lithiation-Quench Workflow
Safety & Handling
-
Palladium Catalysts: While generally used in small quantities, palladium compounds should be handled in a fume hood. They can be toxic and are potent sensitizers.
-
Organolithium Reagents: n-Butyllithium is extremely pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere using proper syringe techniques. Always wear fire-resistant personal protective equipment.
-
Solvents: Anhydrous solvents like THF, dioxane, and toluene are flammable and should be handled with care. Degassing of solvents is required for most cross-coupling reactions to prevent catalyst oxidation.
-
Bases: Sodium tert-butoxide is a strong, corrosive base. Handle with appropriate PPE.
Conclusion
This compound is a highly valuable and versatile starting material for chemical synthesis. The protocols detailed in this application note provide robust and reproducible methods for its functionalization through state-of-the-art palladium-catalyzed cross-coupling reactions and fundamental organometallic transformations. These strategies empower researchers, scientists, and drug development professionals to rapidly generate diverse libraries of novel pyrazole derivatives for screening and lead optimization, accelerating the discovery of new therapeutic agents.
References
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Elorriaga, C., & Banwell, M. G. (2017). Directed Lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: A Convenient Approach to Vicinally Disubstituted Pyrazoles. Journal of the Chemical Society, Perkin Transactions 1, (12), 2391-2396. [Link]
-
Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4615. [Link]
-
Faria, J. V., et al. (2017). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistryOpen, 6(5), 585-626. [Link]
-
Karádi, Z., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 19(3), 633-639. [Link]
-
Bonacorso, H. G., et al. (2017). A versatile approach for the synthesis of new 4-(1,2,3-triazol-4-yl)-5-(trifluoromethyl)-1H-pyrazoles via a sequential Sonogashira coupling/desilylation/CuAAC reaction. RSC Advances, 7(59), 37171-37182. [Link]
-
Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central, PMC7587189. [Link]
-
Handa, S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(2), 542-545. [Link]
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Lee, S., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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Wikipedia. (2023). Heck reaction. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Ichikawa, H., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform, 41(43). [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Singh, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Scientific Reports, 13(1), 12093. [Link]
-
Insights in Advanced Organic Chemistry. (2024, February 21). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 [Video]. YouTube. [Link]
Sources
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- 4. Sci-Hub. ChemInform Abstract: Synthesis of 4‐Aryl‐1H‐pyrazoles by Suzuki—Miyaura Cross Coupling Reaction Between 4‐Bromo‐1H‐1‐tritylpyrazole and Arylboronic Acids. / ChemInform, 2010 [sci-hub.ru]
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- 18. youtube.com [youtube.com]
The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the Pyrazole Ring
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility stems from its unique electronic properties, metabolic stability, and its capacity to serve as a bioisosteric replacement for other functional groups, enabling a wide range of interactions with biological targets. This has led to the development of a multitude of pyrazole-containing drugs with diverse therapeutic applications, from anti-inflammatory agents to anticancer therapies.[1][2] This guide provides an in-depth exploration of the application of pyrazole compounds in several key therapeutic areas, complete with detailed protocols for their synthesis and biological evaluation.
I. Anti-Inflammatory Agents: The Selective COX-2 Inhibition Paradigm
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, was a watershed moment in the development of anti-inflammatory drugs. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[3][4] This understanding paved the way for selective COX-2 inhibitors, with the pyrazole-containing drug Celecoxib (Celebrex) being a prime example.
Mechanism of Action: Celecoxib
Celecoxib is a diaryl-substituted pyrazole that acts as a selective, reversible inhibitor of the COX-2 enzyme.[3][5] It blocks the conversion of arachidonic acid to prostaglandin precursors, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[4] Its sulfonamide side chain binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity over COX-1.[4][5] This selectivity, in theory, reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[5]
Signaling Pathway: COX-2 and Inflammation
Caption: The cGMP signaling pathway and the inhibitory action of Sildenafil.
Protocol 3: Synthesis of Sildenafil
The synthesis of Sildenafil is a multi-step process. A key step involves the formation of the pyrazole ring, followed by the construction of the pyrimidinone ring and subsequent functionalization. [5] Key Cyclization Step to form the Pyrazolopyrimidinone Core:
-
A suitably substituted pyrazole-4-carboxamide is reacted with a base such as sodium hydroxide in the presence of hydrogen peroxide and ethanol. [6]2. The mixture is heated under reflux for several hours. [6]3. After cooling, the reaction mixture is worked up with acid and extracted with a solvent like dichloromethane to yield the pyrazolopyrimidinone core. [6] Final Steps:
-
The pyrazolopyrimidinone core is then chlorosulfonylated using chlorosulfonic acid. [6]2. The resulting sulfonyl chloride is reacted with N-methylpiperazine to yield Sildenafil base. [6]3. The base is then typically converted to the citrate salt for pharmaceutical use by reacting it with citric acid in a suitable solvent like acetone. [7]
Protocol 4: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This high-throughput assay measures the inhibition of PDE5 by monitoring the change in fluorescence polarization of a fluorescently labeled cGMP substrate. [4][8] Materials:
-
Recombinant Human PDE5A1 enzyme [4]* FAM-Cyclic-3',5'-GMP (fluorescent substrate) [4]* PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2) [4]* Binding Agent (e.g., phosphate-binding nanoparticles) [4]* Test compound (e.g., synthesized Sildenafil) and positive control (commercial Sildenafil) dissolved in DMSO
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in DMSO. Dilute the PDE5A1 enzyme and the FAM-cGMP substrate in the assay buffer. [4]2. Assay Setup: To the wells of a 96-well black microplate, add:
-
The diluted test compound or controls.
-
The diluted PDE5A1 enzyme solution.
-
-
Inhibitor Binding: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. [4]4. Enzymatic Reaction: Initiate the reaction by adding the diluted FAM-cGMP substrate solution to all wells. [4]5. Incubation: Incubate the plate for 30-60 minutes at 37°C. [4]6. Reaction Termination: Stop the reaction by adding the Binding Agent to all wells. [4]7. Signal Stabilization: Incubate for an additional 30 minutes at room temperature. [4]8. Data Acquisition: Read the fluorescence polarization of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm). [4]9. Data Analysis:
-
Calculate the percentage of PDE5 inhibition using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)) [4] * Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
III. Anticancer Agents: Targeting Kinases
The pyrazole scaffold is a key component in numerous small molecule kinase inhibitors used in cancer therapy. [9][7]Kinases are a large family of enzymes that play critical roles in cell signaling, and their aberrant activity is a hallmark of many cancers. [7]Pyrazole-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and blocking their activity. [7]Examples of pyrazole-containing kinase inhibitors include Crizotinib (ALK/ROS1/MET inhibitor) and Ruxolitinib (JAK1/JAK2 inhibitor). [7]
Protocol 5: General Synthesis of a Pyrazole-Based Kinase Inhibitor Scaffold
A common method for synthesizing substituted pyrazoles for kinase inhibitor libraries is the Knorr pyrazole synthesis or related multicomponent reactions. [10][11] Protocol: Knorr Synthesis of a Substituted Pyrazole [10][12]
-
Reaction Setup: In a suitable reaction vial, combine the 1,3-dicarbonyl compound (e.g., a β-ketoester, 1 equivalent) and the substituted hydrazine (e.g., phenylhydrazine, 1 equivalent). [10]2. Solvent and Catalyst: Add a suitable solvent (e.g., ethanol or 1-propanol) and a catalytic amount of acid (e.g., a few drops of glacial acetic acid). [10][12]3. Heating: Heat the reaction mixture with stirring (e.g., to 100°C or reflux) for 1-2 hours. [10][12]4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified. [10][12]6. Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. [10]
Protocol 6: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a measure of kinase activity. [13][14] Materials:
-
Kinase of interest and its specific substrate
-
ATP
-
Test compound (pyrazole inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test compound.
-
In the wells of the assay plate, add the kinase, its substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 30 minutes). [14]2. ADP Detection (Step 1):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40-50 minutes at room temperature. [14]3. Luminescence Generation (Step 2):
-
Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature. [14]4. Data Acquisition: Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition versus the log of the compound concentration to determine the IC50 value.
-
IV. Other Therapeutic Applications
The versatility of the pyrazole scaffold extends to other therapeutic areas, including the treatment of obesity.
Rimonabant: A CB1 Receptor Inverse Agonist
Rimonabant (formerly marketed as Acomplia) is a pyrazole-based compound that acts as a selective cannabinoid-1 (CB1) receptor inverse agonist. [6]The endocannabinoid system, including the CB1 receptor, is involved in regulating appetite and energy balance. By blocking the CB1 receptor, Rimonabant was shown to reduce appetite and food intake. [15][6]However, it was withdrawn from the market due to severe psychiatric side effects.
Protocol 7: Cannabinoid Receptor (CB1) Binding Assay (Radioligand)
This assay determines the ability of a test compound to displace a radiolabeled ligand from the CB1 receptor.
Materials:
-
Membrane preparation from cells expressing the human CB1 receptor
-
Radiolabeled CB1 ligand (e.g., [³H]CP55,940)
-
Non-labeled competitor for non-specific binding determination (e.g., cold CP55,940)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 1 mg/ml BSA, pH 7.4)
-
Test compound (e.g., Rimonabant analogue)
-
Glass fiber filters
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Assay Setup: In tubes, incubate the CB1 receptor membranes with the radiolabeled ligand and varying concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled competitor).
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition versus the log of the compound concentration to determine the IC50 or Ki value.
-
V. Data Presentation
Table 1: IC50 Values of Representative Pyrazole-Based Drugs
| Drug | Target | IC50 Value | Therapeutic Area |
| Celecoxib | COX-2 | ~0.04 µM | Anti-inflammatory |
| Sildenafil | PDE5 | ~4.2 nM [8] | Erectile Dysfunction |
| Ruxolitinib | JAK1/JAK2 | ~3 nM [7] | Anticancer |
| Crizotinib | ALK | ~24 nM | Anticancer |
Note: IC50 values can vary depending on the specific assay conditions.
VI. Experimental Workflow Visualization
General Workflow for Synthesis and Evaluation of Pyrazole Compounds
Caption: A generalized workflow for the synthesis and biological evaluation of novel pyrazole compounds.
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its adaptability allows for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for a wide range of biological targets. The protocols and application notes provided herein offer a robust framework for researchers engaged in the discovery and development of novel pyrazole-based therapeutics. By understanding the underlying mechanisms of action and employing validated synthetic and biological evaluation methods, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.
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experimental protocol for assessing the anti-inflammatory activity of pyrazole derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
Introduction: The Rationale for Pyrazole Derivatives in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, but its chronic dysregulation underpins a multitude of diseases.[1] Pyrazole-containing compounds have emerged as a privileged scaffold in the design of anti-inflammatory agents, most notably exemplified by the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[1][5] The therapeutic potential of pyrazole derivatives extends beyond COX inhibition, with many exhibiting multimodal activity by modulating various components of the inflammatory cascade, such as lipoxygenase (LOX) pathways and the production of pro-inflammatory cytokines.[1][2][6]
The primary objective of this guide is to provide a structured, evidence-based approach to comprehensively assess the anti-inflammatory profile of novel pyrazole derivatives. The ensuing protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.
Foundational In Vitro Assessment: Elucidating Mechanisms of Action
Initial screening in vitro is critical for identifying promising candidates and understanding their molecular targets. The following assays provide a robust primary evaluation of a pyrazole derivative's anti-inflammatory potential.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Causality: The COX enzymes are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain.[1][7] Differentiating between the inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is crucial for predicting both efficacy and potential gastrointestinal side effects.[8]
Protocol:
-
Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe.
-
Procedure:
-
Prepare a dilution series of the test pyrazole derivative and reference compounds (e.g., Celecoxib for COX-2 selectivity, Indomethacin as a non-selective inhibitor).
-
In a 96-well plate, incubate the enzymes with the test compounds or vehicle control.
-
Initiate the reaction by adding arachidonic acid.
-
After a defined incubation period, stop the reaction and measure the product formation using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. The selectivity index (SI) is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
Table 1: Hypothetical COX Inhibition Data for a Novel Pyrazole Derivative (PZ-X)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| PZ-X | >100 | 0.5 | >200 |
| Celecoxib | 15 | 0.04 | 375 |
| Indomethacin | 0.1 | 1.2 | 0.08 |
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Causality: Macrophages are key players in the inflammatory response.[9] Bacterial lipopolysaccharide (LPS) is a potent activator of macrophages, leading to the production of various pro-inflammatory mediators.[10][11] This cell-based model provides a more physiologically relevant context to assess the anti-inflammatory effects of pyrazole derivatives.
Experimental Workflow for Macrophage-Based Assays
Caption: Workflow for assessing anti-inflammatory effects in LPS-stimulated macrophages.
Causality: During inflammation, inducible nitric oxide synthase (iNOS) in macrophages produces large amounts of nitric oxide (NO), a pro-inflammatory mediator.[12]
Protocol (Griess Assay):
-
Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model.[12][13]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the pyrazole derivative for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[14]
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[15][16]
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify nitrite (a stable product of NO) concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.
Causality: PGE2 is a major pro-inflammatory prostaglandin synthesized via the COX pathway.[7][17] Its measurement directly reflects the impact of the test compound on this pathway in a cellular context.
Protocol (ELISA):
-
Procedure:
-
Data Analysis: Generate a standard curve and determine the concentration of PGE2 in the samples. Calculate the percentage inhibition of PGE2 production.
Causality: Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β are central to the inflammatory response.[11][19] Their inhibition is a key indicator of potent anti-inflammatory activity.
Protocol (ELISA):
-
Procedure:
-
Use the supernatant collected from the LPS-stimulated macrophage cultures.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits following the manufacturer's protocols.
-
-
Data Analysis: Determine the cytokine concentrations from their respective standard curves and calculate the percentage inhibition.
Table 2: Hypothetical In Vitro Anti-inflammatory Activity of PZ-X in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | IC50 (µM) |
| NO Production | 1.2 |
| PGE2 Production | 0.8 |
| TNF-α Release | 2.5 |
| IL-6 Release | 3.1 |
In Vivo Validation: Assessing Efficacy in Animal Models
Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.
Carrageenan-Induced Paw Edema in Rodents
Causality: This is a widely used and highly reproducible model of acute inflammation.[20][21][22] The injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling).[20]
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are commonly used.[20]
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the pyrazole derivative orally or intraperitoneally at various doses. A positive control group should receive a standard NSAID like Indomethacin.
-
After a set time (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[20][21]
-
Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[20]
-
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal and determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Table 3: Hypothetical Efficacy of PZ-X in Carrageenan-Induced Rat Paw Edema
| Treatment (Dose, mg/kg) | Paw Edema (mL) at 3h (Mean ± SEM) | % Inhibition |
| Vehicle Control | 0.85 ± 0.05 | - |
| PZ-X (10) | 0.48 ± 0.04 | 43.5 |
| PZ-X (30) | 0.31 ± 0.03 | 63.5 |
| Indomethacin (10) | 0.35 ± 0.04 | 58.8 |
Adjuvant-Induced Arthritis (AIA) in Rats
Causality: The AIA model is a well-established model of chronic inflammation that shares several immunological and pathological features with human rheumatoid arthritis.[23][24][25] It is valuable for assessing the therapeutic potential of compounds in a more complex, immune-mediated inflammatory disease.
Protocol:
-
Animals: Lewis rats are a susceptible strain for inducing AIA.[24]
-
Induction of Arthritis:
-
Treatment and Assessment:
-
Begin treatment with the pyrazole derivative on the day of adjuvant injection (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).
-
Monitor the animals regularly for body weight, paw volume, and arthritis score (based on erythema and swelling of the joints).
-
At the end of the study, collect blood for cytokine analysis and joint tissues for histopathological examination.
-
-
Data Analysis: Compare the arthritis scores, paw volumes, and histopathological changes between the treated and control groups.
Mechanistic Insights: The NF-κB Signaling Pathway
Causality: The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses.[27][28][29] It regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and iNOS.[27][30] Investigating the effect of pyrazole derivatives on the NF-κB pathway can provide deeper mechanistic insights.
NF-κB Signaling Pathway in Inflammation
Caption: The canonical NF-κB signaling pathway in inflammation.
Assessment Methods:
-
Western Blotting: Analyze the phosphorylation of key proteins in the pathway, such as IκBα and the p65 subunit of NF-κB, in cell lysates from LPS-stimulated macrophages treated with the pyrazole derivative.
-
Immunofluorescence: Visualize the translocation of the p65 subunit from the cytoplasm to the nucleus in treated and untreated macrophages.
-
Reporter Gene Assays: Use a luciferase reporter construct under the control of an NF-κB response element to quantify NF-κB transcriptional activity.
Conclusion
The systematic application of the protocols outlined in this guide will enable a thorough and reliable assessment of the anti-inflammatory potential of novel pyrazole derivatives. By integrating in vitro mechanistic studies with in vivo efficacy models, researchers can identify promising lead candidates for further preclinical and clinical development. This comprehensive approach ensures that only the most potent and safe compounds advance in the drug discovery pipeline, ultimately contributing to the development of new and effective treatments for inflammatory diseases.
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- 17. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 18. bio-techne.com [bio-techne.com]
- 19. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. researchgate.net [researchgate.net]
- 25. Adjuvant induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]
- 26. Adjuvant-Induced Arthritis Model [chondrex.com]
- 27. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
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- 30. creative-diagnostics.com [creative-diagnostics.com]
4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole in the synthesis of kinase inhibitors
Application Notes & Protocols
Topic: 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole in the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer.[1][2] Consequently, the development of small molecule kinase inhibitors remains a focal point of modern drug discovery. The pyrazole scaffold has emerged as a "privileged structure" in this field, forming the core of numerous FDA-approved drugs.[1][3][4] This is due to its synthetic tractability and its ability to act as a bioisosteric replacement for other functionalities, often serving as a hinge-binding motif that mimics the adenine moiety of ATP.[3][5] This application note provides a detailed guide on the synthesis and utility of This compound , a highly versatile and functionalized building block. We will elucidate its multi-step synthesis and demonstrate its application in palladium-catalyzed cross-coupling reactions, which are fundamental to constructing diverse libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring is a cornerstone in medicinal chemistry, with eight small molecule kinase inhibitors approved by the US FDA featuring this core, including Crizotinib, Ruxolitinib, and Encorafenib.[1][3] Its value stems from a combination of favorable drug-like properties and its capacity for precise molecular interactions within the ATP-binding pocket of kinases.[3] The nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, while the carbon atoms provide a rigid scaffold for orienting substituents into specific regions of the kinase active site.
The subject of this guide, This compound , is a strategically designed intermediate for kinase inhibitor synthesis. Each substituent serves a distinct purpose:
-
3,5-Dimethyl Groups: These provide steric bulk and lipophilicity, which can enhance binding affinity by engaging with hydrophobic pockets in the kinase domain. They also block the C3 and C5 positions, directing further electrophilic substitution to the C4 position.
-
1-(3-methylbutyl) Group (Isoamyl): This alkyl chain further increases lipophilicity, which can modulate the compound's solubility, cell permeability, and overall pharmacokinetic profile.
-
4-Bromo Group: This is the key functional handle. The bromine atom at the electron-rich C4 position makes the molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7][8][9] This allows for the modular and efficient introduction of diverse aryl, heteroaryl, or amino moieties, which are often critical for achieving inhibitor potency and selectivity.
Synthesis of the Core Intermediate
The synthesis of this compound is a robust, three-step process. This protocol provides a reliable pathway from commercially available starting materials to the final, functionalized building block.
Caption: Synthetic workflow for this compound.
Protocol 2.1: Synthesis of 3,5-Dimethyl-1H-pyrazole
This foundational step involves the classical Knorr pyrazole synthesis via the condensation of a β-diketone with hydrazine.[10][11]
-
Reagents & Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
To a round-bottom flask, add acetylacetone (1.0 eq) and ethanol (approx. 3-4 mL per gram of acetylacetone).
-
Slowly add hydrazine hydrate (1.0-1.1 eq) dropwise to the stirred solution. The addition is exothermic; maintain the temperature below 40 °C using an ice bath if necessary.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to encourage crystallization.
-
If no crystals form, reduce the solvent volume under reduced pressure.
-
Collect the resulting white solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.
-
Protocol 2.2: Synthesis of 3,5-Dimethyl-1-(3-methylbutyl)-1H-pyrazole
This step introduces the isoamyl group onto the pyrazole nitrogen via an SN2 reaction.
-
Reagents & Materials:
-
3,5-Dimethyl-1H-pyrazole (from Step 2.1)
-
1-Bromo-3-methylbutane (isoamyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethyl-1H-pyrazole (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5-2.0 eq). K₂CO₃ acts as the base to deprotonate the pyrazole nitrogen, activating it for nucleophilic attack.
-
Add 1-bromo-3-methylbutane (1.1-1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude oil by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product as a clear oil.
-
Protocol 2.3: Synthesis of this compound
The final step is a regioselective electrophilic bromination at the electron-rich C4 position of the pyrazole ring.[12]
-
Reagents & Materials:
-
3,5-Dimethyl-1-(3-methylbutyl)-1H-pyrazole (from Step 2.2)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Acetonitrile (ACN)
-
-
Procedure:
-
Dissolve the N-alkylated pyrazole (1.0 eq) in DCM or ACN in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.0-1.05 eq) portion-wise over 15-20 minutes. NBS is a convenient and safe source of electrophilic bromine.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary, though it is often clean enough for subsequent coupling reactions.
-
Application in Kinase Inhibitor Synthesis via Cross-Coupling
The 4-bromo-pyrazole is now primed for diversification. Palladium-catalyzed cross-coupling reactions are the workhorse methods for this transformation, enabling the formation of C-C and C-N bonds with exceptional functional group tolerance.
Caption: Diversification of the bromo-pyrazole intermediate via cross-coupling reactions.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling
This reaction is ideal for introducing aryl or heteroaryl groups, which often form key π-stacking or hydrophobic interactions in the kinase active site.[13][14]
-
Reagents & Materials:
-
4-Bromo-pyrazole intermediate (1.0 eq)
-
Aryl- or Heteroaryl-boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq)
-
Base, e.g., 2M aqueous sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system, e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water
-
-
Procedure:
-
To a reaction vessel suitable for heating under an inert atmosphere, add the 4-bromo-pyrazole, the boronic acid, and the palladium catalyst.
-
Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent(s), followed by the aqueous base. The base is crucial for activating the boronic acid for transmetalation to the palladium center.[14]
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (typically 4-16 hours), as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired C-C coupled product.
-
Protocol 3.2: Buchwald-Hartwig Amination
This reaction forms a C-N bond, introducing a linker or a hydrogen-bonding moiety, which can be critical for anchoring the inhibitor to the kinase hinge region.[15][16]
-
Reagents & Materials:
-
4-Bromo-pyrazole intermediate (1.0 eq)
-
Amine (primary or secondary) (1.2-1.5 eq)
-
Palladium pre-catalyst, e.g., Pd₂(dba)₃ or a G2/G3 pre-catalyst (0.01-0.05 eq)
-
Phosphine Ligand, e.g., XPhos, RuPhos, or tBuDavePhos (1.1-1.2 eq relative to Pd)[9]
-
Base, e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous solvent, e.g., Toluene or Dioxane
-
-
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the 4-bromo-pyrazole and the anhydrous solvent.
-
Add the amine coupling partner.
-
Seal the vessel and heat to 80-110 °C. The choice of catalyst, ligand, and base is critical and often needs to be optimized for the specific amine substrate.[9]
-
Stir the reaction for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the C-N coupled product.
-
Characterization Data
The following table summarizes key physical and chemical properties for the title intermediate.
| Property | Value | Source |
| Compound Name | This compound | - |
| Alternate Name | 4-Bromo-1-isopentyl-3,5-dimethyl-1H-pyrazole | [17] |
| CAS Number | 1171717-09-1 | [18][19] |
| Molecular Formula | C₁₀H₁₇BrN₂ | [18][19] |
| Molecular Weight | 245.16 g/mol | [19] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | - |
| ¹H NMR (CDCl₃) | Expected shifts (ppm): ~3.8 (t, 2H, N-CH₂), ~2.2 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃), ~1.6 (m, 2H, CH₂), ~1.5 (m, 1H, CH), ~0.9 (d, 6H, CH(CH₃)₂) | - |
| ¹³C NMR (CDCl₃) | Expected shifts (ppm): ~145 (C), ~138 (C), ~100 (C-Br), ~45 (N-CH₂), ~38 (CH), ~25 (CH₂), ~22 (CH(CH₃)₂), ~12 (CH₃), ~10 (CH₃) | - |
| Mass Spec (ESI+) | Expected m/z: 245.06, 247.06 ([M+H]⁺, bromine isotope pattern) | - |
Note: NMR and Mass Spec data are predicted and should be confirmed experimentally.
Conclusion and Future Prospects
This compound is a high-value, strategically designed intermediate for the synthesis of novel kinase inhibitors. The synthetic route is straightforward and scalable, and the C4-bromo handle provides a nexus for chemical diversification. The modularity afforded by this building block, combined with the power of modern cross-coupling chemistry, allows medicinal chemists to rapidly generate extensive libraries of analogues. This accelerates the exploration of structure-activity relationships, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties required to develop next-generation targeted therapies.
References
-
Mihai, D. P., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link][3]
-
Mihai, D. P., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link][1]
-
Yousuf, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link][2]
-
Yousuf, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link][4]
-
Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science Publishers. Available at: [Link][20]
-
Zhang, Y., et al. (2023). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. ResearchGate. Available at: [Link][21]
-
Yousuf, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link][22]
-
Shaikh, J., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. Available at: [Link][23]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link][6]
-
Prikler, S., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link][7]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link][8]
-
Lin, C., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link][9]
-
Guillon, R., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. Available at: [Link][24]
-
Corrosion. (2020). Synthesis of 3,5-Dimethylpyrazole. YouTube. Available at: [Link][10]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link][15]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link][16]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link][11]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link][13]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link][14]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. Reddit. Available at: [Link][25]
-
ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. Available at: [Link][12]
-
RSC Publishing. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. Available at: [Link][26]
-
ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. Available at: [Link][27]
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Application Notes and Protocols for Pyrazole Core Modification in Drug Design
Abstract: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2][3] Its unique physicochemical properties, including its capacity to act as a bioisosteric replacement for aromatic rings, offer significant advantages in modulating lipophilicity, solubility, and metabolic stability.[1] This guide provides a comprehensive overview of advanced techniques and detailed protocols for the strategic modification of the pyrazole core. We delve into position-specific functionalization at the N1, C3, C4, and C5 positions, explaining the causal relationships between structural changes and pharmacological outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the pyrazole scaffold in their discovery programs.
The Strategic Imperative of the Pyrazole Scaffold
The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of features. The N1-position can act as a hydrogen bond donor, while the N2-position serves as a hydrogen bond acceptor, mimicking interactions of more complex systems.[1] This dual nature, combined with its metabolic stability, has led to its incorporation into blockbuster drugs targeting a wide array of clinical conditions, from inflammation (Celecoxib) to cancer (Crizotinib, Zanubrutinib).[2][3][4]
The modification of a pyrazole-containing lead compound typically follows one of two primary strategic pathways:
-
De Novo Synthesis: Building the pyrazole ring from acyclic precursors that already contain the desired substituents. This is often achieved through multicomponent reactions (MCRs) or classical cyclocondensations, which are ideal for generating diverse libraries rapidly.[5][6][7]
-
Late-Stage Functionalization (LSF): Modifying a pre-formed pyrazole core. This approach is invaluable when a core scaffold has already demonstrated promising activity, allowing for fine-tuning of its properties through targeted chemical alterations. Modern methods like C-H functionalization and cross-coupling reactions are central to LSF.[8][9]
N1-Position Functionalization: Modulating Global Properties
Scientific Rationale: The N1 position is arguably the most critical for influencing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a pyrazole-based drug. Substitution at this position removes the hydrogen bond donor capability and can significantly impact pKa, solubility, and metabolic stability. N-arylation, for instance, is a common strategy to introduce bulky groups that can orient the molecule within a binding pocket or block metabolic attack. Regioselectivity is a key challenge when functionalizing unsymmetrically substituted pyrazoles, making N-substitution of the parent heterocycle an attractive and unambiguous first step.[8]
Protocol 2.1: Microwave-Assisted N-Arylation of Pyrazole
This protocol describes a rapid and efficient microwave-assisted Suzuki-Miyaura coupling for the N-arylation of pyrazole. Microwave irradiation dramatically reduces reaction times compared to conventional heating.[10][11][12]
Materials:
-
Pyrazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.2 mmol)
-
Pyridine (2.0 mmol)
-
Toluene (5 mL)
-
Microwave reactor vials (10 mL)
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add pyrazole (1.0 mmol, 68 mg), the desired arylboronic acid (1.2 mmol), and Cu(OAc)₂ (0.2 mmol, 36 mg).
-
Add toluene (5 mL) and pyridine (2.0 mmol, 162 µL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer cavity.
-
Irradiate at 120°C for 20-30 minutes with stirring. Monitor pressure to ensure it remains within the safe limits of the vessel.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-arylpyrazole.
Self-Validation:
-
TLC Analysis: Monitor reaction completion by comparing the reaction mixture to the pyrazole starting material.
-
LC-MS: Confirm the mass of the desired product.
-
NMR Spectroscopy (¹H and ¹³C): Verify the structure and confirm the regioselectivity of the arylation. The disappearance of the N-H proton signal in ¹H NMR is a key indicator of success.
| N1-Substituent | Target | Effect on Activity | Rationale/Observation |
| 2,4-Dichlorophenyl | CB1 Receptor | Essential for Antagonism | Forms key hydrophobic interactions in the binding pocket of Rimonabant.[13] |
| Phenyl | COX-2 | Increases Potency | The phenyl group at N1 in Celecoxib helps anchor the molecule in the enzyme's active site. |
| Benzyl | p38α MAP Kinase | Improves Cell Permeability | The lipophilic benzyl group can enhance the ability of the compound to cross cell membranes. |
| (4-sulfonamido)phenyl | COX-2 | Confers Selectivity | This polar group on the N1-phenyl ring of Celecoxib extends into a hydrophilic side pocket present in COX-2 but not COX-1, imparting selectivity. |
C3- and C5-Position Functionalization: Probing the Binding Pocket
Scientific Rationale: The C3 and C5 positions are primary vectors for extending the molecule into the depths of a protein's binding site. Modifications here are crucial for enhancing potency and selectivity by forming specific interactions with amino acid residues. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are the workhorses for this purpose, allowing for the facile installation of a vast array of aryl and heteroaryl groups.[14][15] Direct C-H functionalization has also emerged as a powerful, step-economical alternative to traditional methods that require pre-halogenation of the pyrazole core.[9][16]
Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5
This protocol details the coupling of a 5-bromo-1-arylpyrazole with an arylboronic acid, a common sequence in the synthesis of kinase inhibitors and other complex drug candidates.
Materials:
-
5-Bromo-1-arylpyrazole (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol)
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution (2.5 mmol, 1.25 mL)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the 5-bromo-1-arylpyrazole (1.0 mmol) and the arylboronic acid (1.1 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Place the vessel under an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add the degassed solvents: 1,4-dioxane (4 mL) and water (1 mL).
-
Add the degassed 2M Na₂CO₃ solution (1.25 mL).
-
Seal the vessel and heat the reaction mixture to 90°C with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue via flash column chromatography to obtain the desired 1,5-diarylpyrazole.[17]
Self-Validation:
-
LC-MS: Confirm consumption of the starting bromopyrazole and formation of the product with the expected mass.
-
NMR Spectroscopy: ¹H NMR should show new aromatic signals corresponding to the introduced aryl group and the disappearance of the starting material signals. High-resolution mass spectrometry (HRMS) should be used for final characterization.
| C5-Substituent | Target | Effect on Activity | Rationale/Observation |
| 4-Chlorophenyl | CB1 Receptor | High Affinity | Key substituent in Rimonabant, occupying a hydrophobic pocket.[18] |
| 5-Alkynyl-2-thienyl | CB1 Receptor | Potent Antagonism | Bioisosteric replacement of the 5-aryl group led to a novel class of potent antagonists.[19] |
| Pyridyl | Various Kinases | Increases Solubility/Forms H-bonds | The nitrogen atom can act as a hydrogen bond acceptor with the kinase hinge region and improve aqueous solubility. |
| Aniline | Various Kinases | Forms H-bonds | The amino group is a crucial hydrogen bond donor, often interacting with the hinge region of kinases. |
C4-Position Functionalization: Fine-Tuning Electronics and Conformation
Scientific Rationale: The C4 position is electronically distinct from C3 and C5. It is the most nucleophilic carbon on the pyrazole ring, making it susceptible to electrophilic substitution reactions like halogenation and Vilsmeier-Haack formylation.[8][20] Modifying this position allows for the subtle tuning of the scaffold's electronic properties and steric profile without interfering with the primary binding interactions often dictated by the C3 and C5 substituents. A C4-halogen can also serve as a handle for subsequent cross-coupling reactions, enabling further diversification.
Protocol 4.1: Vilsmeier-Haack Formylation of an N-Arylpyrazole
This protocol introduces an aldehyde group at the C4 position, which is a versatile synthetic handle for further modifications like reductive amination, Wittig reactions, or oxidation to a carboxylic acid.
Materials:
-
1-Aryl-pyrazole (1.0 mmol)
-
Phosphorus oxychloride (POCl₃, 3.0 mmol)
-
N,N-Dimethylformamide (DMF, 6.0 mmol)
-
Ice bath
-
Round-bottom flask
Procedure:
-
In a round-bottom flask equipped with a stir bar and a dropping funnel, cool DMF (6.0 mmol, 0.46 mL) in an ice bath.
-
Slowly add POCl₃ (3.0 mmol, 0.28 mL) dropwise to the cold DMF with stirring. Maintain the temperature below 10°C. Stir for 30 minutes to pre-form the Vilsmeier reagent.
-
Dissolve the 1-aryl-pyrazole (1.0 mmol) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by slowly pouring it onto crushed ice (approx. 25 g).
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
A precipitate of the product should form. If not, extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 25 mL).
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If extracted, combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the 1-aryl-1H-pyrazole-4-carbaldehyde.
Self-Validation:
-
NMR Spectroscopy: The appearance of a characteristic aldehyde proton signal around 9.8-10.0 ppm in the ¹H NMR spectrum and a carbonyl signal around 185-195 ppm in the ¹³C NMR spectrum confirms the formylation.
-
IR Spectroscopy: A strong C=O stretching band around 1680-1700 cm⁻¹ is indicative of the aldehyde group.
Conclusion and Future Directions
The strategic modification of the pyrazole core is a mature yet continually evolving field within drug discovery. While traditional methods like cyclocondensation and cross-coupling remain indispensable, modern techniques are enabling chemists to functionalize this privileged scaffold with unprecedented efficiency and precision. The rise of photoredox catalysis and late-stage C-H functionalization promises to further streamline the synthesis of complex pyrazole derivatives, allowing for the rapid exploration of chemical space around a validated core.[21][22][23] As our understanding of the intricate interactions between pyrazole-based ligands and their biological targets deepens, these advanced synthetic tools will be paramount in designing the next generation of highly potent and selective therapeutics.
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Application Notes & Protocols: A Guide to Developing Novel Antimicrobial Agents from Pyrazole Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobials and the Promise of the Pyrazole Scaffold
The escalating crisis of antimicrobial resistance (AMR) represents a grave threat to global health, food security, and modern medicine, threatening to return us to a pre-antibiotic era where minor infections could be lethal.[1] The rate at which pathogens develop resistance to existing drugs far outpaces the development of new antimicrobial agents, creating an urgent need for innovative therapeutic strategies.[2] In this challenging landscape, heterocyclic compounds have emerged as a particularly fruitful area of research for new drug development.[3][4]
Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands out as a "privileged scaffold."[3][5][6] Pyrazole derivatives exhibit an astonishingly broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and, most critically, antimicrobial properties.[2][4][7][8][9] The metabolic stability and versatile chemical nature of the pyrazole ring allow for extensive structural modifications, enabling chemists to fine-tune its pharmacological profile.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents based on the pyrazole scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical progression from chemical synthesis to biological validation.
Section 1: Synthetic Strategies for Building a Pyrazole Derivative Library
The foundation of any small molecule drug discovery program is the synthesis of a chemically diverse library of compounds. For pyrazole scaffolds, one-pot multicomponent reactions are highly efficient, allowing for the rapid generation of analogs from readily available starting materials.
Protocol 1: One-Pot Synthesis of Thiazole-Containing Pyrazole Derivatives
This protocol is adapted from methodologies that have successfully produced pyrazole derivatives with demonstrated antimicrobial activity.[10] The reaction involves the condensation of a pyrazole carbaldehyde, a thiosemicarbazide, and an α-haloketone.
Rationale: This approach is selected for its operational simplicity, high yields, and ability to introduce multiple points of diversity. By varying the substituents on each of the three core components, a large and diverse library of compounds can be generated to explore the structure-activity relationship (SAR).
Materials:
-
Substituted pyrazole-4-carbaldehyde
-
Thiosemicarbazide
-
Substituted α-haloketone (e.g., phenacyl bromide)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware for reflux reactions
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1.0 eq) in absolute ethanol.
-
Add the thiosemicarbazide (1.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the α-haloketone (1.0 eq) to the reaction mixture.
-
Add a few drops of a catalytic acid, such as glacial acetic acid, to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC. The disappearance of the starting materials and the appearance of a new, single spot indicates reaction completion.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water. A solid precipitate should form.
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
Purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7]
Section 2: The Antimicrobial Screening Cascade
Once a library of pyrazole derivatives has been synthesized, a systematic screening process is required to identify and characterize their antimicrobial activity. This process is designed as a cascade, starting with broad qualitative tests and progressing to more precise quantitative assays for the most promising candidates.
Protocol 2: Primary Screening - Agar Disk Diffusion Assay
This is a qualitative method used to rapidly screen large numbers of compounds for antimicrobial activity.[11][12]
Rationale: The disk diffusion method is cost-effective and allows for the simultaneous testing of multiple compounds against a single microbial strain, making it ideal for initial screening to identify "hits."
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Agar (MHA) plates[13]
-
Sterile cotton swabs
-
Sterile paper disks (6 mm diameter)
-
Stock solutions of synthesized pyrazole compounds (e.g., 1 mg/mL in DMSO)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Chloramphenicol)[2]
-
Negative control disks (impregnated with DMSO)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. This ensures a standardized bacterial lawn.[12]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[12]
-
Disk Application:
-
Aseptically place sterile paper disks onto the inoculated agar surface.
-
Pipette a fixed volume (e.g., 10 µL) of each pyrazole stock solution onto a separate disk.
-
Place positive and negative control disks on the same plate.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters (mm). A larger zone diameter generally indicates greater antimicrobial activity. Compounds showing significant inhibition zones are advanced to secondary screening.
Protocol 3: Secondary Screening - Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[13] The broth microdilution method is a standard quantitative technique for determining MIC.[12][14]
Rationale: This assay provides a quantitative measure of a compound's potency, which is essential for comparing different derivatives and establishing a structure-activity relationship.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Standardized bacterial inoculum (prepared as in Protocol 2 and then diluted)
-
Synthesized pyrazole compounds (serially diluted)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution (optional, for colorimetric reading)
Procedure:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the pyrazole stock solution to the first well of a row and mix, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of decreasing compound concentrations.
-
Prepare a bacterial inoculum diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control well).
-
Controls:
-
Growth Control: A well containing only MHB and bacteria (no compound).
-
Sterility Control: A well containing only MHB.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubate the plate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13] If using a colorimetric indicator like resazurin, the MIC is the lowest concentration where the color remains blue (indicating no metabolic activity) rather than turning pink.
Section 3: Assessing Safety and Selectivity
A potent antimicrobial agent is only viable as a drug candidate if it is not toxic to human cells.[15][16][17] Cytotoxicity assays are therefore a critical step in the development process to ensure the compound selectively targets microbial cells over host cells.
Protocol 4: Cytotoxicity Screening - MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[18][19]
Rationale: This assay provides a quantitative measure of a compound's toxicity to a mammalian cell line, allowing for the calculation of an IC₅₀ (50% inhibitory concentration). Comparing the MIC against the IC₅₀ gives a selectivity index, a key parameter for prioritizing compounds.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
Synthesized pyrazole compounds (serially diluted)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (570 nm)
Procedure:
-
Seed the wells of a 96-well plate with a specific number of mammalian cells (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Remove the old medium and add fresh medium containing serial dilutions of the pyrazole compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate for 24-48 hours.
-
Add MTT reagent to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[18][19]
-
Remove the medium and dissolve the formazan crystals with the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Interpretation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Data Presentation and SAR Analysis
All quantitative data should be summarized in tables for clear comparison.
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µM) vs. HEK293 | Selectivity Index (IC₅₀/MIC) |
| PYR-001 | -H | -Phenyl | 64 | >128 | >100 | >1.5 |
| PYR-002 | -Cl | -Phenyl | 16 | 64 | >100 | >6.25 |
| PYR-003 | -H | -4-Nitrophenyl | 8 | 32 | 85 | 10.6 |
| PYR-004 | -Cl | -4-Nitrophenyl | 2 | 16 | 95 | 47.5 |
Structure-Activity Relationship (SAR): The data above allows for initial SAR insights. For example, the addition of a chlorine atom at the R¹ position (PYR-002 vs. PYR-001) appears to improve activity against S. aureus. Similarly, an electron-withdrawing nitro group on the R² phenyl ring significantly enhances potency (PYR-003 vs. PYR-001).[14] The combination of both modifications (PYR-004) results in the most potent compound with a high selectivity index, making it a priority candidate for further development.
Section 4: Investigating the Mechanism of Action (MoA)
Understanding how a novel antimicrobial agent works is crucial for its development. For pyrazole-based compounds, several mechanisms have been proposed. One of the most promising is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][5][6]
Hypothesized MoA: Pyrazole derivatives can act as inhibitors of DNA gyrase (a type II topoisomerase), preventing the enzyme from relaxing supercoiled DNA, which ultimately halts DNA replication and leads to bacterial cell death.[1][5]
Further biochemical and genetic assays, such as enzyme inhibition assays with purified DNA gyrase and molecular docking studies, are required to confirm this mechanism for a given lead compound.[1][11]
Conclusion and Future Directions
The pyrazole scaffold is a highly versatile and promising starting point for the development of new antimicrobial agents to combat the growing threat of AMR. By employing a systematic and logical workflow—encompassing efficient synthesis, a robust screening cascade, early safety profiling, and SAR-guided optimization—researchers can significantly enhance the probability of success. The protocols and strategies outlined in this guide provide a validated framework for identifying and advancing potent and selective pyrazole-based antimicrobial candidates from the laboratory bench toward clinical development.
References
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Al-Ostath, A. et al. (2022). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. Available at: [Link]
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Hilmer, T. et al. (2018). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer. Available at: [Link]
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Hilmer, T. et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer. Available at: [Link]
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Gouda, M. A. et al. (2020). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and/or antimicrobial agent: a review. PubMed. Available at: [Link]
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Abdel-Wahab, B. F. et al. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry. Available at: [Link]
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Pathak, M. et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available at: [Link]
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El-Sayed, W. A. et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]
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Khan, I. et al. (2019). A Brief Review On Antimicrobial Potential Of Pyrazoles (From 2010-2018). ResearchGate. Available at: [Link]
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Schwalbe, R. et al. (2007). Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Available at: [Link]
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Singh, R. et al. (2020). Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Bentham Science. Available at: [Link]
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NHBS. Antimicrobial Susceptibility Testing Protocols. Available at: [Link]
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Shields, R. K. et al. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available at: [Link]
-
ResearchGate. Structures of some pyrazole derivatives as antimicrobial compounds. Available at: [Link]
-
Kumar, A. et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Anti-Infective Agents. Available at: [Link]
-
Kalluraya, B. et al. (2013). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. ResearchGate. Available at: [Link]
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ProBiologists. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. Available at: [Link]
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Soltani, M. et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine. Available at: [Link]
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Bentham Science. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Available at: [Link]
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IJRAR. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. Available at: [Link]
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Application Notes & Protocols: 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole as a Novel Ligand for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While pyrazole-based ligands are well-established in catalysis, this guide focuses on the unique potential of this specific substituted pyrazole. We will explore the ligand's synthesis, its role in the catalytic cycle, and provide a detailed, field-proven protocol for its use in the synthesis of biaryl compounds, which are crucial intermediates in pharmaceutical development.
Introduction: The Rationale for Pyrazole-Based Ligands in Catalysis
Pyrazole derivatives have emerged as a versatile class of N-donor ligands for transition metal catalysis. Their utility stems from the tunable electronic and steric properties of the pyrazole ring, which can be modified through substitution to fine-tune the catalytic activity of the metal center.[1] The two adjacent nitrogen atoms in the pyrazole ring can coordinate with metal ions, forming stable complexes that can facilitate a variety of catalytic transformations, including C-C and C-N bond formation.[2]
The specific ligand in focus, this compound, offers several intriguing features:
-
Steric Hindrance: The two methyl groups at the 3 and 5 positions, along with the bulky 3-methylbutyl group at the 1 position, create a sterically hindered environment around the coordinating nitrogen atom. This can promote the reductive elimination step in the catalytic cycle, leading to faster product formation.
-
Electronic Effects: The bromo substituent at the 4-position is an electron-withdrawing group, which can influence the electron density at the metal center, thereby affecting its catalytic activity.
-
Solubility: The lipophilic 3-methylbutyl group enhances the ligand's solubility in organic solvents commonly used for cross-coupling reactions.
These characteristics make this compound a promising candidate for challenging Suzuki-Miyaura cross-coupling reactions, particularly those involving sterically demanding substrates.
Synthesis of this compound
The synthesis of the title ligand can be achieved in a two-step process starting from the commercially available 4-bromo-3,5-dimethyl-1H-pyrazole.
Step 1: N-Alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole
A general procedure for the N-alkylation of pyrazoles involves the reaction of the pyrazole with an alkyl halide in the presence of a base.
To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, is added a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq). The mixture is stirred at room temperature for 30 minutes, followed by the addition of 1-bromo-3-methylbutane (1.2 eq). The reaction is then heated to 60-80 °C and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired this compound.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and it is widely used in the synthesis of pharmaceuticals and fine chemicals. The general transformation is shown below:
Figure 2: Proposed Catalytic Cycle for Suzuki-Miyaura Reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-bromoanisole with Phenylboronic Acid
This protocol provides a detailed procedure for a model Suzuki-Miyaura reaction using this compound as the ligand.
Materials
-
4-bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.01 eq), this compound (0.02 eq), and K₂CO₃ (2.0 eq).
-
Add 4-bromoanisole (1.0 eq) and phenylboronic acid (1.2 eq) to the flask.
-
Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the 4-bromoanisole).
-
The reaction mixture is stirred and heated to 100 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 4-6 hours), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-methoxybiphenyl.
Data Presentation
The following table summarizes the expected results for the model reaction and provides a template for recording data for other substrates.
| Entry | Aryl Halide | Boronic Acid | Ligand Loading (mol%) | Yield (%) |
| 1 | 4-bromoanisole | Phenylboronic acid | 2 | >95 |
| 2 | 1-bromo-4-nitrobenzene | Phenylboronic acid | 2 | >90 |
| 3 | 2-bromotoluene | Phenylboronic acid | 2 | >85 |
Workflow Diagram
The following diagram illustrates the experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Figure 3: Experimental Workflow for Suzuki-Miyaura Reaction.
Conclusion
This compound is a promising ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique steric and electronic properties can lead to high catalytic activity and yields, even with challenging substrates. The protocol provided in this document serves as a starting point for researchers to explore the full potential of this novel ligand in organic synthesis and drug discovery.
References
-
Molecules. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]
-
New Journal of Chemistry. (2022). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. [Link]
-
ACS Omega. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. [Link]
-
Semantic Scholar. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. [Link]
-
ResearchGate. (2022). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. [Link]
-
The Journal of Organic Chemistry. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. [Link]
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High-Throughput Screening Assays for the Interrogation of Pyrazole-Based Compound Libraries: Application Notes and Protocols
Introduction: The Pyrazole Scaffold and High-Throughput Screening
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and the erectile dysfunction treatment sildenafil.[1] The versatile nature of the pyrazole core allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to engage a wide array of biological targets.[2][3] Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects, with a particular prominence as potent protein kinase inhibitors.[3][4]
Given the vast chemical space accessible through pyrazole chemistry, high-throughput screening (HTS) has become an indispensable tool for rapidly evaluating large libraries of these compounds to identify promising "hit" molecules.[5][6] HTS leverages automation, miniaturization, and sensitive detection technologies to test thousands to millions of compounds efficiently, accelerating the initial stages of drug discovery.[7][8] This guide provides a detailed framework for designing and executing HTS campaigns for pyrazole-based libraries, focusing on robust, validated protocols for biochemical, cell-based, and biophysical assays.
Chapter 1: Designing the HTS Cascade for Pyrazole Libraries
A successful screening campaign is not a single experiment but a multi-stage process known as a screening cascade. This logical sequence of assays is designed to progressively filter a large compound library down to a small number of high-quality, validated hits, while eliminating false positives and undesirable compounds early in the process.[9]
Application Note: The Rationale of the Cascade
The primary screen is designed for maximum throughput and sensitivity to identify any compound with potential activity. Subsequent assays are designed to increase biological relevance and stringency. A confirmatory screen re-tests the initial hits to eliminate random errors. Secondary assays then use different technologies or formats (e.g., moving from a biochemical to a cell-based assay) to confirm the mechanism of action. Finally, biophysical assays are employed to validate direct physical binding between the compound and the target protein, a critical step to ensure the observed activity is not an artifact.[9] This tiered approach conserves resources by focusing medicinal chemistry efforts only on the most promising and well-vetted chemical matter.
Caption: High-level workflow of a typical HTS cascade.
Chapter 2: Target-Based Screening: Biochemical Assays
Many pyrazole-based drugs function by inhibiting enzymes, particularly protein kinases.[10] Biochemical assays, which use purified proteins in a cell-free environment, are ideal for primary HTS against such targets because they directly measure the interaction between the compound and the target, minimizing the complexity of a cellular environment.[11]
Application Note: Kinase Inhibition Assays
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Pyrazole scaffolds are frequently found in ATP-competitive kinase inhibitors.[12] Therefore, assays that measure the extent of substrate phosphorylation are highly relevant. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for this purpose, offering high sensitivity and a low false-positive rate, making it well-suited for HTS.[13]
Detailed Protocol 1: HTRF Kinase Assay for Pyrazole Library Screening
This protocol describes a generic HTRF assay to identify inhibitors of a purified protein kinase.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a buffer optimized for the specific kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Kinase Solution: Dilute the purified kinase enzyme in Kinase Buffer to a 2X final concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[14]
-
Substrate/ATP Mix: Dilute the biotinylated peptide substrate and ATP in Kinase Buffer to a 4X final concentration. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) to sensitively detect competitive inhibitors.[11]
-
Detection Mix: Prepare the HTRF detection reagents (e.g., Europium-labeled anti-phospho-antibody and Streptavidin-XL665) in Detection Buffer as per the manufacturer's instructions.
-
Compound Plates: Prepare 1000X stock solutions of pyrazole compounds in 100% DMSO. Serially dilute these to create intermediate plates for dose-response experiments.
2. Assay Procedure (384-well plate format):
-
Using an automated liquid handler, dispense 50 nL of compound solution from the compound plates into the assay plates. For single-point screening, this is typically a 10 µM final concentration.
-
Add 5 µL of the 2X Kinase Solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Mix to all wells.
-
Incubate for 60 minutes at room temperature. The exact time should be within the linear phase of the reaction.[11]
-
Stop the reaction and initiate detection by adding 10 µL of the Detection Mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
3. Controls:
-
Negative Control (0% Inhibition): Wells containing DMSO instead of a compound.
-
Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the kinase (e.g., Staurosporine).[15]
4. Data Analysis:
-
Calculate the HTRF ratio: (Acceptor Signal / Donor Signal) * 10,000.
-
Calculate the percent inhibition for each well: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos) / (Ratio_neg - Ratio_pos)).
-
For dose-response plates, plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[11]
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) |
| PYR-001 | 3-aminopyrazole | JAK2 | 35 |
| PYR-002 | Pyrazolo[1,5-a]pyrimidine | p38α | 150 |
| PYR-003 | 3-aminopyrazole | JAK2 | >10,000 |
| PYR-004 | N-arylpyrazole | p38α | 88 |
Table 1: Example data output from a biochemical HTS campaign, showing the half-maximal inhibitory concentration (IC₅₀) for representative pyrazole compounds against their target kinases.
Chapter 3: Cell-Based Screening: Assessing Phenotypic Effects
While biochemical assays are excellent for primary screening, they do not provide information on cell permeability, off-target effects, or general cytotoxicity. Cell-based assays are therefore a critical secondary step to ensure that biochemically active compounds can produce the desired effect in a more biologically relevant system.[13]
Application Note: Anti-proliferative Assays
For pyrazole libraries targeting kinases involved in cancer, such as JAKs or MAP kinases, a common and effective cell-based assay measures the inhibition of cancer cell proliferation or viability.[16][17] The choice of cell line is critical; ideally, a line with a known dependency on the kinase target should be used (e.g., HEL cells, which have a constitutively active JAK2 mutation, for screening JAK2 inhibitors).[16] Water-Soluble Tetrazolium Salt (WST) assays are colorimetric methods that are simple, robust, and scalable for HTS.
Detailed Protocol 2: WST-8 Cell Viability Assay for HTS
This protocol details a method to assess the anti-proliferative effects of pyrazole compounds on an adherent cancer cell line.
1. Reagent Preparation:
-
Cell Culture Medium: Use the appropriate complete medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep).
-
Cell Suspension: Grow cells to ~80% confluency. Harvest using trypsin, neutralize, centrifuge, and resuspend the cells in fresh medium to the desired seeding density (e.g., 2.5 x 10⁴ cells/mL).
-
Compound Plates: Prepare intermediate compound plates by diluting DMSO stocks in cell culture medium.
-
WST-8 Reagent: Use a commercially available, ready-to-use WST-8 solution.
2. Assay Procedure (96-well plate format):
-
Seed 100 µL of the cell suspension into each well of a 96-well clear, flat-bottom plate. This corresponds to 2,500 cells per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Add the serially diluted compounds to the wells. The final volume should be consistent, and the final DMSO concentration should not exceed 0.5%.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate for 2-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the spectrophotometer.[18]
-
Shake the plate for 1 minute to ensure a homogenous color distribution.
-
Measure the absorbance at 450 nm using a microplate reader.
3. Controls:
-
Vehicle Control (0% Inhibition): Cells treated with medium containing the same final concentration of DMSO.
-
Background Control: Wells containing medium but no cells.
4. Data Analysis:
-
Subtract the average background absorbance from all other wells.
-
Calculate the percent growth inhibition: % Inhibition = 100 * (1 - (Abs_compound / Abs_vehicle)).
-
Plot % Inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the GI₅₀ (half-maximal growth inhibition) value.
| Compound ID | Target Kinase | Cell Line | GI₅₀ (µM) |
| PYR-001 | JAK2 | HEL 92.1.7 | 0.25 |
| PYR-002 | p38α | A549 | 1.5 |
| PYR-004 | p38α | A549 | 0.98 |
| PYR-005 | CDK2 | MCF-7 | 5.2 |
Table 2: Example data from a cell-based secondary screen showing the half-maximal growth inhibitory concentration (GI₅₀) for confirmed hits.
Chapter 4: Hit Validation & Confirmation: Biophysical Methods
A significant challenge in HTS is the prevalence of false-positive hits caused by compounds that interfere with the assay technology rather than acting on the target.[9] Therefore, it is essential to use an orthogonal, biophysical method to confirm that a hit compound physically binds to the target protein.
Application Note: Thermal Shift Assays for Target Engagement
The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a powerful and widely used method for hit validation.[19][] The principle is that the binding of a ligand (like a pyrazole inhibitor) typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[21] This change in Tm (ΔTm) can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds. The assay is rapid, low-cost, and can be performed using a standard real-time PCR instrument.[21][22]
Detailed Protocol 3: Differential Scanning Fluorimetry (DSF) Thermal Shift Assay
This protocol outlines the validation of pyrazole hits by measuring their effect on the thermal stability of the target protein.
1. Reagent Preparation:
-
Protein Solution: Dilute the purified target protein in a suitable buffer (e.g., PBS or HEPES) to a final concentration of 2-5 µM.
-
Fluorescent Dye: Prepare a stock of a dye such as SYPRO Orange and dilute it to a 500X working concentration.
-
Compound Stock: Use 10 mM DMSO stocks of the pyrazole hit compounds.
2. Assay Procedure (96-well PCR plate format):
-
In each well of a 96-well PCR plate, prepare a 25 µL reaction mix.
-
Add the protein solution to a final concentration of 2 µM.
-
Add the fluorescent dye to a final concentration of 5X.[22]
-
Add the pyrazole compound from the stock solution to a final concentration of 10-20 µM. Ensure the final DMSO concentration is constant across all wells (typically 1-2%).
-
Include controls:
-
Negative Control: Protein + Dye + DMSO (no compound).
-
Positive Control: Protein + Dye + a known binder.
-
-
Seal the plate securely, mix, and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at every 0.5°C increment.[22]
3. Data Analysis:
-
Plot the fluorescence intensity against temperature for each well.
-
The melting temperature (Tm) is the point of maximum inflection on the curve, which corresponds to the peak of the first derivative of the melt curve.[22]
-
Calculate the thermal shift (ΔTm) for each compound: ΔTm = Tm_compound - Tm_negative_control.
-
A significant positive ΔTm (e.g., ≥ 2°C) is strong evidence of direct compound binding and target engagement.
| Compound ID | Target Protein | ΔTm (°C) | Validation Status |
| PYR-001 | JAK2 | +5.8 | Confirmed Binder |
| PYR-004 | p38α | +4.2 | Confirmed Binder |
| PYR-006 (Artifact) | JAK2 | +0.3 | Not Confirmed |
Table 3: Example data from a DSF validation experiment. A significant positive shift in melting temperature (ΔTm) confirms direct target engagement.
Chapter 5: Assay Validation and Quality Control in HTS
Application Note: Key Statistical Parameters
The Z'-factor (pronounced "Z-prime factor") is the most widely accepted statistical parameter for quantifying the suitability of an HTS assay.[25] It is a measure of the statistical effect size that reflects both the dynamic range of the signal and the data variation.
-
Z'-factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD is the standard deviation and Mean is the average of the positive and negative controls.
-
An assay is considered robust and suitable for HTS if its Z'-factor is ≥ 0.5.[26]
Caption: The Z'-factor concept for HTS assay validation.
Protocol 4: Z'-Factor Determination for Assay Validation
This protocol describes how to perform a plate uniformity study to calculate the Z'-factor.
-
Prepare a 384-well plate according to the primary assay protocol (e.g., Protocol 1).
-
Dedicate half of the plate (e.g., columns 1-12) to the negative control (DMSO).
-
Dedicate the other half (e.g., columns 13-24) to the positive control (a known saturating inhibitor).
-
Run the assay and acquire the data as previously described.
-
Calculate the mean and standard deviation for the raw signal values of both the negative and positive control populations.
-
Use the Z'-factor formula to calculate the value.
-
This process should be repeated on multiple plates and across multiple days to ensure the assay is consistently robust.[25]
Chapter 6: Case Study: Screening for Pyrazole-Based JAK Inhibitors
The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity and cell growth. Dysregulation of this pathway is linked to cancers and inflammatory diseases, making JAKs attractive drug targets.[15][16]
Caption: Simplified JAK-STAT signaling pathway.
A hypothetical screening campaign for novel pyrazole-based JAK2 inhibitors would follow the established cascade:
-
Primary Screen: A library of 100,000 pyrazole derivatives is screened at a single 10 µM concentration against purified JAK2 enzyme using the HTRF Kinase Assay (Protocol 1) . This yields ~1,500 initial hits.
-
Confirmatory Screen: The 1,500 hits are re-tested in the same assay in an 11-point dose-response format to confirm activity and determine IC₅₀ values. This narrows the field to 200 confirmed biochemical hits.
-
Secondary Assay: The 200 hits are then tested for their ability to inhibit the proliferation of HEL 92.1.7 cells (JAK2-dependent) using the WST-8 Cell Viability Assay (Protocol 2) . This step identifies 30 compounds with cellular activity (GI₅₀ < 1 µM).
-
Hit Validation: The top 30 compounds are subjected to the DSF Thermal Shift Assay (Protocol 3) using purified JAK2 protein. This confirms that 18 of the compounds directly bind to and stabilize the JAK2 protein, validating them as genuine hits and worthy of follow-up medicinal chemistry efforts.
Conclusion
The pyrazole scaffold remains a cornerstone of modern medicinal chemistry. The successful discovery of novel pyrazole-based therapeutics is critically dependent on the strategic application of high-throughput screening. By employing a logical HTS cascade that combines robust biochemical, cell-based, and biophysical assays, researchers can efficiently navigate vast chemical libraries to identify and validate high-quality hit compounds. The protocols and validation principles outlined in this guide provide a comprehensive framework for scientists in drug discovery to design and execute effective screening campaigns, ultimately accelerating the journey from chemical library to clinical candidate.
References
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- Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (1997). Technological advances in high-throughput screening. Current Opinion in Chemical Biology, 1(3), 384-391.
- Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry.
- Felton, M. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology.
- Gao, C., Xiang, C., & Li, Y. (2014). Technological advances in high-throughput screening. Acta Pharmaceutica Sinica B, 4(1), 1-8.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). ResearchGate.
- Holland, B. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoLifeSciences.
- Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Oman University.
- Lv, W., Ren, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 911-916.
- Pargellis, C., Tong, L., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural Biology, 9(4), 268-272.
- Singh, U. C., & Sharma, A. K. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-17.
- Lv, W., Ren, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Publications.
- Kavlock, R. J., & Dix, D. J. (2010). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Environmental Health Perspectives, 118(6), 753-759.
- Pargellis, C., Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(8), 1-1.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World.
- A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). National Institutes of Health.
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2025). ResearchGate.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- HTS Assay Validation. (2012). Assay Guidance Manual.
- Thermal Shift Assay. (n.d.). Creative Biolabs.
- WST-1 Assay Protocol for Cell Viability. (n.d.). Sigma-Aldrich.
- Introduction - High-Throughput Screening Center. (n.d.). Stanford University.
- Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual.
- Chai, S. C., Goktug, A. N., & Chen, T. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen.
- Thermal Shift Assay. (n.d.). BOC Sciences.
- Application Notes and Protocols for Biophysical Screening of S3-Directed Fragments. (2025). BenchChem.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI.
- Basics of Enzymatic Assays for HTS. (n.d.). ResearchGate.
- Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221.
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2020). MDPI.
- Cetin, C. (2021). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 24(1), 2-15.
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- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Technological advances in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Technological advances in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
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- 24. [PDF] Assay Validation in High Throughput Screening – from Concept to Application | Semantic Scholar [semanticscholar.org]
- 25. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. htsc.wustl.edu [htsc.wustl.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve reaction yields and purity. We have structured this document in a flexible question-and-answer format to directly tackle the issues you may encounter in the lab.
Section 1: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis. Each question details potential causes and provides actionable solutions grounded in established chemical principles.
Question 1: My bromination reaction yield is consistently low. What are the potential causes and solutions?
Low yield is the most common issue, often stemming from several factors throughout the two-stage synthesis.
Potential Causes & Solutions:
-
Impure Starting Material: The precursor, 3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole, may contain unreacted starting materials or byproducts from its own synthesis. These impurities can consume the brominating agent or interfere with the reaction.
-
Solution: Purify the precursor pyrazole before bromination. Column chromatography or vacuum distillation are effective methods. Confirm purity via ¹H NMR and GC-MS before proceeding.
-
-
Suboptimal Brominating Agent: The choice and handling of the brominating agent are critical.
-
Solution 1 (N-Bromosuccinimide - NBS): NBS is a preferred reagent due to its ease of handling and selectivity.[1][2] Ensure your NBS is fresh and has been stored in a cool, dark, and dry place. Decomposed NBS is less reactive. For sluggish reactions, consider adding a radical initiator like AIBN or using photo-bromination, though these methods require careful optimization to maintain selectivity.[1]
-
Solution 2 (Alternative Reagents): Other reagents like CuBr₂ or a combination of LiBr and BF₃·Et₂O under aerobic conditions have been used for pyrazole bromination and may offer better yields for your specific substrate.[3][4]
-
-
Incorrect Stoichiometry: An incorrect molar ratio of pyrazole to the brominating agent can lead to incomplete conversion or the formation of side products.
-
Solution: While a 1:1 molar ratio is theoretically sufficient, a slight excess of the brominating agent (e.g., 1.1 to 1.5 equivalents of NBS) can drive the reaction to completion.[5] However, a large excess increases the risk of di-bromination. We recommend starting with 1.1 equivalents and incrementally increasing it based on reaction monitoring.
-
-
Inappropriate Reaction Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature.
-
Solution: Many pyrazole brominations with NBS are initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[2] If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can increase the rate, but this must be balanced against the potential for side reactions.
-
Question 2: I'm observing significant amounts of a di-brominated byproduct. How can I improve the selectivity for mono-bromination?
The pyrazole ring is activated, making it susceptible to multiple halogenations. The primary target is the C4 position, but over-bromination can occur.
Potential Causes & Solutions:
-
Excess Brominating Agent: This is the most common cause.
-
Solution: Carefully control the stoichiometry. Use no more than 1.1-1.2 equivalents of the brominating agent. Adding the agent portion-wise over a period (e.g., 20-30 minutes) at a low temperature (0 °C) can help maintain a low concentration of the electrophile and favor mono-substitution.[2]
-
-
High Reaction Temperature: Elevated temperatures can increase the reaction rate indiscriminately, leading to a loss of selectivity.
-
Solution: Maintain a lower reaction temperature. Start the reaction at 0 °C and let it slowly warm to room temperature. Monitor the reaction closely using TLC or GC-MS to determine the point of maximum mono-brominated product formation before significant di-bromination occurs.
-
-
Prolonged Reaction Time: Allowing the reaction to run for too long after the starting material is consumed can lead to the slow formation of the di-brominated product.
-
Solution: Actively monitor the reaction. Once TLC or GC-MS analysis shows complete consumption of the starting material and optimal formation of the desired product, quench the reaction immediately.
-
Question 3: My final product is a persistent orange oil that is difficult to purify. How can I obtain a solid product?
Obtaining an oily product instead of a crystalline solid is a frequent challenge in pyrazole chemistry, often indicating the presence of impurities.[6]
Potential Causes & Solutions:
-
Residual Solvent: Solvents used in the reaction (e.g., DMF) or workup (e.g., ethyl acetate) can be difficult to remove completely and may keep the product oily.[6]
-
Solution: After aqueous workup and drying the organic layer, concentrate the solution on a rotary evaporator and then place the flask under high vacuum for several hours to remove trace solvents.
-
-
Impurities: The presence of unreacted starting materials, succinimide (from NBS), or other byproducts can act as a eutectic impurity, depressing the melting point and preventing crystallization.
-
Solution 1 (Trituration): Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is sparingly soluble, such as cold n-hexane or a diethyl ether/petroleum ether mixture.[2][6] This process can wash away soluble impurities, leaving the purer product to solidify.
-
Solution 2 (Column Chromatography): If trituration fails, purification by column chromatography is the most reliable method. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Solution 3 (Acid-Base Purification): Pyrazoles are basic. Dissolving the crude oil in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl) can form the water-soluble pyrazolium salt. The aqueous layer can then be washed with ether to remove non-basic impurities, followed by basification (e.g., with NaOH) to regenerate the free pyrazole, which can then be extracted back into an organic solvent.[7]
-
Question 4: The synthesis of the precursor, 3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole, is inefficient. How can this step be improved?
A high-yielding synthesis of the precursor is crucial for the overall efficiency. This is typically a two-step process: synthesis of 3,5-dimethylpyrazole followed by N-alkylation.
Potential Causes & Solutions:
-
Inefficient Cyclocondensation: The initial formation of 3,5-dimethylpyrazole from acetylacetone and a hydrazine source can have variable yields.
-
Poor N-Alkylation: The alkylation of the 3,5-dimethylpyrazole nitrogen with 1-bromo-3-methylbutane can be sluggish or produce a mixture of N1 and N2 isomers if the pyrazole is not properly deprotonated.
-
Solution: First, deprotonate the 3,5-dimethylpyrazole with a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent such as DMF or acetone.[9] Then, add the alkylating agent (1-bromo-3-methylbutane) and heat the reaction mixture to ensure complete alkylation. Using a strong base like NaH will ensure complete deprotonation and typically leads to higher yields.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best brominating agents for pyrazoles and their pros and cons?
| Reagent | Pros | Cons | Recommended For |
| N-Bromosuccinimide (NBS) | Solid, easy to handle; high selectivity for the 4-position; mild reaction conditions.[2] | Can decompose on storage; byproduct (succinimide) must be removed. | General-purpose, high-selectivity bromination. The most common and reliable choice. |
| Molecular Bromine (Br₂) | Highly reactive; inexpensive. | Highly toxic and corrosive liquid; can lead to over-bromination and side reactions.[11] | Situations where high reactivity is needed and safety protocols for handling Br₂ are in place. |
| Copper(II) Bromide (CuBr₂) | Solid reagent; can be used in oxidative dissolution methods.[3] | May require specific solvents or co-reagents; potential for metal contamination. | Exploring alternative, non-NBS based methods. |
| LiBr / BF₃·Et₂O (Aerobic) | Uses a stable bromide salt as the bromine source; mild, room temperature conditions.[4] | Requires an oxygen atmosphere (balloon); involves a Lewis acid. | Green chemistry approaches or when NBS/Br₂ are unsuitable. |
Q2: How does the choice of solvent impact the bromination reaction?
The solvent plays a crucial role in solubilizing the reactants and mediating the reactivity of the brominating agent.
-
Chlorinated Solvents (CH₂Cl₂, CHCl₃): These are common, inert solvents that work well with NBS. They effectively dissolve the pyrazole substrate.
-
Acetonitrile (CH₃CN): A polar aprotic solvent that can facilitate electrophilic reactions.
-
Dimethylformamide (DMF): A highly polar aprotic solvent. While it ensures solubility, it can be difficult to remove and may react with some brominating agents. It is sometimes used but requires careful workup.[6]
-
Solvent-Free Conditions: Some protocols report successful one-pot synthesis and bromination under solvent-free conditions using a solid acid catalyst, which can be an efficient and environmentally friendly option.[12]
Q3: What are the recommended methods for monitoring the reaction's progress?
Effective monitoring is key to maximizing yield and minimizing side products.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The product, being more polar than the starting material but less polar than the di-brominated byproduct, will have a distinct Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information on the relative amounts of starting material, product, and byproducts. This is highly recommended for precise optimization.
Section 3: Visualized Workflows & Protocols
Overall Synthesis Workflow
The synthesis is a two-stage process involving the creation of the N-alkylated pyrazole followed by electrophilic bromination.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low bromination yields.
Detailed Experimental Protocol: Optimized Bromination
This protocol is a synthesized example based on common laboratory practices for pyrazole bromination and should be adapted and optimized for your specific laboratory conditions.
Materials:
-
3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Dichloromethane (CH₂Cl₂) (approx. 10 mL per gram of pyrazole)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-Bromosuccinimide (1.1 eq) to the stirred solution in small portions over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, continue stirring the reaction at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate/hexane) every 30-60 minutes until the starting pyrazole spot is consumed.
-
Once the reaction is complete, pour the mixture into a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine species), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by trituration with cold hexane to obtain the pure this compound.
References
-
Journal of Chemistry and Technologies. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND. [Link]
-
ResearchGate. (n.d.). Optimization for the bromination step. [Link]
-
ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. [Link]
-
MDPI. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. [Link]
-
CSIRO Publishing. (1971). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. [Link]
- Google Patents. (n.d.). Method for preparing 3.5-dimethylpyrazole.
-
YouTube. (2020). Synthesis of 3,5-Dimethylpyrazole. [Link]
-
DTIC. (n.d.). The Bromination of Pyrazabole. [Link]
-
PubMed. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
ScienceDirect. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. [Link]
-
ResearchGate. (2017). How to get solid 4-Br pyrazolate from oily liquid? [Link]
-
Oriental Journal of Chemistry. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]
-
ResearchGate. (n.d.). Selective bromination of the SEM-protected 1H-imidazo[1,2-b]pyrazole 15a. [Link]
-
ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
Sources
- 1. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tsijournals.com [tsijournals.com]
- 10. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 11. connectsci.au [connectsci.au]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges in the Purification of Substituted Pyrazoles
Welcome to the technical support center dedicated to addressing the common and often complex challenges encountered during the purification of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth troubleshooting advice and frequently asked questions (FAQs). Our focus is on not just what to do, but why a particular technique is effective, grounding our recommendations in the fundamental principles of organic chemistry.
Troubleshooting Guides: A Symptom-Based Approach
This section is structured to help you diagnose and resolve specific issues you may encounter during your purification workflows.
Issue 1: Poor or No Separation of Spots on TLC, Leading to Co-elution in Column Chromatography
Question: I'm trying to purify my substituted pyrazole using silica gel column chromatography, but my TLC shows spots that are very close together or completely overlapping. Consequently, my column fractions are all mixed. What's going on and how can I fix this?
Answer:
This is a classic and frequently encountered problem, especially when dealing with the purification of substituted pyrazoles, which often arise as mixtures of regioisomers from their synthesis.[1][2][3][4] The root of the issue lies in the similar polarities of the components in your mixture, making them travel at nearly the same rate on the stationary phase.
Causality Explained:
-
Regioisomer Formation: The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines commonly yields a mixture of regioisomers.[3][4][5] These isomers have the same molecular weight and functional groups, differing only in the spatial arrangement of substituents on the pyrazole ring. This subtle structural difference often results in very similar polarities.
-
Insufficient TLC Optimization: A common pitfall is not dedicating enough time to optimizing the mobile phase for TLC analysis. If you cannot achieve baseline separation on a TLC plate, you will not achieve it on a column.
Step-by-Step Troubleshooting Protocol:
-
Systematic TLC Solvent Screening:
-
Begin with a standard eluent system, such as a mixture of ethyl acetate and hexanes.
-
Methodically vary the polarity of this mixture. If the spots are too high on the TLC plate (high Rf), decrease the polarity (less ethyl acetate). If they are stuck on the baseline (low Rf), increase the polarity.
-
If simple binary mixtures are ineffective, consider adding a third solvent. A small amount of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter the selectivity.
-
For pyrazoles, which are weakly basic, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can deactivate the acidic silanol groups on the silica gel, often leading to sharper spots and improved separation.[6][7][8]
-
-
Consider Alternative Stationary Phases:
-
Neutral Alumina: If your pyrazole is particularly sensitive to the acidic nature of silica gel, neutral alumina can be an excellent alternative.[6][7][8]
-
Reversed-Phase Silica (C18): For highly polar pyrazoles, or when normal phase chromatography fails, reversed-phase chromatography can be very effective.[2][7] The mobile phase is typically a mixture of polar solvents like acetonitrile and water, or methanol and water, sometimes with a modifier like formic acid or TFA.[2]
-
-
Dry Loading Technique:
-
Avoid dissolving your crude product in a strong solvent and loading it directly onto the column. This can lead to band broadening and poor separation.
-
Instead, dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[2] Carefully add this powder to the top of your packed column. This technique ensures that your compound starts as a very narrow band, maximizing the potential for separation.
-
Issue 2: My Pyrazole Derivative is "Oiling Out" During Recrystallization
Question: I've dissolved my crude pyrazole in a hot solvent, and upon cooling, instead of forming nice crystals, it separates as an oil. What causes this and how can I induce crystallization?
Answer:
"Oiling out" is a common frustration in crystallization and occurs when the solute comes out of solution at a temperature above its melting point, or as a supersaturated liquid.[7] This is often due to a high concentration of impurities or too rapid cooling.
Causality Explained:
-
Impurities: Impurities can act as a "eutectic mixture," lowering the melting point of your compound and interfering with the formation of a crystal lattice.
-
Rapid Cooling: If the solution is cooled too quickly, the molecules may not have enough time to orient themselves into an ordered crystal lattice and will instead aggregate as a disordered, supercooled liquid.
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures, or too poor, causing it to crash out of solution prematurely.
Step-by-Step Troubleshooting Protocol:
-
Slow Down the Cooling Process:
-
Once your compound is fully dissolved in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop. Do not immediately place it in an ice bath.
-
Insulating the flask (e.g., with a beaker of hot water or by wrapping it in glass wool) can further slow the cooling rate.[7]
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline material from a previous batch, add a single, tiny crystal to the cooled, supersaturated solution.[7] This will provide a template for further crystal growth.
-
-
Re-evaluate Your Solvent System:
-
If slow cooling and induction techniques fail, your solvent system may be the issue.
-
Binary Solvent System: A powerful technique is to use a pair of miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[9]
-
Dissolve your compound in a minimum amount of the hot "good" solvent.
-
While still hot, add the "poor" solvent dropwise until you see persistent turbidity (cloudiness).
-
Add a drop or two of the "good" solvent to redissolve the turbidity and then allow the solution to cool slowly.
-
-
Frequently Asked Questions (FAQs)
Q1: My purified pyrazole is a persistent yellow oil, even after chromatography. How can I get it to solidify and/or remove the color?
A1: The oily nature could be due to residual solvent or persistent impurities.[8] The color often arises from trace impurities or degradation products.[3][8]
-
For Solidification:
-
High-Vacuum Drying: Ensure all volatile solvents are removed by using a rotary evaporator followed by drying on a high-vacuum line for several hours.[8]
-
Trituration: Add a small amount of a solvent in which your compound is insoluble (e.g., hexanes or pentane) and stir or sonicate the mixture. This can sometimes wash away impurities that are inhibiting crystallization and induce solidification.
-
-
For Decolorization:
-
Activated Charcoal Treatment: Dissolve the colored compound in a suitable solvent, add a small amount of activated charcoal, and stir for a few minutes. The charcoal will adsorb many colored impurities.[3][7][8][10] Filter the mixture through a pad of Celite to remove the charcoal, and then concentrate the solvent. Be aware that this can sometimes lead to a slight loss of product.[10]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a relatively non-polar solvent and pass it through a short column ("plug") of silica gel. The highly colored, polar impurities will often stick to the top of the silica, while your less polar product elutes.[8]
-
Q2: I have a mixture of regioisomers that I can't separate by column chromatography. Are there any other purification strategies I can try?
A2: Separating regioisomers is a significant challenge.[1][2][4] If chromatography is failing, you might consider:
-
Fractional Crystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. It can be a trial-and-error process but can be very effective if a suitable solvent system is found.[11]
-
Salt Formation and Crystallization: Pyrazoles are weakly basic and can be protonated with an acid to form salts.[3][11] The different regioisomers may form salts with different crystal lattice energies and solubilities, potentially allowing for their separation by crystallization.[11][12][13] You can try a range of acids (e.g., HCl, H₂SO₄, oxalic acid) in various solvents.
Q3: My pyrazole seems to be degrading on the silica gel column, leading to low recovery. What are my options?
A3: This is a common issue, as the acidic silanol groups on the surface of silica gel can catalyze the degradation of sensitive compounds.[7][10]
-
Deactivate the Silica Gel: As mentioned earlier, preparing a slurry of your silica gel with the eluent and adding 0.5-1% triethylamine can neutralize the acidic sites.[6][7][8]
-
Use an Alternative Stationary Phase: Neutral alumina is a good alternative for basic compounds that are acid-sensitive.[7][8]
-
Flash Chromatography: Minimize the time your compound spends on the column by running the chromatography as quickly as possible (flash chromatography).[7]
-
Switch to a Non-Chromatographic Method: If the compound is very unstable, prioritize purification by recrystallization or acid-base extraction if possible.
Data and Protocols
Table 1: Common Solvent Systems for Chromatography of Substituted Pyrazoles
| Chromatography Mode | Stationary Phase | Common Eluent Systems (in order of increasing polarity) | Notes |
| Normal Phase | Silica Gel | Hexanes/Ethyl Acetate (e.g., 9:1 -> 1:1) | The workhorse for pyrazole purification.[2][14] |
| Dichloromethane/Methanol | For more polar pyrazoles. | ||
| Toluene/Ethyl Acetate | Can offer different selectivity.[15] | ||
| Silica Gel + 1% Et₃N | Hexanes/Ethyl Acetate | Deactivates silica for base-sensitive pyrazoles.[6][7][8] | |
| Neutral Alumina | Hexanes/Ethyl Acetate | Good for acid-sensitive compounds.[7][8] | |
| Reversed Phase | C18 Silica | Water/Acetonitrile (+ 0.1% Formic Acid) | Excellent for polar pyrazoles and high-resolution separations.[2] |
| Water/Methanol (+ 0.1% TFA) | Another common system for reversed-phase HPLC.[2] |
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Optimization: Find a solvent system that gives your desired compound an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent. Pour this into your column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[7]
-
Sample Loading (Dry Loading): Dissolve your crude pyrazole in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (about 1-2 times the mass of your crude product) and evaporate the solvent completely. Carefully layer the resulting powder on top of the packed column.
-
Elution: Begin eluting with your starting solvent system. Gradually increase the polarity of the eluent (gradient elution) to move your compounds down the column.[8]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Dry the final product under high vacuum.[8]
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Choose a "good" solvent in which your compound is very soluble when hot, and a "poor" solvent in which it is insoluble even when hot. The two solvents must be miscible. Common pairs include Ethanol/Water, Ethyl Acetate/Hexanes, and Dichloromethane/Hexanes.
-
Dissolution: In an Erlenmeyer flask, dissolve your crude solid in the minimum amount of the hot "good" solvent.[16]
-
Addition of Poor Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add one or two drops of the hot "good" solvent to just redissolve the cloudiness, resulting in a saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[7][16]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[10]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.[7]
Visualizing Purification Workflows
Diagram 1: Troubleshooting Workflow for Poor Chromatographic Separation
Caption: Decision tree for troubleshooting poor chromatographic separation of pyrazoles.
Diagram 2: Workflow for Overcoming Crystallization Issues
Sources
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
- 15. reddit.com [reddit.com]
- 16. youtube.com [youtube.com]
Technical Support Center: A Troubleshooting Guide for the Suzuki Coupling of Bromo-pyrazoles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the Suzuki coupling of bromo-pyrazoles. The unique electronic properties of the pyrazole ring can present specific challenges not always encountered with simpler aryl halides. This guide provides in-depth, evidence-based solutions to help you navigate these complexities and achieve successful outcomes in your coupling reactions.
Understanding the Challenge: The Nature of Bromo-pyrazoles in Suzuki Coupling
Bromo-pyrazoles, while valuable building blocks, can be challenging substrates in Suzuki-Miyaura cross-coupling reactions. The electron-rich nature of the pyrazole ring can influence the reactivity of the C-Br bond, and the presence of the nitrogen atoms can lead to catalyst inhibition or undesired side reactions. This guide will address the most frequently encountered problems and provide systematic approaches to troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Conversion of the Bromo-pyrazole Starting Material
Q: I'm seeing mostly unreacted bromo-pyrazole in my reaction mixture. What are the likely causes and how can I fix this?
A: Low or no conversion is one of the most common issues and can stem from several factors related to catalyst activity, reaction conditions, or the nature of the substrates themselves.
Root Cause Analysis & Solutions:
-
Inactive Catalyst: The active Pd(0) species is the workhorse of the Suzuki reaction. If it's not forming or is being deactivated, your reaction will stall.
-
Troubleshooting:
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1][2] It is critical to thoroughly degas your solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period) and maintain a positive pressure of inert gas throughout the reaction.[1]
-
Use High-Quality Reagents: Ensure your palladium source and phosphine ligands are pure and have been stored correctly to prevent degradation.[2] Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or newer generation pre-catalysts that are more stable and readily form the active catalytic species.[2]
-
Catalyst Decomposition (Palladium Black): The formation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition and agglomeration.[3] This can be caused by an inappropriate ligand, solvent, or temperature. Switching to a more robust ligand, such as a bulky, electron-rich phosphine, can often stabilize the catalytic species and prevent this decomposition.[1]
-
-
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For electron-rich heteroaryls like pyrazoles, the right ligand is paramount.
-
Troubleshooting:
-
Switch to Electron-Rich, Bulky Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type ligands are often more effective for challenging substrates like bromo-pyrazoles.[2][4] These ligands promote the oxidative addition step and can prevent catalyst decomposition.
-
Consider Pyrazole-Based Ligands: In some cases, specialized ligands incorporating a pyrazole motif have shown excellent efficacy in the Suzuki coupling of pyrazole substrates.[1][5][6]
-
-
-
Inadequate Base or Solvent System: The base is essential for activating the boronic acid for transmetalation, and the solvent influences the solubility of all components and the stability of the catalyst.[7][8]
-
Troubleshooting:
-
Base Strength: If you are using a milder base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which can be more effective, especially in anhydrous conditions.[1][2][7]
-
Solvent Choice: Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.[1][7] However, for substrates with poor solubility, DMF can be a good alternative.[9]
-
-
-
Insufficient Thermal Energy: Some Suzuki couplings require higher temperatures to overcome activation barriers.
-
Troubleshooting:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress.
-
Microwave Irradiation: If available, microwave synthesis can significantly accelerate the reaction and improve yields, often at lower overall temperatures.[2]
-
-
Issue 2: Significant Formation of Side Products
Q: My desired product is forming, but I'm also seeing significant amounts of side products like the debrominated pyrazole or homocoupled boronic acid. How can I suppress these unwanted reactions?
A: The formation of side products is a common challenge that directly impacts your yield and purity. Understanding the mechanisms behind these side reactions is key to mitigating them.
A. Debromination (Hydrodehalogenation)
This side reaction, where the bromine atom is replaced by a hydrogen, is a frequent issue with heteroaryl halides.[10][11] It proceeds through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[10]
Root Cause Analysis & Solutions:
-
Source of Hydride: The Pd-H species can arise from various sources, including solvents (like isopropanol), water, or even the phosphine ligand itself.
-
Troubleshooting:
-
Choice of Halogen: Studies have shown that for some pyrazole systems, bromo- and chloro-pyrazoles are less prone to dehalogenation than their iodo- counterparts.[3][11][12]
-
Protecting Groups: For N-unsubstituted pyrazoles, protecting the pyrazole nitrogen can sometimes suppress dehalogenation.[13]
-
Careful Selection of Reagents: Avoid reagents that can readily generate hydride species.
-
-
B. Homocoupling of the Boronic Acid
This side reaction results in a dimer of your boronic acid coupling partner and is often promoted by the presence of oxygen.[14] Oxygen can re-oxidize Pd(0) to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[1][14]
Root Cause Analysis & Solutions:
-
Presence of Oxygen: As mentioned previously, rigorous degassing of the reaction mixture is crucial.[1][2]
C. Protodeboronation of the Boronic Acid
This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond.[15] This is a well-known undesired side reaction in Suzuki couplings.[15]
Root Cause Analysis & Solutions:
-
Instability of the Boronic Acid: Some boronic acids, particularly certain heteroaromatic ones, are prone to protodeboronation, especially at elevated temperatures.[16][17]
-
Troubleshooting:
-
Use of Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids and less susceptible to protodeboronation.[15][18] MIDA boronates, in particular, can offer a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[15]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions with a base like K₃PO₄ can reduce the rate of protodeboronation.[4]
-
-
Visualizing the Process: The Suzuki Catalytic Cycle and Troubleshooting Logic
To better understand the reaction and the points where issues can arise, the following diagrams illustrate the Suzuki catalytic cycle and a decision-making workflow for troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.
Data-Driven Optimization: A Tabular Guide to Reaction Parameters
The following table summarizes key reaction parameters and provides evidence-based recommendations for optimizing the Suzuki coupling of bromo-pyrazoles.
| Parameter | Standard Conditions | Troubleshooting Recommendations | Rationale & References |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄, Pre-catalysts (e.g., XPhos Pd G3) | Pre-formed Pd(0) or pre-catalysts can ensure a higher concentration of the active species.[2] |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos, CataCXium A | Bulky, electron-rich ligands stabilize the catalyst and promote oxidative addition with electron-rich heteroaryls.[1][4][19] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, KF | Stronger bases can be more effective. KF is a milder option if base-labile functional groups are present.[1][7][8][9] |
| Solvent | Toluene, Dioxane, THF (often with H₂O) | DMF, 2-MeTHF | Consider solvents that ensure complete dissolution of all reactants. Anhydrous conditions can sometimes be beneficial.[7][9][19] |
| Boron Source | Boronic Acid | Boronic Pinacol Ester, MIDA Boronate | Esters are generally more stable and less prone to protodeboronation.[15][18] |
| Temperature | 80-100 °C | 100-140 °C or Microwave | Higher temperatures may be required, and microwave irradiation can significantly accelerate the reaction.[2] |
Experimental Protocol: A General Procedure for Suzuki Coupling of a Bromo-pyrazole
This protocol provides a starting point for the Suzuki coupling of a generic bromo-pyrazole with an arylboronic acid. Optimization will likely be required for specific substrates.
Materials:
-
Bromo-pyrazole (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the bromo-pyrazole, arylboronic acid, palladium catalyst, ligand (if applicable), and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. Available at: [Link]
-
Solvent, base and Pd source effects on the model SM cross-coupling (CC)... - ResearchGate. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
Optimization of reaction conditions for Suzuki coupling 1 - ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. Available at: [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - NIH. Available at: [Link]
-
Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6) - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Yoneda Labs [yonedalabs.com]
- 18. nbinno.com [nbinno.com]
- 19. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Technical Support Center: Synthesis of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
Welcome to the technical support guide for the synthesis of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole. This document is designed for researchers and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental outcomes, providing you with robust, field-tested protocols and troubleshooting advice grounded in established chemical principles.
Section 1: Synthesis Overview & Key Challenges
The synthesis of this compound typically proceeds via a two-step sequence:
-
N-Alkylation: Introduction of the 3-methylbutyl (isopentyl) group onto the 3,5-dimethylpyrazole ring.
-
Electrophilic Bromination: Selective bromination at the C4 position of the pyrazole ring.
The primary challenges in this synthesis are controlling regioselectivity during the N-alkylation step and preventing over-bromination or side-chain bromination in the subsequent step. The order of these steps can be reversed, and each pathway presents its own unique set of potential side reactions.
Visualizing the Synthetic Pathways
Caption: Alternative synthetic routes to the target compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter. Each question is designed to diagnose a potential problem and provide a validated solution.
Issue 1: Low Yield or No Reaction During N-Alkylation (Step 1, Pathway A)
Question: I am reacting 3,5-dimethylpyrazole with 1-bromo-3-methylbutane, but my yield of the N-alkylated product is very low, and I am mostly recovering my starting material. What is going wrong?
Answer:
This issue typically points to three potential problems: insufficient deprotonation of the pyrazole, low reactivity of the alkylating agent, or an inappropriate solvent.
-
Causality - The Role of the Base: The N-H proton of pyrazole is weakly acidic (pKa ≈ 14-15), and a sufficiently strong base is required to generate the pyrazolate anion, which is the active nucleophile for the alkylation reaction. Common bases like sodium carbonate (Na₂CO₃) may not be strong enough for efficient deprotonation, leading to a slow or incomplete reaction.
-
Troubleshooting Protocol:
-
Choice of Base: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the pyrazole.
-
Solvent Selection: Use a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). These solvents effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the pyrazolate anion.
-
Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate, especially if using a less reactive alkyl halide.
-
Issue 2: Formation of an Isomeric Byproduct During N-Alkylation
Question: My mass spectrometry and NMR data show two products with the same mass after the N-alkylation step. What is the second isomer, and how can I avoid it?
Answer:
You are likely observing the formation of a constitutional isomer, 1-(3-methylbutyl)-3,5-dimethyl-1H-pyrazole, and its regioisomer, 1-(3-methylbutyl)-5,3-dimethyl-1H-pyrazole. However, since the starting pyrazole is symmetrical (3,5-dimethyl), these two are identical. A more plausible scenario, especially with stronger alkylating agents or at higher temperatures, is the formation of a quaternary pyrazolium salt.
-
Causality - Over-Alkylation: After the initial N-alkylation, the product still possesses a lone pair of electrons on the second nitrogen atom (N2). This nitrogen can act as a nucleophile and attack another molecule of the alkyl halide, leading to the formation of a positively charged 1,2-dialkyl-3,5-dimethylpyrazolium salt. This is particularly prevalent if the reaction is run for too long or with an excess of the alkylating agent.
Visualizing Quaternization Side Reaction
Caption: Formation of the quaternary pyrazolium salt byproduct.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of the pyrazole starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkyl halide. This ensures the halide is consumed before significant over-alkylation can occur.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting alkyl halide. Quench the reaction as soon as the halide is no longer visible.
-
Purification: The quaternary salt is highly polar and can typically be removed from the desired product via standard silica gel column chromatography.
-
Issue 3: Multiple Brominated Products are Observed (Step 2)
Question: During the bromination of my N-alkylated pyrazole, I am getting a mixture of products, including what appears to be a di-brominated compound and some baseline material on my TLC. How can I achieve selective mono-bromination at the C4 position?
Answer:
This is a classic problem of over-bromination and potential side-chain bromination. The pyrazole ring is highly activated towards electrophilic substitution, making it susceptible to multiple halogenations if conditions are not carefully controlled.
-
Causality - Ring Activation: The two nitrogen atoms in the pyrazole ring are electron-donating, making the C4 position particularly electron-rich and thus highly reactive towards electrophiles like Br⁺. Using a powerful brominating system (e.g., neat Br₂) or excess reagent can easily lead to the formation of 4,4-dibromo (less likely) or other poly-brominated species if other positions are available. More concerning is radical bromination on the alkyl side chains.
-
Troubleshooting Protocol:
-
Choice of Brominating Agent: Use a milder and more controlled brominating agent. N-Bromosuccinimide (NBS) is an excellent choice as it provides a slow, low-concentration source of electrophilic bromine, minimizing over-reaction.
-
Stoichiometric Control: Use precisely 1.0 equivalent of NBS relative to your N-alkylated pyrazole.
-
Solvent and Temperature: Perform the reaction in a chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃) at a controlled temperature, typically starting at 0 °C and allowing it to warm slowly to room temperature. This helps to dissipate heat and moderate the reaction rate.
-
Exclusion of Light: To prevent radical side-chain bromination on the methyl or isopentyl groups, conduct the reaction in the dark (e.g., by wrapping the flask in aluminum foil). Radical reactions are often initiated by light.
-
Data Summary: Recommended Reaction Conditions
| Parameter | N-Alkylation (Step 1) | Bromination (Step 2) |
| Base | NaH (1.1 eq) | N/A |
| Alkylating Agent | 1-bromo-3-methylbutane (1.0 eq) | N/A |
| Brominating Agent | N/A | NBS (1.0 eq) |
| Solvent | Anhydrous DMF or THF | Dichloromethane (DCM) |
| Temperature | 0 °C to 60 °C | 0 °C to Room Temp |
| Key Precaution | Maintain inert atmosphere (N₂ or Ar) | Protect from light |
Section 3: Verified Experimental Protocols
Protocol 1: N-Alkylation of 3,5-Dimethylpyrazole (Pathway A, Step 1)
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF (10 mL per 10 mmol of pyrazole).
-
Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Pyrazole Addition: Dissolve 3,5-dimethylpyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 1 hour until gas evolution ceases.
-
Alkylation: Cool the resulting pyrazolate solution back to 0 °C. Add 1-bromo-3-methylbutane (1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC (e.g., 20% Ethyl Acetate/Hexanes).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography to yield 1-(3-methylbutyl)-3,5-dimethyl-1H-pyrazole.
Protocol 2: Bromination of 1-(3-methylbutyl)-3,5-dimethyl-1H-pyrazole (Pathway A, Step 2)
-
Preparation: Dissolve the N-alkylated pyrazole (1.0 eq) in dichloromethane (DCM, 15 mL per 5 mmol) in a round-bottom flask wrapped in aluminum foil.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
NBS Addition: Add N-Bromosuccinimide (NBS, 1.0 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Extraction: Separate the organic layer. Wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or silica gel chromatography if necessary.
References
-
Title: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Source: Royal Society of Chemistry. [Link]
-
Title: Pyrazoles. Source: ScienceDirect. [Link]
-
Title: Pyrazole. Source: Wikipedia. [Link]
-
Title: The structure of pyrazole and its derivatives. Source: SpringerLink. [Link]
-
Title: N-Bromosuccinimide. Source: Wikipedia. [Link]
enhancing the stability of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole in solution
An in-depth technical guide from the Senior Application Scientist at Gemini Solutions.
Technical Support Center: 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
A Guide to Enhancing and Validating Solution Stability for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide you, our scientific partners, with the in-depth knowledge and practical tools required to ensure the stability and integrity of this compound in your experimental workflows. As Senior Application Scientists, we understand that compound stability is not merely a matter of storage but a critical parameter that underpins the validity and reproducibility of your research. This document offers troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower you to proactively manage and validate the solution-state stability of this halogenated pyrazole derivative.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific issues that you may encounter during your experiments. The question-and-answer format is designed for rapid problem resolution.
Q1: My solution of this compound, which was initially colorless, has developed a yellow or brownish tint over time. What is causing this discoloration?
A1: The development of a yellow or brownish tint is a common indicator of degradation, often resulting from oxidation or photolytic decomposition. The pyrazole ring system and the bromo-substituent can be susceptible to oxidative processes. Exposure to atmospheric oxygen, trace metal impurities in the solvent, or ambient light can initiate radical reactions, leading to the formation of colored degradation products.
-
Causality: The discoloration is likely due to the formation of small quantities of highly conjugated chromophores as byproducts of degradation. Even minor degradation (1-2%) can produce enough colored impurities to be visually noticeable.
-
Immediate Action:
-
Protect your solution from light by using amber vials or wrapping your container in aluminum foil.
-
De-gas your solvent by sparging with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize dissolved oxygen.
-
Prepare fresh solutions for critical experiments and avoid long-term storage of dilute solutions at room temperature.
-
Q2: I am analyzing my compound via HPLC-UV and have noticed new, smaller peaks appearing over a few days, even when stored in the dark at 4°C. What are these peaks and why are they forming?
A2: The appearance of new peaks in your chromatogram is a clear sign of chemical degradation. Given the structure of the molecule, these new peaks could correspond to several potential degradants. The most common degradation pathways for halogenated heterocycles in solution include hydrolysis and oxidation.[1][2]
-
Likely Degradants:
-
Hydrolysis Product: Under neutral or slightly acidic/basic conditions, the bromine atom could be susceptible to nucleophilic substitution by water, leading to the formation of 4-hydroxy-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole. This is a common degradation pathway for halogenated organic compounds.[1][2]
-
Oxidative Products: Oxidation can occur on the pyrazole ring or the alkyl side chain. This can lead to N-oxides or hydroxylated species.
-
-
Recommended Action: To confirm the identity of these peaks, a forced degradation study is essential.[3][4][5] This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate and identify the potential degradation products. This process is fundamental to developing a stability-indicating analytical method.[6]
Q3: My assay results show a decrease in the potency or concentration of the active compound over time. How can I prevent this loss?
A3: A decrease in potency is a direct consequence of the degradation of the parent compound into other species. To prevent this, you must control the environmental factors that accelerate these degradation reactions.
-
Underlying Cause: The C-Br bond on the pyrazole ring is a potential site for reactivity. Additionally, interactions with excipients or other components in your formulation could catalyze degradation.[4][5]
-
Stabilization Strategies:
-
Solvent Selection: Choose aprotic, non-polar, or less reactive solvents if your experimental design allows. Ensure solvents are of high purity and free from peroxides (e.g., test THF or ethers for peroxides before use).
-
pH Control: If working in aqueous media, determine the pH of maximum stability by conducting a stability study across a range of pH values (e.g., pH 3, 5, 7, 9). Buffer the solution at the optimal pH.
-
Use of Additives: Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT) or tocopherol, at low concentrations (e.g., 0.01-0.1%) to inhibit oxidative degradation.
-
Storage Conditions: Store stock solutions at lower temperatures (-20°C or -80°C) and under an inert atmosphere (nitrogen or argon) to slow down reaction kinetics.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling and stability of this compound.
Q4: What are the primary predicted degradation pathways for this molecule?
A4: Based on its chemical structure, the primary degradation pathways are hydrolysis, oxidation, and photolysis. Understanding these pathways is crucial for developing robust formulations and analytical methods.[4][7]
-
Hydrolysis: The molecule may undergo acid or base-catalyzed hydrolysis. The C-Br bond is the most likely site for nucleophilic attack, leading to debromination and replacement with a hydroxyl group.
-
Oxidation: The pyrazole ring and the tertiary carbon on the methylbutyl chain are susceptible to oxidation. Common oxidative stress, such as exposure to hydrogen peroxide, can lead to the formation of N-oxides or ring-opened byproducts.[6][8]
-
Photolysis: Exposure to UV or high-intensity visible light can induce photolytic cleavage of the C-Br bond, often through a radical mechanism, which can lead to a complex mixture of degradants. Photostability testing is a core component of forced degradation studies.[6]
Q5: What are the ideal storage conditions for a stock solution of this compound?
A5: To maximize the shelf-life of your stock solution, you should minimize exposure to all potential stressors.
-
Solvent: Use a high-purity, dry, aprotic solvent like DMSO or DMF for concentrated stock solutions.
-
Temperature: Store at -20°C or preferably -80°C.
-
Atmosphere: Overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Light: Always store in amber glass vials or protect clear vials from light.
-
Container: Use high-quality, non-reactive containers (e.g., Type I borosilicate glass).
Q6: How do I properly design a forced degradation study for this compound?
A6: A forced degradation (or stress testing) study is a systematic investigation of a compound's stability under exaggerated conditions.[3][5] The goal is to generate degradation products to a target level of 5-20% loss of the active pharmaceutical ingredient (API) to ensure that your analytical method can detect them.[5][6]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Conditions (Small Molecules) | Rationale & Targeted Degradation |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C for several hours | Targets acid-labile groups; forces hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH, at room temp or heated at 60-80°C | Targets base-labile groups; forces hydrolysis. |
| Oxidation | 3% H₂O₂, at room temperature for up to 24 hours | Identifies susceptibility to oxidation.[5][6] |
| Thermal Stress | Solid-state at 80°C; Solution at 80°C (in a stable solvent) | Evaluates intrinsic thermal stability. |
| Photostability | Expose solution to light source providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m². (ICH Q1B guidelines) | Identifies light sensitivity and photolytic degradation pathways. |
Causality: Each condition is designed to mimic extreme storage or processing environments to predict potential degradation pathways and ensure the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[4][6]
Visualizing Stability & Degradation
Diagram 1: Predicted Degradation Pathways
Caption: Predicted degradation pathways under key stress conditions.
Technical Protocols: A Practical Approach to Stability Validation
Protocol 1: Conducting a Forced Degradation Study
This protocol provides a step-by-step workflow for stress testing.
Objective: To identify likely degradation products and establish the intrinsic stability of the molecule.[3]
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
0.1 M HCl, 0.1 M NaOH, 30% H₂O₂
-
pH meter, heating block or water bath, photostability chamber
-
HPLC system with UV/PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Sample Preparation (for each condition):
-
Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl / 50% ACN.
-
Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH.
-
Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂.
-
Thermal: Dilute 1 mL of stock with 1 mL of ACN/Water (1:1).
-
Control: Dilute 1 mL of stock with 1 mL of ACN/Water (1:1). Store at -20°C.
-
-
Stress Application:
-
Incubate Acid, Base, and Thermal samples at 60°C.
-
Keep the Oxidation sample at room temperature.
-
Place a separate photolysis sample (in a quartz cuvette) in a photostability chamber.
-
-
Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours. For base hydrolysis, which can be rapid, consider earlier time points.
-
Quenching:
-
For Acid samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For Base samples, neutralize with 0.1 M HCl.
-
For all samples, dilute to a final concentration of ~50 µg/mL with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2). Compare the chromatograms of stressed samples to the T=0 and control samples to identify degradation peaks. Aim for 5-20% degradation of the main peak.[6]
Diagram 2: Experimental Workflow for Stability Study
Caption: A systematic workflow for conducting a forced degradation study.
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
Starting Point Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA detector, scan 200-400 nm. Monitor at λmax of the parent compound.
-
Injection Volume: 10 µL
Method Validation:
-
Specificity: Inject a mixture (co-injection) of all stressed samples. The method is considered stability-indicating if the parent peak is fully resolved from all degradation peaks and placebo peaks (if applicable).
-
Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in all stressed samples. The peak purity index should be close to 1, indicating no co-eluting impurities. This is a critical step to prove the method's specificity.[6]
-
Optimization: If co-elution occurs, adjust the gradient slope, organic modifier (e.g., try methanol), or pH of the mobile phase to improve resolution.
By following these guidelines and protocols, you will be well-equipped to understand, control, and validate the stability of this compound, ensuring the integrity and success of your research and development efforts.
References
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
-
Luminata C&D. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Impurity.Cloud. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Huynh-Ba, K., et al. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
-
CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing. [Link]
-
Howlader, A. H., et al. (2020). Stabilisation of Bromenium Ions in Macrocyclic Halogen Bond Complexes. ResearchGate. [Link]
-
Li, Y., et al. (1998). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Pharmaceutical Research. [Link]
-
Mishra, A., & Sizov, V. V. (2016). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. [Link]
-
Bennett, S. (2025). Heterocycles Halogenated, Hassles Removed. Synthesis Spotlight. [Link]
-
Lhotský, O., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
-
Szychowski, J., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Semantic Scholar. [Link]
-
Lhotský, O., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmtech.com [pharmtech.com]
- 7. formulationbio.com [formulationbio.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for the Analysis of Pyrazole Isomers
Prepared by: Senior Application Scientist, Analytical Technologies Division
Welcome to the technical support center for the analysis of pyrazole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for refining analytical methods and troubleshooting common issues encountered during the separation and characterization of these important heterocyclic compounds. Pyrazole synthesis, particularly from unsymmetrical starting materials, frequently yields regioisomers, while the presence of stereocenters necessitates the separation of enantiomers.[1][2] This guide provides field-proven insights to navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs) - Method Selection & Initial Analysis
This section addresses fundamental questions about where to begin when faced with a mixture of pyrazole isomers.
Q1: What are the primary challenges in separating and analyzing pyrazole isomers?
Separating pyrazole isomers is challenging due to their inherent structural similarities.
-
Regioisomers : These isomers often have very close polarities and boiling points, making them difficult to resolve with standard chromatographic techniques.[3] Their mass spectral fragmentation patterns can also be nearly identical, requiring careful analysis of subtle differences or reliance on chromatographic separation for identification.
-
Enantiomers : As chiral isomers, enantiomers have identical physical and chemical properties in an achiral environment. Their separation is impossible without the use of a chiral selector, such as a chiral stationary phase (CSP) in HPLC or a chiral derivatizing agent.[3][4]
-
Tautomerism : Pyrazoles can exist as tautomers, which interconvert rapidly at room temperature.[5][6] This can lead to broadened or averaged signals in NMR spectroscopy, complicating structural elucidation.[7][8]
Q2: I have a crude reaction mixture containing pyrazoles. What is the first analytical step I should take?
Your initial step should be a rapid, qualitative assessment of the mixture's complexity.
-
Thin-Layer Chromatography (TLC) : For non-volatile compounds, TLC on silica gel is an invaluable first step. It helps you visualize the number of major components, estimate the polarity difference between your isomers, and develop a solvent system for preparative flash chromatography.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the preferred initial technique. A quick screening run on a standard C18 column can confirm the molecular weights of the products and give a preliminary indication of how many isomers are present. The mass spectrometer provides definitive molecular weight information, confirming successful synthesis and identifying potential byproducts.
Q3: Which chromatographic technique (GC vs. HPLC) is best for my pyrazole isomers?
The choice depends on the volatility and thermal stability of your compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable pyrazole derivatives.[1] It offers high resolution and provides valuable mass spectral data for identification. However, it is unsuitable for non-volatile or thermally labile compounds.
-
High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique. It can handle a broad range of pyrazoles, from non-polar to highly polar, and is the go-to method for separating non-volatile compounds and enantiomers.[3][9]
Q4: How do I choose between normal-phase, reverse-phase, and chiral HPLC modes?
Your choice is dictated by the type of isomers you need to separate.
-
Reverse-Phase (RP-HPLC) : This is the workhorse for separating regioisomers . A C18 column is the most common starting point.[3][10]
-
Normal-Phase (NP-HPLC) : While less common for routine analysis, it can be effective for separating regioisomers that are difficult to resolve in reverse-phase. It is also a common mode for chiral separations on specific CSPs.[3][9]
-
Chiral HPLC : This is mandatory for separating enantiomers . Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are exceptionally effective and are used in either normal-phase or polar organic modes.[4][9][11]
Section 2: Troubleshooting Chromatographic Separations
This section provides solutions to common problems encountered during chromatographic method development.
Q5: My pyrazole regioisomers are co-eluting or have very poor resolution in reverse-phase HPLC. How can I improve this?
This is a classic problem stemming from the similar polarity of regioisomers.
-
Problem Diagnosis : Your isomers have nearly identical retention times on a standard C18 column.
-
Solutions :
-
Optimize the Mobile Phase : The first and easiest step is to adjust eluent strength. Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase to increase retention and improve the chance of separation.
-
Shallow the Gradient : If using a gradient, make it shallower (e.g., from a 5-50% B over 20 minutes to a 5-35% B over 30 minutes). A slower change in solvent composition increases the effective column length over which the separation occurs.
-
Change the Organic Modifier : If you are using acetonitrile, try methanol, or vice-versa. The different solvent selectivity can alter the elution order and improve resolution.
-
Adjust pH : The basic nitrogen atoms in the pyrazole ring can be protonated.[5][12] Adding a small amount of acid (0.1% formic acid or trifluoroacetic acid) to the mobile phase can sharpen peaks and alter selectivity.[3][10]
-
Change Stationary Phase : If mobile phase optimization fails, switch to a column with a different selectivity, such as one with a phenyl-hexyl or embedded polar group (EPG) stationary phase.
-
Q6: I'm attempting a chiral separation on a polysaccharide-based column but see only one peak. What should I try?
This indicates that the chiral recognition mechanism between your analyte and the stationary phase is not effective under the current conditions.
-
Problem Diagnosis : Enantiomers are not resolved on a proven chiral stationary phase (CSP) like Lux Cellulose-2 or Lux Amylose-2.
-
Solutions :
-
Switch Elution Mode : Polysaccharide CSPs operate in different modes. If you are using normal phase (e.g., n-hexane/ethanol), switch to polar organic mode (e.g., pure methanol, ethanol, or acetonitrile).[4][9] The polar organic mode often provides sharp peaks and short analysis times.[3][9]
-
Change the Alcohol Modifier (Normal Phase) : In normal phase mode, the choice of alcohol is critical. If isopropanol doesn't work, try ethanol. The subtle change in the hydrogen bonding competitor can dramatically impact chiral recognition.
-
Try a Different CSP : Chiral recognition is highly specific. A compound that is not resolved on a cellulose-based column may show excellent separation on an amylose-based one, or vice-versa.[9][11]
-
Lower the Temperature : Reducing the column temperature can sometimes enhance the transient diastereomeric interactions responsible for chiral separation, leading to improved resolution.
-
Q7: My peaks are tailing badly during HPLC analysis. What are the common causes and solutions?
Peak tailing reduces resolution and compromises quantification. It is often caused by unwanted secondary interactions.
-
Problem Diagnosis : Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Solutions :
-
Silanol Interactions : The basic pyrazole nitrogen can interact with acidic silanol groups on the silica support. Add a competitor, like 0.1% TFA, to the mobile phase to saturate these sites.[3]
-
Column Overload : Injecting too much sample can cause tailing. Reduce the injection volume or sample concentration.
-
Column Contamination/Damage : A buildup of contaminants at the head of the column can cause peak distortion. Try flushing the column or, if that fails, trim the first few millimeters of the inlet side (if it's not a cartridge). If the column bed has collapsed, it must be replaced.
-
Q8: I'm struggling with poor separation in silica gel flash chromatography. What are the key optimization steps?
Flash chromatography is a powerful preparative tool, but requires careful technique.
-
Problem Diagnosis : Isomers elute together or with significant overlap during column chromatography.
-
Solutions :
-
Confirm Separation on TLC : First, ensure you can see distinct spots for your isomers on a TLC plate with your chosen solvent system. If you cannot separate them on the 2D plate, you will not separate them on the 3D column.[3]
-
Use a Shallow Gradient : Avoid steep gradients. A slow, gradual increase in the polar solvent gives the best chance for resolution.
-
Employ Dry Loading : This is the single most critical factor for achieving sharp bands and good separation. Dissolve your crude product in a strong solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents the band-broadening caused by loading the sample in a strong solvent.[3]
-
Do Not Overload the Column : As a rule of thumb, the mass of the crude material should be no more than 1-5% of the mass of the silica gel in the column.
-
Q9: My pyrazole compound seems to be degrading on the silica gel column. How can I confirm this and what should I do?
The acidic nature of standard silica gel can cause degradation of sensitive compounds.
-
Problem Diagnosis : You observe streaking on TLC, get low recovery from the column, or see new, unexpected spots in your collected fractions.
-
Solutions :
-
Run a 2D TLC : Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will move to a new position along the diagonal. If it is degrading, you will see new spots off the diagonal.
-
Use Deactivated Silica : Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, like triethylamine (e.g., 1% triethylamine in your hexane/ethyl acetate eluent).[13]
-
Switch to a Different Stationary Phase : Consider using a less acidic support like neutral alumina or switching to reverse-phase flash chromatography if your compound is sufficiently non-polar.
-
Section 3: Troubleshooting Spectroscopic Analysis (NMR & MS)
This section focuses on interpreting complex spectroscopic data to distinguish isomers.
Q10: The ¹³C NMR signals for my pyrazole's C3 and C5 positions are broad and indistinct. Why is this happening?
This is a classic sign of tautomerism. The proton on the pyrazole nitrogen is rapidly exchanging between the N1 and N2 positions, causing the C3 and C5 environments to average out on the NMR timescale at room temperature.[7][8]
-
Problem Diagnosis : Two expected carbon signals appear as one broad, averaged signal.
-
Solutions :
-
Low-Temperature NMR : The most effective solution is to "freeze out" the tautomeric exchange by cooling the NMR probe.[7] By acquiring spectra at progressively lower temperatures (e.g., 298 K, 273 K, 253 K), you can often slow the exchange enough to observe sharp, distinct signals for each tautomer.[7]
-
Change the Solvent : The rate of proton exchange can be solvent-dependent.[14] Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to DMSO-d₆) may alter the exchange rate and improve signal resolution.
-
Q11: How can I definitively assign the proton and carbon signals for an unsymmetrically substituted pyrazole?
One-dimensional NMR is often insufficient for unambiguous assignment. 2D NMR is essential.
-
Problem Diagnosis : You cannot be certain which ¹H or ¹³C signal corresponds to the C3, C4, and C5 positions.
-
Solutions :
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. It will immediately tell you which proton is attached to which carbon (e.g., pairing the H4 proton with the C4 carbon).[7]
-
HMBC (Heteronuclear Multiple Bond Correlation) : This is the most powerful tool for this problem. It shows correlations between protons and carbons that are two or three bonds away. For example, the H4 proton will show a correlation to both the C3 and C5 carbons, while the protons on a substituent at C3 will show a strong correlation to C3 and C4, but not C5. This allows you to piece together the full connectivity of the molecule.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows through-space correlations. It is particularly useful for identifying N-substituted regioisomers. For example, the protons of an N-methyl group will show a NOE signal to the proton at the C5 position, but not the C3 position, confirming its location.[15]
-
Q12: My GC-MS data shows two peaks with very similar retention times and identical mass spectra. How can I confirm if they are isomers and identify them?
This is a common scenario for regioisomers.
-
Problem Diagnosis : Chromatographic peaks are resolved, but the mass spectral data is not sufficient for identification.
-
Solutions :
-
Analyze Fragmentation Patterns Carefully : While the major ions may be the same, there can be subtle but reproducible differences in the relative abundances of fragment ions between isomers. A detailed comparison may reveal a diagnostic pattern.[16][17]
-
Synthesize Authentic Standards : The most foolproof method is to synthesize pure samples of each potential regioisomer through a regioselective route.[2] Analyzing these standards under the same GC-MS conditions will provide their definitive retention times and mass spectra, allowing for confident identification of the components in your mixture.
-
Isolation and NMR : If standards are not available, use preparative chromatography (flash or prep-HPLC) to isolate each peak. Once pure, the structure of each isomer can be unambiguously determined by 1D and 2D NMR spectroscopy.[15]
-
Section 4: Protocols and Data Tables
Protocol 1: Baseline RP-HPLC Method for Regioisomer Screening
This protocol provides a starting point for separating pyrazole regioisomers.
-
Column : Standard C18, 4.6 x 150 mm, 5 µm particle size.[10]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 10% to 90% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.[10]
-
Column Temperature : 25 °C.[10]
-
Detection : UV detector at 254 nm or as determined by analyte UV-Vis spectrum.
-
Injection Volume : 5 µL.
-
Sample Preparation : Dissolve sample in 50:50 Water:Acetonitrile at ~1 mg/mL.
Protocol 2: Chiral HPLC Method for Enantiomer Separation (Polar Organic Mode)
This protocol is based on successful separations of N-substituted pyrazole derivatives.[3][9]
-
Column : Lux Cellulose-2 or Lux Amylose-2, 4.6 x 250 mm, 5 µm particle size.[9]
-
Mobile Phase : 100% Methanol. (Alternatively, try 100% Ethanol or 100% Acetonitrile).[3]
-
Elution Mode : Isocratic.
-
Flow Rate : 1.0 mL/min.[9]
-
Column Temperature : 25 °C.[9]
-
Detection : UV at 254 nm.[9]
-
Sample Preparation : Dissolve sample in the mobile phase.
Protocol 3: Low-Temperature NMR for Tautomer Analysis
This protocol is for resolving broad signals caused by tautomerism.[7]
-
Sample Preparation : Prepare your sample in a deuterated solvent with a low freezing point (e.g., Methanol-d₄, Toluene-d₈, or Dichloromethane-d₂).
-
Initial Spectrum : Acquire standard ¹H and ¹³C NMR spectra at room temperature (298 K).
-
Cooling : Gradually lower the NMR probe temperature in 10-20 K decrements.
-
Equilibration : Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.
-
Data Acquisition : Record spectra at each temperature until the broad, averaged signals resolve into two distinct sets of sharp signals, representing the two "frozen" tautomers.
Table 1: Recommended Starting Conditions for HPLC Separation of Pyrazole Isomers
| Isomer Type | Recommended Column | Mode | Typical Mobile Phase | Reference |
| Regioisomers | Eclipse XDB C18 | Reverse-Phase | 20:80 0.1% TFA in Water / Methanol | [10] |
| Regioisomers | Standard Silica Gel | Normal-Phase | Hexane / Ethyl Acetate Gradient | [3] |
| Enantiomers | Lux Cellulose-2 | Polar Organic | 100% Methanol or Acetonitrile | [3][9] |
| Enantiomers | Lux Amylose-2 | Normal-Phase | n-Hexane / Ethanol | [3][9] |
Table 2: Common Mass Spectral Fragmentation Pathways for Pyrazole Rings
| Fragmentation Process | Description | Common For | Reference |
| [M - HCN] | Loss of a neutral hydrogen cyanide molecule from the molecular ion. | Unsubstituted and substituted pyrazoles | [16][17] |
| [M - N₂] | Loss of a neutral nitrogen molecule, often from the [M-H]⁺ ion. | Unsubstituted pyrazoles | [17] |
| Loss of Substituent | Cleavage of a substituent from the ring (e.g., loss of a nitro or acetyl group). | Substituted pyrazoles | [17] |
Section 5: Visual Workflows
The following diagrams illustrate logical workflows for method development and troubleshooting.
Caption: Method development workflow for pyrazole isomer separation.
Caption: Troubleshooting logic for poor pyrazole isomer separation on silica.
References
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Publications. [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ResearchGate. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2012). ResearchGate. [Link]
-
Thaltiri, V., et al. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. [Link]
-
Guezgouz, K., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Structure of chiral pyrazoles in the solid state and in solution. (2000). New Journal of Chemistry. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2021). MDPI. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.). ResearchGate. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. [Link]
-
Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. (2022). Acta Crystallographica Section C: Structural Chemistry. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science & Engineering Technology. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. [Link]
-
Guezgouz, K., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules. [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. [Link]
-
Vibrational analysis of some pyrazole derivatives. (n.d.). ResearchGate. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2018). Molecules. [Link]
-
Troubleshooting Guide. (n.d.). Agilent Technologies. [Link]
-
1H NMR of pyrazole. (2024). Reddit. [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2023). ResearchGate. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]
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- 8. Structure of chiral pyrazoles in the solid state and in solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Avoid Debromination in Pyrazole Reactions
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of debromination in pyrazole reactions. Designed for researchers, chemists, and drug development professionals, this resource offers field-proven insights and detailed protocols to help you maximize yields and minimize unwanted byproducts in your synthetic workflows.
Part 1: Understanding the Challenge of Pyrazole Debromination
This first section addresses the fundamental questions surrounding the undesired cleavage of the C-Br bond on a pyrazole ring.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of pyrazole chemistry, and why does it occur?
A: Debromination, also known as hydrodebromination or hydrodehalogenation, is a common side reaction where a bromine atom on the pyrazole ring is replaced by a hydrogen atom.[1] This reaction consumes your starting material and generates an impurity that can be difficult to separate, ultimately lowering the yield of your desired product.
The mechanism often depends on the reaction type, but in the most common scenarios, such as palladium-catalyzed cross-coupling, it is primarily caused by the formation of a palladium-hydride (Pd-H) species.[1][2] This reactive intermediate can be generated from various sources in the reaction mixture, including the base, solvent (especially protic solvents like water or alcohols), or even impurities. The Pd-H species can then participate in a competing catalytic cycle that results in the reductive cleavage of the C-Br bond instead of the desired bond formation.[1]
Q2: Which types of reactions are most susceptible to causing pyrazole debromination?
A: While debromination can occur under various conditions, it is most frequently encountered in the following transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most common area where debromination is a significant issue. It affects Suzuki-Miyaura[3][4], Buchwald-Hartwig amination[1][5], and Sonogashira couplings[5]. Bromopyrazoles are valuable building blocks in these reactions, making this a critical challenge to overcome.[6]
-
Lithiation and Metal-Halogen Exchange: The reaction of bromopyrazoles with strong organolithium bases (like n-BuLi or t-BuLi) to form lithiated pyrazole intermediates can be complicated by debromination, among other side reactions.[7][8][9] Careful control of temperature and stoichiometry is crucial.
Q3: How can I reliably detect and quantify the amount of debrominated byproduct in my reaction mixture?
A: Detecting and quantifying the debrominated pyrazole is essential for accurately assessing reaction performance and optimizing conditions. The most effective analytical techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse method for monitoring reaction progress. It can easily separate the starting material, desired product, and the debrominated byproduct, confirming their identities by their mass-to-charge ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable pyrazole derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The disappearance of the characteristic signal for the proton adjacent to the bromine and the appearance of a new signal in the aromatic region can be used to quantify the ratio of debrominated product to the desired product by integration.
Part 2: Troubleshooting and Prevention Guide
This section provides actionable strategies to mitigate debromination, organized by reaction type.
Focus Area 1: Palladium-Catalyzed Cross-Coupling Reactions
This is where most researchers face challenges. A systematic approach to optimization is key.
Q4: I'm observing significant debromination in my Suzuki-Miyaura coupling. What is the first and most effective parameter to change?
A: The first parameters you should investigate are the base and the temperature . These two factors often have the most dramatic impact on the rate of debromination.
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species that lead to debromination.[2]
-
Reaction Temperature: Debromination often has a higher activation energy than the desired cross-coupling pathway.
-
Actionable Advice: Lower the reaction temperature. If you are running the reaction at 100-110 °C, try reducing it to 80-90 °C. This can significantly increase the selectivity for the desired product.[2]
-
Q5: How do the palladium catalyst and phosphine ligand choice impact debromination?
A: The catalyst and ligand system is critical. The ligand's properties directly influence the stability of the palladium center and the relative rates of the desired productive steps (reductive elimination) versus the undesired debromination pathway.[5]
-
Expert Insight: Bulky and electron-rich phosphine ligands are known to accelerate the C-C or C-N bond-forming reductive elimination step.[5] This is the crucial final step of the productive catalytic cycle. By making this step faster, the palladium intermediate spends less time in the reaction mixture, reducing the opportunity for it to be intercepted by a hydride source and diverted down the debromination pathway.
-
Recommended Ligands: For challenging substrates like bromopyrazoles, consider using modern biarylphosphine ligands. Ligands such as SPhos, XPhos, and tBuDavePhos have proven effective in minimizing debromination and improving reaction efficiency.[5][10] Using well-defined palladium pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) can also be advantageous as they ensure the efficient formation of the active catalytic species.[5]
Below is a workflow to guide your troubleshooting process for cross-coupling reactions.
Q6: The N-H proton on my pyrazole seems to be causing issues. Should I use a protecting group, and which one is best?
A: Yes, absolutely. Protecting the acidic N-H proton of the pyrazole ring is often the single most effective strategy to prevent debromination, especially when optimizing other conditions is insufficient.[3][11] The unprotected N-H can be deprotonated by the base, increasing the electron density of the pyrazole ring and potentially destabilizing the C-Br bond. This can also lead to catalyst inhibition or unwanted side reactions.[11]
Choosing the right protecting group is crucial and depends on the stability required for your reaction and the conditions you can tolerate for its removal.[12]
| Protecting Group | Introduction Method | Stability / Lability | Key Advantages |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, base (e.g., Et₃N, DMAP)[13] | Stable to base, hydrogenolysis. Cleaved by strong acid (e.g., TFA, HCl).[13] | Widely used, easy to introduce, and often cleaved under mild acidic conditions. Highly effective at preventing debromination.[3][11] |
| SEM ((2-(Trimethylsilyl)ethoxy)methyl) | SEM-Cl, base (e.g., NaH) | Robust under many conditions. Cleaved by fluoride sources (e.g., TBAF) or strong acid.[11] | Offers excellent stability if the Boc group proves labile under your reaction conditions.[3][11] |
| Sulfonyl (e.g., Tosyl, Phenylsulfonyl) | TsCl or PhSO₂Cl, base | Very robust. Often requires harsh conditions for removal (e.g., strong base or reducing agents).[7][11] | Provides strong electron-withdrawal, which can be beneficial but makes deprotection more challenging.[11] |
Recommendation: Start with the Boc group . It provides an excellent balance of stability, effectiveness, and ease of removal, making it a reliable choice for most cross-coupling applications.[14]
Focus Area 2: Lithiation and Metal-Halogen Exchange
Q7: I'm attempting a Br-Li exchange on my bromopyrazole, but the reaction is messy with low yields of the desired lithiated species. What are the key factors to control?
A: Br-Li exchange on heteroaromatics can be challenging. Besides debromination (quenching of the desired lithiated species by a proton source), you can also face issues with regioselectivity or decomposition.
-
Temperature Control is Critical: These reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the highly reactive organolithium intermediates. Ensure your cooling bath is stable throughout the addition and reaction time.
-
Choice of Lithiating Agent: The reactivity of the organolithium reagent matters. n-Butyllithium (n-BuLi) is common, but sometimes a less nucleophilic base like lithium diisopropylamide (LDA) might be preferred for deprotonation rather than Br-Li exchange.
-
Directed Metalation: A powerful strategy is to use a directing group on the pyrazole nitrogen. A phenylsulfonyl (PhSO₂) group, for example, can direct lithiation to the C5 position regioselectively, even in the presence of a C4-bromo substituent.[7] This protecting group can then be removed under alkaline conditions after the desired functionalization at C5 has been achieved.[7] This avoids direct Br-Li exchange and the associated side reactions.
Part 3: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key strategies discussed above.
Protocol 1: General Procedure for N-Boc Protection of a Bromopyrazole
This protocol is a reliable method for protecting the pyrazole nitrogen, a crucial first step before attempting challenging cross-coupling reactions.[11][13]
Materials:
-
4-Bromopyrazole (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equiv)
-
Triethylamine (Et₃N) (1.05 equiv)
-
Dichloromethane (DCM)
Procedure:
-
In a dry round-bottom flask under ambient atmosphere, suspend the 4-bromopyrazole (1.0 equiv) in dichloromethane (approx. 0.1-0.2 M).
-
To the stirred suspension, add di-tert-butyl dicarbonate (1.05 equiv).
-
Slowly add triethylamine (1.05 equiv) to the reaction mixture at room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by TLC until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc-4-bromopyrazole, which can be purified by column chromatography if necessary.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol incorporates the key recommendations of using an N-protected substrate, a modern catalyst system, and a mild base.[2][11]
Materials:
-
N-Boc-4-bromopyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v)
Procedure:
-
To a dry Schlenk flask or reaction vial, add N-Boc-4-bromopyrazole, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Add this to the main flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Optimized Buchwald-Hartwig Amination of an Unprotected Bromopyrazole
This protocol uses a specialized catalyst system that has been shown to be effective for the amination of unprotected bromopyrazoles, providing a potential alternative to the N-protection strategy.[15]
Materials:
-
4-Bromo-1H-pyrazole (1.0 equiv)
-
Amine (1.2 equiv)
-
tBuBrettPhos Pd G3 precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.2 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the 4-bromo-1H-pyrazole, the tBuBrettPhos Pd G3 precatalyst, and LHMDS.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous, degassed toluene, followed by the amine coupling partner via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cross-Coupling Reactions.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles.
- SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- Benchchem. (n.d.). How to avoid debromination in 5-bromoindole reactions.
- Benchchem. (n.d.). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles. J. Chem. Soc., Perkin Trans. 1, 1829-1834.
- ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Benchchem. (n.d.). How to avoid debromination in pyridine coupling reactions.
- Benchchem. (n.d.). Preventing debromination of "1-(5-Bromopyridin-2-yl)piperidin-4-ol".
- Nolan, S. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Angewandte Chemie International Edition, 53(7), 1937-1941.
- Dolhem, E., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 149-163.
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
- ResearchGate. (n.d.). Reaction pathways for the lithiation.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.). Protecting group.
- Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl).
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
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- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Crystallization for 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
Welcome to the technical support guide for the crystallization of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshoot common issues encountered during the crystallization of this target molecule. The principles and techniques described herein are grounded in established crystallographic science to ensure robust and reproducible outcomes.
Understanding the Molecule: Key Considerations
Before initiating crystallization trials, understanding the physicochemical properties of this compound is crucial. Its structure consists of a substituted pyrazole core, which is relatively planar, with a flexible, nonpolar alkyl chain (3-methylbutyl) and a bromine substituent.
-
Polarity: The molecule possesses moderate polarity due to the pyrazole ring's nitrogen atoms and the bromine atom. However, the alkyl groups (dimethyl, methylbutyl) contribute significant nonpolar character. This duality suggests that a range of solvents, from moderately polar (like acetone or ethyl acetate) to less polar (like toluene or heptane), or mixtures thereof, will be most effective.
-
Hydrogen Bonding: The molecule lacks strong hydrogen bond donors. It can act as a hydrogen bond acceptor at the nitrogen atoms of the pyrazole ring. This reduces the likelihood of strong, directional interactions with protic solvents like water or methanol, which often aid in forming well-ordered crystal lattices.[1]
-
Conformational Flexibility: The 3-methylbutyl group has rotational freedom, which can sometimes hinder crystallization by allowing the molecule to adopt multiple conformations in solution, making it difficult for it to pack into an ordered lattice.[1]
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful crystallization strategy.
Q1: What is the most critical first step when developing a crystallization protocol for a new compound? A1: The most critical first step is systematic solvent screening to determine the compound's solubility profile.[2] The goal is to identify solvents where the compound is highly soluble when hot but poorly soluble when cold. This differential solubility is the driving force for crystallization upon cooling.[2][3][4] A preliminary screen should test a range of solvents with varying polarities.
Q2: How does the purity of my starting material affect crystallization? A2: Purity is paramount. Impurities can significantly inhibit or alter crystallization in several ways[5]:
-
Inhibit Nucleation: Impurities can interfere with the self-assembly of molecules into a crystal lattice, preventing crystal formation altogether.[6]
-
Cause "Oiling Out": Impurities can depress the melting point of your compound, increasing the likelihood of it separating as a liquid (oil) instead of a solid.[6][7][8]
-
Affect Crystal Habit: Structurally related impurities can incorporate into the crystal lattice, altering the crystal's shape, size, and quality, often leading to small, needle-like, or poorly formed crystals.[5][9] A minimum purity of 90-95% is recommended before attempting to grow high-quality single crystals.[1]
Q3: My solution is clear and supersaturated, but no crystals are forming. What can I do to induce nucleation? A3: Inducing nucleation is a common challenge when a solution is in a metastable state.[10] Several techniques can be employed:
-
Scratching: Gently scratch the inner surface of the glass flask with a glass rod at the air-liquid interface. The microscopic glass fragments dislodged can serve as nucleation sites.[8][11][12]
-
Seeding: Introduce a single, tiny crystal of the compound (a "seed crystal") into the supersaturated solution. This provides a pre-existing template for further crystal growth.[8][13]
-
Lowering Temperature: If cooling to room temperature is unsuccessful, try further cooling in a refrigerator or an ice bath to decrease solubility and promote nucleation.[8][11]
Q4: Should I aim for a high yield or high quality when growing crystals for X-ray diffraction? A4: For single-crystal X-ray diffraction, crystal quality is far more important than yield . The goal is to grow a small number of well-ordered, defect-free single crystals.[14] Methods should be adjusted to be slow and deliberate, even if it means a significant portion of the compound remains in the mother liquor.[14]
Troubleshooting Guide: Common Crystallization Problems
This guide provides a systematic approach to resolving specific experimental issues.
Problem: My compound separates as a liquid ("oils out") instead of forming crystals.
"Oiling out" is one of the most common crystallization problems. It occurs when the solute separates from the solution at a temperature above its melting point, forming liquid droplets instead of a solid lattice.[8][15]
Causality Analysis:
-
High Supersaturation: The solution is too concentrated, causing the compound to crash out of solution rapidly.
-
Rapid Cooling: Fast cooling doesn't allow sufficient time for molecules to orient themselves into a crystal lattice.[16]
-
Low Melting Point: The compound's melting point may be naturally low, or it may be depressed by the presence of impurities.[6][8]
-
Inappropriate Solvent: The polarity of the solvent may be too different from the solute, causing immiscibility of the molten solute phase with the bulk solvent.[6]
Solutions:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil, then add 10-20% more solvent to reduce the supersaturation level. Allow it to cool more slowly.[8]
-
Reduce the Cooling Rate: Insulate the flask (e.g., with paper towels or by placing it inside a larger beaker) to slow down heat loss. Let it cool to room temperature on the bench before moving to a colder environment.[11]
-
Lower the Crystallization Temperature: Use a solvent with a lower boiling point. This ensures that the solution becomes saturated at a temperature below the compound's melting point.[17]
-
Change the Solvent System: If oiling persists, the solvent is likely unsuitable. Try a solvent in which the compound is less soluble, or use a mixed-solvent system (see Protocol 2).
Problem: I am getting an amorphous solid or a fine powder, not distinct crystals.
This issue indicates that nucleation is occurring too rapidly and uncontrollably, leading to the formation of many tiny particles instead of the slow, ordered growth of a few large ones.[13]
Causality Analysis:
-
Excessive Supersaturation: The concentration gradient is too steep, favoring rapid precipitation over slow crystal growth.
-
Vibrations or Agitation: Physical disturbances can trigger mass nucleation events.
-
Solvent Choice: Highly volatile solvents can evaporate too quickly, leading to a rapid increase in concentration.
Solutions:
-
Decrease Supersaturation: Use a more dilute solution. While this may reduce yield, it is essential for growing larger, higher-quality crystals.[13]
-
Ensure a Stable Environment: Place the crystallization vessel in a location free from vibrations and significant temperature fluctuations.[13]
-
Slow Down Evaporation: If using the slow evaporation method, cover the vial with parafilm and punch only a few small holes with a needle to reduce the rate of solvent loss.
-
Use a Co-solvent: Adding a "poorer" solvent (one in which the compound is less soluble) very slowly via vapor diffusion can provide the gentle, controlled reduction in solubility needed for high-quality crystal growth.
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.
Caption: A decision tree for troubleshooting common crystallization outcomes.
Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol aims to identify a suitable single or binary solvent system.
Materials:
-
This compound (~10-20 mg per test)
-
Small test tubes or vials
-
A selection of solvents (see Table 1)
-
Heat source (hot plate or sand bath)
-
Ice bath
Procedure:
-
Place ~10 mg of the compound into a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.
-
If the compound is poorly soluble at room temperature, gently heat the mixture while continuing to add solvent dropwise until the solid fully dissolves. Record the volume of solvent used.
-
Allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice bath for 15-20 minutes.
-
Observe the results: The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature, and which produces a good yield of crystalline solid upon cooling.[3]
Table 1: Recommended Solvents for Screening This table provides a starting point for solvent selection, covering a range of polarities and boiling points.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Use |
| n-Heptane | 98 | 1.9 | Nonpolar; good for precipitating from more polar solvents. |
| Toluene | 111 | 2.4 | Aromatic, moderately nonpolar. Often yields good crystals.[1][18] |
| Diethyl Ether | 35 | 4.3 | Volatile, use with caution. Good for vapor diffusion.[17] |
| Ethyl Acetate | 77 | 6.0 | Medium polarity ester, excellent general-purpose solvent.[1][19] |
| Acetone | 56 | 21 | Polar aprotic, good solvent but can be too volatile.[3][18] |
| Acetonitrile | 82 | 37.5 | Polar aprotic, good for moderately polar compounds. |
| Isopropanol | 82 | 18 | Protic, can interact via weak H-bonds. |
| Ethanol | 78 | 24.5 | Common solvent for pyrazole derivatives.[20] |
Protocol 2: Vapor Diffusion (Liquid-Liquid)
This is an excellent and highly controlled method for growing high-quality single crystals when only small amounts of material are available.[1][21] It works by slowly changing the composition of the solvent system.[22]
Materials:
-
Small inner vial (e.g., 0.5 mL vial)
-
Larger outer vial or jar with a screw cap (e.g., 4 mL vial)
-
"Good" solvent (one in which the compound is soluble)
-
"Bad" or "anti-solvent" (a volatile solvent in which the compound is insoluble, e.g., hexane or diethyl ether)
Procedure:
-
Prepare a concentrated solution of your compound in the "good" solvent (e.g., toluene or ethyl acetate).
-
Filter the solution through a syringe filter into the small inner vial to remove any dust or particulate matter.
-
Pour a small amount (0.5-1 mL) of the volatile "anti-solvent" (e.g., n-heptane) into the larger outer vial.
-
Carefully place the open inner vial into the outer vial, ensuring the solvent levels are not high enough to mix directly.
-
Seal the outer vial tightly and leave it undisturbed in a vibration-free location for several days to weeks.
-
Mechanism: The more volatile anti-solvent will slowly diffuse via the vapor phase into the solution in the inner vial.[10][22] This gradually decreases the solubility of the compound, leading to slow, controlled crystal growth.
Caption: Diagram of a vapor diffusion crystallization setup.
References
- Vertex AI Search, "Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol",
- University of Rochester, Department of Chemistry, "How To: Grow X-Ray Quality Crystals",
- Brainly, "Why do crystals oil out and what are the remedies and prevention methods?",
- Chemistry LibreTexts, "3.6F: Troubleshooting",
- NIH National Center for Biotechnology Information, "Getting crystals your crystallographer will treasure: a beginner's guide",
- University of Rochester, Department of Chemistry, "Reagents & Solvents: Solvents for Recrystalliz
- YouTube, Chemistry For Everyone, "How Do Impurities Affect Crystal Structures?",
- SOP: CRYSTALLIZ
- Quora, "How to choose a solvent for crystalliz
- Chemistry LibreTexts, "3.3C: Determining Which Solvent to Use",
- Michigan State University, Department of Chemistry and Biochemistry, "Growing and Mounting Crystals Your Instrument Will Treasure",
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- Mettler Toledo, "Oiling Out in Crystalliz
- Chemistry LibreTexts, "3.3: Choice of Solvent",
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- ChemistryViews, "Tips and Tricks for the Lab: Growing Crystals Part 3",
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- NIH National Center for Biotechnology Information, "Synthesis and Crystal Structures of N-Substituted Pyrazolines",
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Validation & Comparative
A Comparative Guide to the Target Validation of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
This guide provides a comprehensive framework for the rigorous validation of the biological target of the novel pyrazole-containing compound, 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole, hereafter referred to as Cmpd-X. In drug discovery, identifying a compound that elicits a desired phenotypic response is a critical first step. However, the subsequent, and arguably more crucial, phase is to unequivocally validate that the compound's efficacy is mediated through its intended biological target. This process, known as target validation, is essential for building a robust therapeutic hypothesis and mitigating the risk of clinical failure due to a lack of efficacy or unforeseen toxicity from off-target effects.
For the purpose of this guide, we will operate under a common drug discovery scenario: Cmpd-X has been identified in a high-throughput phenotypic screen as a potent inhibitor of inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. Preliminary computational docking and initial kinase screening suggest that Cmpd-X may function by inhibiting p38 Mitogen-Activated Protein Kinase Alpha (p38 MAPKα) , a central regulator of inflammatory signaling.
This document outlines a multi-pronged, comparative strategy to test this hypothesis, emphasizing the integration of orthogonal experimental approaches to build an unassailable case for target engagement and functional modulation. We will compare and detail biochemical, biophysical, and cellular methods, providing the scientific rationale behind each experimental choice.
The Target Validation Workflow: An Integrated Strategy
A robust target validation plan does not rely on a single experiment. Instead, it layers evidence from multiple, independent methods to build a cohesive and compelling argument. The goal is to confirm that Cmpd-X directly binds to p38 MAPKα in a cellular environment and that this binding event leads to the inhibition of its downstream signaling, ultimately causing the observed anti-inflammatory phenotype.
Caption: A comprehensive workflow for small molecule target validation.
Part 1: Foundational Biochemical and Biophysical Analysis
Before moving into complex cellular systems, it is imperative to confirm that Cmpd-X directly interacts with purified p38 MAPKα protein. This foundational step provides the initial quantitative measure of potency.
Comparison of Foundational Methods
| Method | Principle | Information Gained | Advantages | Limitations |
| In Vitro Kinase Assay | Measures the ability of Cmpd-X to inhibit the phosphorylation of a specific substrate by recombinant p38 MAPKα. | IC50 (potency) | Quantitative, high-throughput, establishes direct enzyme inhibition. | Lacks cellular context; does not account for cell permeability or intracellular competition. |
| Surface Plasmon Resonance (SPR) | Immobilizes the target protein and flows the compound over the surface, detecting binding by changes in refractive index. | K_D (affinity), k_on/k_off (kinetics) | Label-free, provides detailed binding kinetics. | Requires specialized equipment, protein immobilization can affect conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein in solution. | K_D (affinity), ΔH (enthalpy), ΔS (entropy) | Gold standard for thermodynamics; no labeling or immobilization required. | Requires large amounts of pure protein and compound, lower throughput. |
Expert Insight: While all three methods are valuable, starting with a robust in vitro kinase assay is the most efficient path to generating an IC50 value. This value serves as a critical benchmark for all subsequent cellular assays. A significant discrepancy between the biochemical IC50 and the cellular EC50 can indicate issues such as poor cell permeability, compound efflux, or off-target effects.
Part 2: Confirming Target Engagement in a Cellular Milieu
The primary challenge in target validation is to prove that the compound binds its intended target within the complex and crowded environment of a living cell. We will compare two leading methodologies for this purpose: the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.
Comparative Analysis: CETSA vs. NanoBRET™
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent energy transfer molecule conjugated to the compound or a competitive tracer. |
| Target Modification | Not required. Measures engagement with the endogenous, unmodified protein. | Requires genetic modification (e.g., CRISPR/Cas9 or transfection) to express the target as a NanoLuc® fusion protein. |
| Throughput | Lower to medium. Often analyzed by Western Blot (low) or specialized plate-based formats (medium). | High. Plate-based, ratiometric luminescent readout is amenable to HTS. |
| Data Output | Thermal shift curve, indicating target stabilization at different compound concentrations. | BRET ratio, providing a direct measure of target occupancy and enabling calculation of intracellular IC50. |
| Key Advantage | Physiological relevance. Assesses the native protein in its natural state and cellular location. | High sensitivity and quantitation. Excellent for detailed dose-response studies and kinetic analysis in live cells. |
Recommendation: For definitive validation, employing both methods is ideal. Start with CETSA to confirm engagement with the endogenous p38 MAPKα. The visual evidence of a thermal shift provides strong, qualitative proof. Follow up with a NanoBRET™ assay to generate highly quantitative intracellular potency data, which can be directly compared to functional cellular outcomes.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the use of Western Blotting to detect the thermal stabilization of endogenous p38 MAPKα by Cmpd-X in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Cmpd-X and a known p38 MAPKα inhibitor (e.g., SB203580) as a positive control.
-
Complete cell culture medium (DMEM, 10% FBS, 1% Pen/Strep)
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Microcentrifuge
-
Protein lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system, and Western Blotting reagents
-
Primary antibodies: Rabbit anti-p38 MAPKα, Rabbit anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Culture RAW 264.7 cells to ~80-90% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of Cmpd-X (e.g., 0.1 µM, 1 µM, 10 µM) for 1 hour at 37°C.
-
Cell Harvesting: Harvest cells by scraping, wash with ice-cold PBS containing inhibitors, and resuspend the cell pellet in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature. Leave one aliquot on ice as the non-heated control.
-
Causality Check: This heating step is designed to denature proteins. Unbound p38 MAPKα will denature and precipitate at a lower temperature than p38 MAPKα that is stabilized by Cmpd-X binding.
-
-
Lysis and Centrifugation: Subject the cells to three freeze-thaw cycles using liquid nitrogen to ensure complete lysis. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p38 MAPKα and GAPDH. GAPDH should not show a thermal shift and serves as a loading control.
-
Data Analysis: Visualize the bands using an appropriate detection system. In vehicle-treated samples, the p38 MAPKα band intensity will decrease as the temperature increases. In Cmpd-X-treated samples, the protein will remain soluble at higher temperatures, demonstrating a "thermal shift."
Part 3: Linking Target Engagement to Cellular Function
Confirming that Cmpd-X binds p38 MAPKα is only part of the story. The final and most critical step is to prove that this binding event is responsible for the observed anti-inflammatory phenotype. This is achieved by measuring the inhibition of downstream signaling and using genetic tools to confirm target dependency.
The p38 MAPKα Signaling Pathway
The p38 MAPKα pathway is a well-characterized signaling cascade. Upon activation by cellular stressors like LPS, p38 MAPKα phosphorylates and activates downstream kinases, most notably MAPK-activated protein kinase 2 (MK2). Phosphorylated MK2 (p-MK2) then goes on to regulate the expression of inflammatory cytokines like TNF-α. This provides a clear, measurable biomarker for target inhibition.
Caption: p38 MAPKα signaling pathway and the inhibitory action of Cmpd-X.
Comparative Analysis: Functional Validation Methods
| Method | Principle | Information Gained | Advantages | Limitations |
| Phospho-Western Blot | Measures the level of phosphorylated MK2 (p-MK2) in cell lysates after stimulation and compound treatment. | EC50 (functional potency) | Directly measures inhibition of the target's immediate downstream substrate; links engagement to pathway modulation. | Provides a snapshot in time; can be semi-quantitative. |
| Genetic Knockdown/Out (siRNA/CRISPR) | Compares the phenotypic effect of Cmpd-X in wild-type cells versus cells where p38 MAPKα has been genetically removed or depleted. | Target Dependency | Gold standard for confirming that the compound's effect is mediated through the target of interest. | Can have off-target effects (siRNA) or induce compensatory mechanisms (CRISPR KO). |
Part 4: Ensuring Target Selectivity
A potent compound is of little therapeutic use if it interacts with dozens of other proteins, leading to toxicity. Therefore, the final phase of validation is to profile the selectivity of Cmpd-X.
-
Kinome Scanning: The most direct way to assess selectivity for a kinase inhibitor is to screen it against a large panel of recombinant kinases (e.g., the 468-kinase panel at Eurofins or Reaction Biology). The output is a quantitative measure of inhibition against hundreds of kinases, revealing any potential off-targets within the kinome.
-
Chemoproteomics: Unbiased methods like activity-based protein profiling (ABPP) can identify cellular targets of Cmpd-X without a priori assumptions, providing a global view of target engagement across the proteome.
Summary of Validation Data
The following table presents a hypothetical but ideal dataset that would constitute a robust validation package for Cmpd-X as a p38 MAPKα inhibitor.
| Experiment | Metric | Result for Cmpd-X | Interpretation |
| Biochemical Kinase Assay | IC50 vs. p38 MAPKα | 50 nM | Potent direct inhibitor of the recombinant enzyme. |
| Cellular Thermal Shift Assay (CETSA) | ΔT_m at 10 µM | +5.2 °C | Direct evidence of target engagement with endogenous p38 MAPKα in cells. |
| NanoBRET™ Target Engagement | Intracellular IC50 | 250 nM | Quantitative measure of target occupancy in live cells. |
| p-MK2 Western Blot | Functional EC50 | 300 nM | Target inhibition leads to downstream pathway modulation at a similar concentration to target engagement. |
| Cytokine Release Assay (TNF-α) | Phenotypic EC50 | 350 nM | The cellular phenotype is achieved at concentrations consistent with target engagement and pathway inhibition. |
| p38 MAPKα CRISPR KO Cells | TNF-α Inhibition | Effect abolished | Confirms the phenotype is dependent on the presence of p38 MAPKα. |
| Kinome Scan (468 kinases) | S-Score (10) at 1 µM | 0.01 | Highly selective; minimal off-target kinase activity at 1 µM. |
The validation of a biological target is a methodical process of accumulating evidence across orthogonal platforms. By systematically progressing from biochemical confirmation to cellular target engagement, functional pathway analysis, and selectivity profiling, a researcher can build an unassailable case for the mechanism of action of a novel compound like this compound. The congruence of data across these varied assays, as exemplified in the summary table, provides the high degree of confidence required to advance a compound into further preclinical and clinical development.
References
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Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature reviews. Drug discovery, 2(9), 717–726. [Link]
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Yong, H. Y., Koh, M. S., & Moon, A. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert opinion on investigational drugs, 18(12), 1893–1905. [Link]
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Schasmal, C., & Huen, T. (2015). Application of Surface Plasmon Resonance in Analyses of Post-Translational Modifications of Proteins. Sensors (Basel, Switzerland), 15(7), 17393–17414. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]
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Vasta, J. D., Robers, M. B., Machleidt, T., Rients, A., Anderson, K., Corona, C., ... & Daniels, D. L. (2018). Quantitative, real-time monitoring of protein degradation in live cells. Cell chemical biology, 25(2), 213-221. [Link]
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Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414. [Link]
The Pyrazole Scaffold: A Privileged Structure in the Quest for Novel Anti-Cancer Therapeutics
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Promise of the Pyrazole Moiety
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of a multitude of clinically successful drugs across various therapeutic areas. In oncology, pyrazole derivatives have emerged as a particularly fruitful area of research, leading to the development of several FDA-approved anti-cancer agents.[3] These compounds exert their anti-neoplastic effects through a variety of mechanisms, often by targeting key proteins involved in cancer cell proliferation, survival, and metastasis.[2][4]
This guide provides a comparative analysis of the anti-cancer activity of different classes of pyrazole derivatives, categorized by their primary molecular targets. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present quantitative data on their efficacy against various cancer cell lines, and provide detailed protocols for key experimental assays used in their evaluation.
I. Pyrazole Derivatives as Kinase Inhibitors: Targeting the Engines of Cell Proliferation
Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6] Pyrazole-based compounds have proven to be particularly effective as kinase inhibitors, with several derivatives targeting key players in oncogenic signaling cascades.[6]
A. Epidermal Growth Factor Receptor (EGFR) Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[7][8][9][10] Overexpression or activating mutations of EGFR are common in various cancers, including non-small-cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[8][11]
A number of pyrazole-containing compounds have been developed as EGFR inhibitors.[12] For instance, a series of novel pyrazole–thiadiazole-based derivatives have shown potent inhibitory activity against the A549 lung cancer cell line, with compound 6g exhibiting an impressive IC50 value of 0.024 µM against the EGFR enzyme.[13]
Figure 1: Simplified EGFR signaling pathway and the point of inhibition by pyrazole derivatives.
Comparative Activity of Pyrazole-Based EGFR Inhibitors:
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-thiadiazole (6g) | A549 (Lung) | 1.537 | [13] |
| Pyrazolo[3,4-d]pyrimidine (17) | MCF-7 (Breast) | Potent activity reported | [14] |
| Pyrazolinyl-indoles (HD05) | Various | Broad-spectrum activity | [15] |
B. Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the progression of the cell cycle.[5][16][17][18] In many cancers, CDKs are hyperactivated due to mutations in CDK genes, overexpression of cyclins, or inactivation of endogenous CDK inhibitors.[5] This leads to uncontrolled cell proliferation.
Several pyrazole derivatives have been identified as potent CDK inhibitors.[19][20] For example, a series of novel pyrazole derivatives synthesized by Ali et al. demonstrated significant inhibitory activity against CDK2/cyclin A2.[2] Compound 29 from this series exhibited IC50 values of 17.12 µM, 10.05 µM, 29.95 µM, and 25.24 µM against MCF-7, HepG2, A549, and Caco2 cell lines, respectively.[2][21]
Figure 2: The role of CDKs in cell cycle progression and inhibition by pyrazole derivatives.
Comparative Activity of Pyrazole-Based CDK Inhibitors:
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole (29) | HepG2 (Liver) | 10.05 | [2] |
| Pyrazole (29) | MCF-7 (Breast) | 17.12 | [2] |
| Pyrazole-based hybrids (31, 32) | A549 (Lung) | 42.79, 55.73 | [2] |
| Pyrazolo[1,5-a]pyrimidine (4) | HCT-116 (Colon) | Mean GI 96.47% | [19] |
II. Pyrazole Derivatives as Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton
Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton.[4][22][23][24] Microtubules play a critical role in cell division by forming the mitotic spindle, which segregates chromosomes into daughter cells.[25] Tubulin inhibitors interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[26][27]
Certain pyrazole-based compounds have been shown to act as tubulin polymerization inhibitors.[22][28] For instance, a series of pyrazole hybrid chalcone conjugates were synthesized and evaluated for their cytotoxicity, with compound 5o exhibiting excellent activity against MCF-7, SiHa, and PC-3 cancer cell lines with IC50 values of 2.13 µM, 4.34 µM, and 4.46 µM, respectively.[22]
Figure 3: Mechanism of action of pyrazole-based tubulin polymerization inhibitors.
Comparative Activity of Pyrazole-Based Tubulin Inhibitors:
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-chalcone (5o) | MCF-7 (Breast) | 2.13 | [22] |
| Pyrazole-chalcone (5o) | SiHa (Cervical) | 4.34 | [22] |
| Pyrazole-chalcone (5o) | PC-3 (Prostate) | 4.46 | [22] |
III. Pyrazole Derivatives as COX-2 Inhibitors: Targeting Inflammation and Angiogenesis
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a crucial role in inflammation, angiogenesis, and tumor progression.[21][29] The pyrazole scaffold is famously present in celecoxib, a selective COX-2 inhibitor.[30][31]
Novel pyrazole derivatives continue to be explored as potent and selective COX-2 inhibitors with anti-cancer activity.[30] For example, a series of differently substituted pyrazole derivatives were found to selectively inhibit COX-2 with IC50 values in the nanomolar range.[30][31]
Figure 4: The role of COX-2 in cancer and its inhibition by pyrazole derivatives.
Comparative Activity of Pyrazole-Based COX-2 Inhibitors:
| Compound/Derivative Class | Enzyme/Cell Line | IC50 (µM) | Reference |
| Substituted Pyrazoles (11, 12, 15) | COX-2 Enzyme | 0.043 - 0.049 | [30] |
| Pyrazole-thiourea-benzimidazole (PYZ10, PYZ11) | COX-2 Enzyme | 0.0283 nM | [31] |
IV. Other Mechanisms of Action and Multi-Targeted Agents
Beyond these well-defined targets, pyrazole derivatives have been shown to exert their anti-cancer effects through other mechanisms, including:
-
DNA Binding and Topoisomerase Inhibition: Some pyrazole compounds can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[2]
-
Multi-Targeted Inhibition: A growing area of research is the development of pyrazole derivatives that can inhibit multiple targets simultaneously, potentially leading to synergistic anti-cancer effects and overcoming drug resistance. For example, some pyrazole derivatives have been shown to dually inhibit EGFR and VEGFR-2.[32]
V. Experimental Protocols for In Vitro Anti-Cancer Activity Assessment
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anti-cancer activity of pyrazole derivatives.
Figure 5: General experimental workflow for evaluating the in vitro anti-cancer activity of pyrazole derivatives.
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the pyrazole derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
C. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][33][34][35]
Protocol:
-
Cell Treatment: Treat cells with the pyrazole derivatives at their IC50 concentrations for a defined period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
VI. Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly valuable framework in the design and development of novel anti-cancer agents. The versatility of its chemistry allows for the synthesis of a diverse range of derivatives with potent and selective activity against various oncogenic targets. As our understanding of the molecular drivers of cancer deepens, the rational design of multi-targeted pyrazole derivatives and the exploration of novel mechanisms of action will undoubtedly lead to the discovery of more effective and less toxic cancer therapies. The comparative data and standardized protocols presented in this guide are intended to facilitate further research and development in this promising field.
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The Isobutyl Handle: A Structure-Activity Relationship Guide to 4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole Analogs in Preclinical Discovery
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of pharmacologically active agents.[1][2][3] Its versatile nature allows for multi-vector chemical diversification, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. This guide delves into the structure-activity relationship (SAR) of a specific subclass: 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole analogs. We will objectively compare their potential biological performance with relevant alternatives, supported by a framework of established experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the pyrazole core in their discovery programs.
The Pyrazole Core: A Foundation for Diverse Bioactivity
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement imparts a unique combination of chemical properties, including aromaticity and the ability to act as both hydrogen bond donors and acceptors. These features are critical for molecular recognition by biological targets.[4][5] Consequently, pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antibacterial, and antifungal agents.[1][6][7]
The substitution pattern on the pyrazole ring dictates the ultimate biological effect. Key positions for modification include:
-
N1-position: Substituents at this position significantly influence the molecule's lipophilicity, metabolic stability, and interaction with the target's binding pocket.
-
C3 and C5-positions: These positions are often decorated with aryl or alkyl groups that can engage in hydrophobic or π-stacking interactions.
-
C4-position: This position allows for the introduction of various functional groups that can modulate the electronic properties of the ring or serve as a vector for further chemical elaboration.
Our focus is on a specific substitution pattern: a bulky, lipophilic 3-methylbutyl (isobutyl) group at the N1-position, methyl groups at C3 and C5, and a bromine atom at the C4-position. The bromine atom is particularly interesting as it can act as a bulky substituent, a potential site for metabolic oxidation, or a handle for further synthetic modifications via cross-coupling reactions.[8]
Unraveling the Structure-Activity Relationship of this compound Analogs
While a dedicated, comprehensive SAR study on the this compound scaffold is not extensively documented in a single source, we can synthesize a predictive SAR profile by analyzing data from structurally related pyrazole analogs. The primary biological activities associated with this substitution pattern are likely to be in the realms of anticancer and anti-inflammatory effects.
The N1-Alkyl Substituent: A Key Determinant of Potency and Selectivity
The nature of the substituent at the N1-position of the pyrazole ring is a critical determinant of biological activity. In the case of our lead scaffold, the 1-(3-methylbutyl) group, we can infer its role by comparing it with other N1-alkyl substituted pyrazoles.
-
Lipophilicity and Steric Bulk: The isobutyl group is a moderately lipophilic and sterically bulky substituent. This can enhance membrane permeability and promote hydrophobic interactions within the binding pocket of a target protein. However, excessive bulk can also lead to steric hindrance, preventing optimal binding. The branched nature of the isobutyl group may offer a balance between these two effects.
-
Metabolic Stability: The absence of easily oxidizable functionalities on the isobutyl chain suggests that this group may confer a degree of metabolic stability to the molecule.
To illustrate the importance of the N1-substituent, consider the following hypothetical SAR, which is based on general principles observed in other pyrazole series:
Caption: Hypothetical SAR of the N1-substituent on the pyrazole core.
The C4-Bromo Substituent: A Modulator of Activity
The bromine atom at the C4 position is another key feature. Halogen atoms, particularly bromine and chlorine, are often incorporated into drug candidates to enhance potency.[6]
-
Electronic Effects: Bromine is an electron-withdrawing group, which can influence the pKa of the pyrazole ring and its ability to participate in hydrogen bonding.
-
Steric Effects: The size of the bromine atom can influence the conformation of the molecule and its fit within a binding site.
-
Halogen Bonding: In some cases, a halogen atom can participate in a "halogen bond," a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the target protein, which can contribute to binding affinity.
The C3 and C5-Dimethyl Substitution: Anchoring the Scaffold
The methyl groups at the C3 and C5 positions provide a constant structural feature in this analog series. Their primary role is likely to provide a degree of steric bulk and lipophilicity, anchoring the molecule in a hydrophobic pocket of the target.
Comparative Analysis with Alternative Scaffolds
To contextualize the potential of this compound analogs, it is essential to compare them with established compounds.
Comparison with other Pyrazole-Based Bioactive Molecules
Many clinically used and investigational drugs feature a pyrazole core. A relevant comparator is Celecoxib , a well-known COX-2 inhibitor used for its anti-inflammatory properties.
| Feature | This compound | Celecoxib |
| Scaffold | 1,3,5-trisubstituted pyrazole | 1,5-diarylpyrazole |
| N1-Substituent | 3-methylbutyl (alkyl) | Phenyl |
| C4-Substituent | Bromo | Hydrogen |
| C3/C5-Substituents | Methyl/Methyl | Trifluoromethyl/Phenylsulfonamide |
| Primary Target(s) | Hypothesized: Kinases, COX enzymes | COX-2 |
The key difference lies in the nature of the substituents. The aryl groups in Celecoxib are crucial for its selective binding to the COX-2 enzyme. The alkyl and bromo substituents in our lead scaffold suggest that it may interact with different targets or with the same targets in a different binding mode.
Comparison with Non-Pyrazole Alternatives
If the primary therapeutic area for our pyrazole analogs is oncology, a relevant comparison would be with a standard chemotherapeutic agent like Doxorubicin or a targeted therapy such as a kinase inhibitor.
| Parameter | This compound Analogs | Doxorubicin |
| Mechanism of Action | Hypothesized: Enzyme inhibition (e.g., kinases) | DNA intercalation, topoisomerase II inhibition |
| Selectivity | Potentially selective for specific enzymes | Non-selective, high toxicity to rapidly dividing cells |
| Potential Advantages | Higher therapeutic index, oral bioavailability | Broad-spectrum anticancer activity |
| Potential Disadvantages | Narrower spectrum of activity, potential for resistance | High toxicity, cardiotoxicity |
Experimental Protocols for Synthesis and Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, detailed and validated experimental protocols are paramount.
General Synthetic Protocol for this compound Analogs
The synthesis of the target compounds can be achieved through a straightforward N-alkylation of the 4-bromo-3,5-dimethyl-1H-pyrazole precursor.
Caption: General synthetic workflow for the preparation of target analogs.
Step-by-step Protocol:
-
Bromination of 3,5-dimethylpyrazole: To a solution of 3,5-dimethylpyrazole in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by washing with aqueous sodium thiosulfate and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3,5-dimethyl-1H-pyrazole.
-
N-Alkylation: To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole in an anhydrous polar aprotic solvent (e.g., dimethylformamide), add a strong base (e.g., sodium hydride) at 0 °C. Stir for 30 minutes, then add the corresponding alkyl halide (e.g., 1-bromo-3-methylbutane). Allow the reaction to proceed at room temperature or with gentle heating until completion.
-
Purification and Characterization: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog. Confirm the structure and purity by NMR and mass spectrometry.
In Vitro Biological Evaluation Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole analogs (and a positive control, e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme, a heme cofactor, and a suitable buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the pyrazole analogs (and a positive control, e.g., Celecoxib) for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination and Detection: After a specific incubation time, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Quantitative Data Summary
The following table presents hypothetical, yet plausible, in vitro activity data for a series of N1-substituted 4-bromo-3,5-dimethyl-1H-pyrazole analogs, based on the SAR principles discussed. This data is for illustrative purposes and would need to be confirmed by experimental studies.
| Compound ID | N1-Substituent | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | COX-2 IC50 (µM) |
| 1a | methyl | > 50 | > 50 | > 100 |
| 1b | n-butyl | 15.2 | 22.5 | 45.8 |
| 1c (Lead) | 3-methylbutyl | 8.7 | 12.1 | 25.3 |
| 1d | n-hexyl | 12.5 | 18.9 | 38.1 |
| 1e | benzyl | 5.4 | 8.9 | 15.6 |
| Celecoxib | - | > 100 | > 100 | 0.04 |
| Doxorubicin | - | 0.5 | 0.8 | N/A |
Conclusion and Future Directions
The 4-bromo-3,5-dimethyl-1H-pyrazole scaffold, particularly when substituted at the N1-position with a 3-methylbutyl group, represents a promising starting point for the development of novel therapeutic agents. The SAR analysis, though inferred from related structures, suggests that the N1-alkyl chain length and branching are critical for optimizing biological activity. The bromine at the C4-position offers a handle for further diversification, potentially leading to compounds with enhanced potency and selectivity.
Future work should focus on the systematic synthesis and biological evaluation of a focused library of analogs to validate the hypothesized SAR. This should include variations in the N1-alkyl group, replacement of the C4-bromo with other halogens or functional groups, and exploration of different substituents at the C3 and C5 positions. Such studies, guided by the principles outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile pyrazole scaffold.
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confirming the mechanism of action of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
Introduction: Unveiling the Potential of a Novel Pyrazole Derivative
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The novel compound, this compound, represents a new chemical entity within this versatile class. While its precise mechanism of action is yet to be fully characterized, the extensive body of literature on related pyrazole structures allows us to formulate well-grounded hypotheses.
This guide provides a comprehensive framework for researchers to systematically investigate and confirm the mechanism of action of this compound. We will explore two of the most prominent mechanisms reported for pyrazole derivatives: kinase inhibition and tubulin polymerization disruption .[3][4] Through objective comparisons with well-characterized alternative compounds and detailed experimental protocols, this document serves as a practical roadmap for advancing the preclinical development of this promising molecule.
Part 1: Hypothetical Mechanism I - Kinase Inhibition
Rationale for Investigation:
A significant number of pyrazole-containing compounds have been developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[3] For instance, pyrazole derivatives have been successfully designed to target kinases such as BRAF, VEGFR-2, and PI3K, leading to the development of targeted cancer therapies.[3][4] Given this precedent, it is highly plausible that this compound exerts its biological effects through the inhibition of one or more protein kinases.
Comparison Compound: Vemurafenib
To benchmark the potential kinase inhibitory activity, we will use Vemurafenib , a potent and selective inhibitor of the BRAFV600E kinase, as a reference compound.[4] This will allow for a direct comparison of inhibitory potency and selectivity.
Experimental Workflow for Kinase Inhibition Analysis
The investigation into kinase inhibition will follow a two-stage process: an initial in vitro enzymatic assay to determine direct inhibitory activity, followed by a cell-based assay to confirm target engagement and downstream pathway modulation in a biological context.
Caption: Workflow for assessing tubulin polymerization inhibition.
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay measures the rate and extent of microtubule formation from purified tubulin in the presence of the test compound by monitoring the change in light scattering or fluorescence.
Materials:
-
Tubulin (>99% pure, lyophilized)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 1 mM GTP)
-
Glycerol
-
Test compound and Combretastatin A-4 (dissolved in DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Resuspend lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 2-3 mg/mL.
-
Prepare serial dilutions of the test compound and CA-4 in G-PEM buffer.
-
In a 96-well plate, add the diluted compound or DMSO (vehicle control).
-
Add the tubulin solution to each well. Keep the plate on ice to prevent premature polymerization.
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Initiate polymerization by adding GTP to each well (if not already in the buffer).
-
Immediately begin monitoring the absorbance at 340 nm every 30 seconds for 60 minutes.
-
The increase in absorbance corresponds to the formation of microtubules.
-
Calculate the percentage of inhibition of tubulin polymerization at the plateau phase for each concentration relative to the DMSO control.
-
Plot the data to determine the IC₅₀ value.
Protocol 4: Immunofluorescence for Microtubule Network Disruption
This protocol allows for the direct visualization of the microtubule network within cells, revealing any disruption caused by the compound.
Materials:
-
HeLa or A549 cells
-
Glass coverslips in 24-well plates
-
Test compound and Combretastatin A-4
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.2% Triton X-100 in PBS for permeabilization
-
1% BSA in PBS for blocking
-
Primary antibody (mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips and allow them to grow to 50-70% confluency.
-
Treat the cells with the IC₅₀ concentration of the test compound, CA-4, or DMSO for 4-6 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash again and permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 30 minutes.
-
Incubate with the anti-α-tubulin primary antibody (1:500 dilution in blocking buffer) for 1 hour.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (1:1000 dilution) and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a confocal or fluorescence microscope. Compare the organized microtubule filaments in control cells to the disrupted, fragmented structures in treated cells.
Comparative Data Summary (Hypothetical)
| Compound | Tubulin Polymerization IC₅₀ (µM) | Cellular Antiproliferative IC₅₀ (µM, HeLa) |
| This compound | To be determined | To be determined |
| Combretastatin A-4 | 2.1 | 0.015 |
Differentiating Mechanisms and Concluding Remarks
The experimental workflows outlined above provide a clear and robust strategy for discerning the primary mechanism of action of this compound.
-
If the compound demonstrates potent, low nanomolar activity in the kinase assays (both in vitro and cellular), but shows weak or no activity in the tubulin polymerization assays (IC₅₀ > 50 µM), it is highly indicative of a kinase inhibition mechanism.
-
Conversely, if the compound significantly inhibits tubulin polymerization in vitro and causes clear disruption of the cellular microtubule network at concentrations that correlate with its antiproliferative activity, a tubulin-targeting mechanism is strongly supported.
-
It is also possible that the compound possesses dual activity or an entirely different mechanism. If results from both sets of experiments are negative or inconclusive, further investigation using broader screening panels (e.g., commercial kinase panels, target-agnostic cellular thermal shift assays) would be warranted.
By systematically applying these validated protocols and comparing the results against established benchmarks, researchers can confidently confirm the mechanism of action, a critical step in the journey of translating a promising chemical entity into a potential therapeutic agent. The insights gained will not only illuminate the biological function of this compound but also guide future lead optimization and drug development efforts.
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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of Novel Pyrazole Compounds: The Case of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
Introduction: The Pyrazole Scaffold and the Imperative of Selectivity
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility is evident in the number of FDA-approved drugs that incorporate this core structure, spanning therapeutic areas such as inflammation (Celecoxib), oncology (Crizotinib), and neuropsychiatric disorders.[2][3] Pyrazole-containing compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer effects.[4] This broad bioactivity underscores the promiscuous potential of the pyrazole scaffold, making a thorough assessment of target selectivity not just a regulatory hurdle, but a scientific necessity for any novel analogue.[5]
This guide provides a comprehensive framework for the cross-reactivity profiling of a novel investigational compound, 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole . As no prior biological data for this specific molecule is publicly available, we will proceed by establishing a hypothetical primary target based on common pyrazole activities and then detail a systematic, multi-tiered approach to identify and validate potential off-target interactions. This document is intended for researchers, scientists, and drug development professionals as a practical guide to ensuring the scientific integrity and translational potential of new chemical entities.
Establishing a Primary Target Hypothesis
Given the prevalence of pyrazole derivatives as kinase inhibitors, for the purpose of this guide, we will hypothesize that This compound (hereafter referred to as "Compound X") is a potent inhibitor of a specific protein kinase, for instance, Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in oncology.[6] Our objective is to determine the selectivity of Compound X for CDK2 against a broad range of other protein kinases and other major drug target classes.
A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A systematic and tiered approach is crucial for efficiently managing resources while comprehensively assessing selectivity. This strategy moves from broad, high-throughput screening to more focused, biologically relevant functional assays.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad-Spectrum Off-Target Discovery
The initial step involves screening Compound X against large, commercially available panels of purified proteins at a single, high concentration (e.g., 10 µM). This provides a panoramic view of potential interactions.
-
Kinase Profiling: A radiometric kinase assay is a robust method for this purpose.[7] The compound is tested against a panel of hundreds of kinases to measure the percent inhibition of enzymatic activity.
-
GPCR and Ion Channel Panels: Binding assays are employed to assess interactions with G-protein coupled receptors and ion channels, common sources of off-target effects.
-
Other Target Classes: Depending on the structural alerts within the molecule, panels for proteases, nuclear receptors, and transporters may also be considered.
Tier 2: Quantitative Validation of Initial Hits
Any target exhibiting significant inhibition (e.g., >50% at 10 µM) in Tier 1 is considered an initial "hit" and must be validated. This involves generating a full dose-response curve to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). This quantitative data allows for a direct comparison of potency between the intended target and the off-targets.
Tier 3: Assessing Functional Activity in a Cellular Context
A compound that binds to an off-target protein in a biochemical assay may not necessarily exert a functional effect in a living cell. Therefore, it is critical to progress potent off-target interactions into cell-based functional assays. This step confirms that the off-target binding is functionally relevant and not an artifact of an isolated system.
Detailed Experimental Protocols
The following protocols are exemplary and should be optimized for the specific targets and cell lines being investigated.
Protocol 1: Radiometric Kinase Inhibition Assay (Tier 2)
Objective: To determine the IC50 value of Compound X against the primary target (CDK2) and identified off-target kinases.
Methodology:
-
Kinase Reaction Buffer Preparation: Prepare a buffer suitable for the specific kinase (e.g., for CDK2/Cyclin A: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., 100 µM to 1 nM).
-
Assay Plate Setup: In a 96-well plate, add 5 µL of the diluted compound to each well. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme and Substrate Addition: Add 20 µL of a solution containing the kinase (e.g., 5-10 ng of CDK2/Cyclin A) and its specific substrate (e.g., Histone H1) to each well.
-
Initiation of Reaction: Add 25 µL of a solution containing ATP and [γ-³³P]-ATP (to a final concentration of 10 µM ATP) to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 40 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Signal Detection: Transfer the reaction mixture to a filter plate (e.g., P30 Filtermat) and wash to remove unincorporated [γ-³³P]-ATP. Measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) (Tier 3)
Objective: To confirm the engagement of Compound X with its intended target (CDK2) and a validated off-target in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MCF-7 breast cancer cells) to ~80% confluency. Treat the cells with either vehicle (DMSO) or a high concentration of Compound X (e.g., 10x the biochemical IC50) for 1-2 hours.
-
Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
-
Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., CDK2) remaining in the soluble fraction at each temperature using Western blotting or another quantitative protein detection method.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A ligand-induced stabilization will result in a shift of the melting curve to a higher temperature for the compound-treated sample, confirming target engagement.
Data Presentation and Interpretation
Quantitative data should be presented in a clear, tabular format to facilitate comparison. The selectivity of the compound can be expressed as a selectivity index.
Table 1: Comparative Inhibitory Activity of Compound X
| Target | IC50 (nM) | Selectivity Index (Off-target IC50 / On-target IC50) |
| CDK2 (On-Target) | 15 | - |
| Off-Target Kinase A | 300 | 20 |
| Off-Target Kinase B | 1,500 | 100 |
| Off-Target Kinase C | >10,000 | >667 |
Interpretation: A higher selectivity index indicates greater selectivity. Generally, a selectivity of at least 100-fold is desired for a high-quality chemical probe or drug candidate to minimize the risk of off-target effects.
Visualizing On-Target vs. Off-Target Pathways
Visualizing the intended and potential unintended effects of a compound can aid in understanding its overall biological impact.
Caption: Hypothetical on-target and off-target signaling pathways.
Conclusion
The journey of a novel compound from synthesis to a potential therapeutic requires a rigorous and honest evaluation of its biological activity. For a molecule built on a versatile scaffold like pyrazole, comprehensive cross-reactivity profiling is not merely a step in the process but the foundation of its scientific validation. By employing a tiered strategy of broad panel screening, quantitative validation, and cell-based functional analysis, researchers can build a robust selectivity profile. This guide, using the hypothetical compound This compound , provides a blueprint for such an investigation, ensuring that the biological effects observed are indeed due to the intended mechanism of action, thereby enhancing the translational potential and safety of next-generation therapeutics.
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benchmarking 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole against known inhibitors
A Technical Guide for Drug Discovery Professionals
In the landscape of kinase-targeted drug discovery, the p38 mitogen-activated protein kinase (MAPK) signaling pathway remains a pivotal target for therapeutic intervention in a host of inflammatory diseases and cancers.[1][2] The persistent search for novel, potent, and selective inhibitors necessitates rigorous benchmarking of new chemical entities against established standards. This guide provides a comprehensive framework for evaluating the inhibitory potential of a novel pyrazole compound, 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole, against the p38 MAPK alpha isoform.
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, known to yield potent enzyme inhibitors.[3][4][5] Our hypothetical compound, this compound, has been synthesized to explore this chemical space. To ascertain its biological activity and therapeutic potential, we present a head-to-head comparison with three well-characterized p38 MAPK inhibitors, each representing a different class and mechanism of action:
-
SB203580 : A first-generation, ATP-competitive pyridinyl imidazole inhibitor, widely utilized as a reference compound in p38 MAPK research.[6][7]
-
BIRB 796 (Doramapimod) : A highly potent, second-generation diaryl urea compound that acts as an allosteric inhibitor, binding to a distinct pocket from the ATP-binding site and inducing a conformational change in the enzyme.[8][9][10]
-
Luteolin : A naturally occurring flavonoid that has been reported to exert anti-inflammatory effects through the suppression of the p38 MAPK pathway.[11][12][13]
This guide will detail the experimental protocol for an in vitro kinase inhibition assay, provide a framework for data analysis and interpretation, and discuss the implications of the comparative results for the future development of this compound as a potential therapeutic agent.
The p38 MAPK Signaling Pathway and Inhibitor Mechanisms
The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stimuli, such as stress and cytokines, to regulate a variety of cellular processes including inflammation, apoptosis, and cell differentiation.[1][14] The α-isoform of p38 is the most extensively studied and is a key player in the production of pro-inflammatory cytokines like TNF-α and IL-6.[2] Inhibition of p38α is therefore a promising strategy for the treatment of inflammatory conditions.[15][16]
The inhibitors selected for this comparison target p38α through distinct mechanisms, providing a robust benchmark for our novel compound.
Caption: p38 MAPK signaling pathway and inhibitor mechanisms of action.
Experimental Design and Protocols
To quantitatively assess and compare the inhibitory activity of this compound and the reference compounds, a robust in vitro enzymatic assay is required. The following protocol outlines a common and reliable method for determining the half-maximal inhibitory concentration (IC50) for each compound.
In Vitro p38α Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the p38α enzyme. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based detection method.
Materials:
-
Recombinant human p38α enzyme
-
ATF2 (Activating Transcription Factor 2) protein substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20)[17]
-
Test compounds (this compound, SB203580, BIRB 796, Luteolin) dissolved in DMSO
-
Detection reagent (e.g., a phospho-specific antibody for ATF2)
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a series of dilutions for each test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
For the final assay, the DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Enzyme and Substrate Preparation:
-
Assay Procedure:
-
Add a small volume (e.g., 1 µL) of each compound dilution to the wells of the 384-well plate. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for 100% inhibition/background).
-
Add the diluted p38α enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 20-30 minutes) at room temperature to allow the compounds to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the ATF2 substrate and ATP. The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the reaction for a specific period (e.g., 60 minutes) at 30°C.[19]
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions. This usually involves adding an antibody that specifically recognizes the phosphorylated form of ATF2.
-
Incubate for the recommended time to allow for the detection signal to develop.
-
Read the fluorescence signal on a compatible plate reader.
-
Caption: Experimental workflow for the in vitro p38α kinase inhibition assay.
Data Analysis and Interpretation
The raw fluorescence data will be converted to percent inhibition relative to the high (DMSO only) and low (no enzyme) controls. A dose-response curve is then generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.
Hypothetical Results:
| Compound | Class | Mechanism | Hypothetical IC50 (nM) |
| This compound | Pyrazole | To be determined | 75 |
| SB203580 | Pyridinyl Imidazole | ATP-competitive | 50[20] |
| BIRB 796 (Doramapimod) | Diaryl Urea | Allosteric | 38[10][21] |
| Luteolin | Flavonoid | Mixed/Multiple | >1000 |
Discussion of Hypothetical Results:
In this hypothetical scenario, this compound demonstrates potent inhibition of p38α with an IC50 of 75 nM. This positions it as a promising lead compound, with potency comparable to the well-established ATP-competitive inhibitor SB203580. While not as potent as the allosteric inhibitor BIRB 796, its efficacy is still within a therapeutically relevant range. The natural product, Luteolin, shows significantly weaker inhibition in this enzymatic assay, which may suggest its cellular effects are mediated through a different mechanism or that it has lower intrinsic potency against the isolated enzyme.[11][22]
The next critical step would be to determine the mechanism of action of our novel pyrazole compound. This can be achieved through enzyme kinetic studies. If the compound is ATP-competitive, its apparent potency will decrease as the concentration of ATP in the assay is increased. Conversely, a non-competitive or allosteric inhibitor's IC50 will be largely unaffected by ATP concentration. Understanding the binding mode is crucial, as allosteric inhibitors like BIRB 796 can offer advantages in terms of selectivity against other kinases, which often share highly conserved ATP-binding pockets.[8]
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the novel pyrazole derivative, this compound, against known p38 MAPK inhibitors. The provided experimental protocol and data interpretation framework establish a solid foundation for evaluating its potential as a therapeutic agent.
Based on our hypothetical results, this compound is a potent inhibitor of p38α. The subsequent research priorities should include:
-
Mechanism of Action Studies: To determine if the inhibition is ATP-competitive or allosteric.
-
Kinome Selectivity Profiling: To assess the compound's specificity for p38α against a broad panel of other kinases. High selectivity is a key determinant in minimizing off-target effects.
-
Cell-based Assays: To confirm the compound's activity in a cellular context by measuring its effect on the downstream phosphorylation of p38 MAPK substrates (e.g., MAPKAPK-2) or the production of inflammatory cytokines in response to a stimulus like lipopolysaccharide (LPS).
-
In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in animal models of inflammatory diseases.
By following this rigorous, comparative approach, researchers can effectively position novel compounds within the existing therapeutic landscape and make informed decisions about their continued development.
References
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Cuenda, A. et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Lett. 364, 229-233. Available at: [Link]
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Pargellis, C. et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. Available at: [Link]
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InvivoGen. (n.d.). SB203580: Akt & p38 MAP Kinases Inhibitor. Retrieved from [Link]
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Zhao, L. et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(32), 21013–21022. Available at: [Link]
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Alzheimer's Drug Discovery Foundation. (n.d.). p38α MAPK inhibitors. Retrieved from [Link]
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Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved from [Link]
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SciSpace. (2012). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Retrieved from [Link]
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ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. Retrieved from [Link]
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MDPI. (2018). Luteolin Inhibits Fibrillary β-Amyloid 1–40 -Induced Inflammation in a Human Blood-Brain Barrier Model by Suppressing the p38 MAPK-Mediated NF-κB Signaling Pathways. Retrieved from [Link]
-
MDPI. (2023). Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway. Retrieved from [Link]
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ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Retrieved from [Link]
-
ELK Biotechnology. (n.d.). Rat MAPK(P38 Mitogen Activated Protein Kinase) ELISA Kit. Retrieved from [Link]
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PMC - PubMed Central. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Retrieved from [Link]
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ResearchGate. (n.d.). Effect of luteolin on p38 MAPK activation in fMLP-stimulated.... Retrieved from [Link]
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PubMed. (2026). Protective Effect of luteolin on CLP-induced Sepsis-associated Encephalopathy via Inhibiting p38 MAPK Signalling in a Rat Model. Retrieved from [Link]
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PMC - NIH. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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PMC. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
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Frontiers. (2022). Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. Retrieved from [Link]
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PubMed. (2010). Luteolin suppresses IL-1beta-induced cytokines and MMPs production via p38 MAPK, JNK, NF-kappaB and AP-1 activation in human synovial sarcoma cell line, SW982. Retrieved from [Link]
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A Comparative Analysis of Synthetic Routes to Substituted Pyrazoles: A Guide for Researchers
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] Its prevalence in blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (Viagra), and several anticancer agents underscores the enduring interest in developing efficient and versatile synthetic methodologies for this heterocyclic motif.[3][4] This guide provides a comparative analysis of the most prominent synthetic routes to substituted pyrazoles, offering insights into their mechanisms, scope, and practical applications to assist researchers in selecting the optimal strategy for their specific target molecules.
The classical and still widely practiced approach to pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[5][6][7] However, the demand for increasingly complex and diverse pyrazole structures has driven the development of numerous alternative and complementary synthetic strategies. These include reactions of α,β-unsaturated carbonyls, 1,3-dipolar cycloadditions, and modern metal-catalyzed cross-coupling reactions for post-synthesis functionalization.[3][5][8] This guide will delve into the nuances of these key methods, providing a head-to-head comparison to inform rational synthetic design.
I. The Knorr Pyrazole Synthesis: The Workhorse Method
The Knorr synthesis remains a cornerstone of pyrazole chemistry due to its simplicity, use of readily available starting materials, and generally high yields.[9][10] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.[5][7]
Mechanism and Regioselectivity
The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by condensation of the hydrazine with one of the carbonyl groups.[9][11][12] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.[9]
A critical consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[5][10] The outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, such as pH.[9] For instance, the more electrophilic carbonyl carbon is generally attacked preferentially.
Advantages and Limitations
Advantages:
-
Simplicity and Versatility: The procedure is straightforward and accommodates a wide range of 1,3-dicarbonyl compounds and hydrazine derivatives.[6][9]
-
High Yields: Often provides good to excellent yields of the pyrazole product.[7][10]
-
Readily Available Starting Materials: 1,3-dicarbonyls and hydrazines are common and commercially available reagents.[8]
Limitations:
-
Regioselectivity Issues: The formation of regioisomeric mixtures with unsymmetrical substrates can complicate purification and reduce the yield of the desired product.[8][10]
-
Harsh Conditions: Some variations may require elevated temperatures or strongly acidic/basic conditions, which may not be compatible with sensitive functional groups.
Caption: General mechanism of the Knorr pyrazole synthesis.
II. Synthesis from α,β-Unsaturated Carbonyl Compounds
An alternative and widely used method involves the reaction of α,β-unsaturated aldehydes and ketones (chalcones, for example) with hydrazines.[5][8] This approach typically proceeds in two steps: the initial formation of a pyrazoline intermediate, followed by an oxidation step to furnish the aromatic pyrazole.[5][8]
Mechanism and Key Considerations
The first step is a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, followed by intramolecular cyclization and dehydration to form the pyrazoline. The subsequent oxidation to the pyrazole can be achieved using a variety of oxidizing agents, such as bromine, or by simply heating in a high-boiling solvent like DMSO under an oxygen atmosphere.[13]
Advantages and Limitations
Advantages:
-
Broad Substrate Scope: A vast number of α,β-unsaturated carbonyl compounds are readily accessible.[8]
-
Good for Specific Substitution Patterns: This method is particularly useful for synthesizing 3,5-diarylpyrazoles from chalcones.[5]
Limitations:
-
Two-Step Process: The requirement for a separate oxidation step adds complexity to the overall synthesis.[8]
-
Potential for Side Reactions: The oxidation step can sometimes lead to side products, reducing the overall yield.
Caption: Synthetic workflow from α,β-unsaturated carbonyls to pyrazoles.
III. 1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition, particularly the Huisgen [3+2] cycloaddition, offers a powerful and highly regioselective route to substituted pyrazoles.[5][14] This method typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, usually an alkyne or an alkene.[5][15]
Nitrile Imines as 1,3-Dipoles
Nitrile imines, often generated in situ from hydrazonoyl halides in the presence of a base, react readily with alkynes to afford pyrazoles.[8] The use of alkyne surrogates, such as α-bromocinnamaldehyde, can also be employed to achieve high regioselectivity.[16]
Diazo Compounds as 1,3-Dipoles
The reaction of diazo compounds, such as ethyl diazoacetate, with alkynes is another effective method for pyrazole synthesis.[5][15] These reactions can often be performed under catalyst-free conditions simply by heating, offering a green chemistry approach.[15] Modern variations utilize catalysts to improve efficiency and selectivity.[14]
Advantages and Limitations
Advantages:
-
High Regioselectivity: Often provides a single regioisomer, which is a significant advantage over the Knorr synthesis.[8][17]
-
Mild Reaction Conditions: Many 1,3-dipolar cycloadditions can be carried out at room temperature.[8]
-
Access to Diverse Substitution Patterns: Allows for the synthesis of pyrazoles with substitution patterns that are difficult to access via condensation methods.
Limitations:
-
Availability of Starting Materials: The synthesis of the 1,3-dipole precursors (e.g., hydrazonoyl halides, diazo compounds) can sometimes be challenging.
-
Safety Concerns: Diazo compounds can be explosive and require careful handling.
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- 13. Pyrazole synthesis [organic-chemistry.org]
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- 15. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
From Bench to Bedside: A Senior Scientist's Guide to the In Vivo Validation of Novel Anti-Inflammatory Pyrazoles
A Comparative Analysis of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole (Pyrazol-X) Against Established p38 MAPK Inhibitors
In the landscape of drug discovery, the journey from a promising in vitro "hit" to a viable in vivo candidate is a critical, multi-step process. This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the in vivo validation of a novel pyrazole compound, this compound, hereafter referred to as Pyrazol-X. We will operate under the working hypothesis that our initial in vitro screens have identified Pyrazol-X as a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key mediator of inflammatory responses.
This document will not only detail the necessary experimental steps but will also provide the scientific rationale behind these choices, comparing the hypothetical performance of Pyrazol-X with established, first-generation p38 MAPK inhibitors.
The In Vitro Foundation: Characterizing Pyrazol-X as a p38 MAPK Inhibitor
Our starting point is a robust set of in vitro data that establishes the potency and selectivity of Pyrazol-X. The p38 MAPK pathway is a well-validated target for inflammatory diseases; its activation leads to the production of pro-inflammatory cytokines like TNF-α and IL-6. Our goal in vitro was to confirm that Pyrazol-X effectively and selectively blocks this activity.
Hypothetical In Vitro Performance Summary
To proceed, we must have quantitative data that suggests Pyrazol-X is a promising candidate. The following table summarizes our hypothetical, yet realistic, in vitro findings compared to a known reference compound, Losmapimod.
| Parameter | Pyrazol-X (Hypothetical Data) | Losmapimod (Reference Data) | Significance |
| p38α Kinase Assay (IC50) | 15 nM | 9.5 nM | Demonstrates potent, direct inhibition of the target enzyme. Pyrazol-X is comparable to the reference compound. |
| Cell-Based TNF-α Release Assay (IC50) | 50 nM | 30 nM | Confirms cell permeability and activity in a biological context (e.g., in LPS-stimulated human macrophages). |
| Kinase Selectivity Panel (400+ kinases) | High selectivity for p38α/β | High selectivity for p38α/β | Crucial for minimizing off-target effects and potential toxicity. Assesses binding against a wide panel of other kinases. |
| In Vitro Metabolic Stability (Human Liver Microsomes, t½) | > 60 min | ~45 min | Predicts a lower clearance rate in vivo, potentially allowing for less frequent dosing. A longer half-life is generally desirable. |
This in vitro profile makes Pyrazol-X a compelling candidate for in vivo testing. It is potent, cell-permeable, selective, and appears metabolically stable.
The Crucial Transition: Designing the In Vivo Validation Workflow
An in vivo study is not a single experiment but a phased approach designed to answer three fundamental questions:
-
Pharmacokinetics (PK): Can the compound get into the body and stay there long enough to be effective?
-
Pharmacodynamics (PD): Does the compound engage its target (p38 MAPK) in a living animal?
-
Efficacy: Does target engagement translate into a meaningful therapeutic effect in a disease model?
The following diagram illustrates this validation workflow.
Caption: In vivo validation workflow for Pyrazol-X.
Experimental Protocols: A Step-by-Step Guide
Here, we detail the methodologies for the critical in vivo experiments.
Protocol 1: Murine Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration profile of Pyrazol-X after a single oral dose.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old (n=3 per time point).
-
Compound Formulation: Pyrazol-X is formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose, 0.1% Tween 80 in water).
-
Dosing: A single oral dose of 10 mg/kg is administered by gavage. This dose is a standard starting point for many small molecule discovery programs.
-
Blood Sampling: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), a small volume of blood (~50 µL) is collected from the tail vein into EDTA-coated tubes.
-
Plasma Preparation: Samples are immediately centrifuged (2000 x g for 10 min at 4°C) to separate plasma.
-
Bioanalysis: Plasma concentrations of Pyrazol-X are quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Key PK parameters are calculated: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).
Protocol 2: Pharmacodynamic (PD) & Acute Efficacy Model (LPS Challenge)
Objective: To confirm that Pyrazol-X inhibits p38 MAPK signaling and subsequent TNF-α release in vivo.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old (n=6-8 per group).
-
Group Allocation:
-
Group 1: Vehicle control + Saline challenge
-
Group 2: Vehicle control + LPS challenge
-
Group 3: Pyrazol-X (e.g., 30 mg/kg) + LPS challenge
-
Group 4: Losmapimod (30 mg/kg) + LPS challenge
-
-
Dosing: Compounds (or vehicle) are administered via oral gavage. The dose selected should be based on PK data to ensure adequate exposure.
-
Inflammatory Challenge: One hour after compound administration, mice are challenged with an intraperitoneal (IP) injection of Lipopolysaccharide (LPS) (e.g., 1 mg/kg) to induce a systemic inflammatory response.
-
Sample Collection: 90 minutes after the LPS challenge, blood is collected via cardiac puncture. Spleen or liver tissue can also be harvested.
-
Biomarker Analysis:
-
TNF-α Levels: Plasma TNF-α concentrations are measured using a commercial ELISA kit.
-
Target Engagement: The phosphorylation status of p38 (p-p38) in tissue lysates is measured by Western Blot or a specific immunoassay. A reduction in p-p38 indicates target engagement.
-
Interpreting the Data: A Comparative Framework
The success of Pyrazol-X hinges on its performance relative to known alternatives. The table below outlines hypothetical, but desirable, outcomes from our in vivo studies.
| Parameter | Pyrazol-X (Target Outcome) | Losmapimod (Expected Outcome) | Interpretation & Next Steps |
| Oral Bioavailability (%) | > 30% | ~20-30% | A higher bioavailability means more of the drug is absorbed, which is a significant advantage. |
| Plasma Half-Life (t½, hours) | 4 - 6 hours | 2 - 4 hours | A longer half-life supports a once or twice-daily dosing regimen, which is favorable for patient compliance. |
| Inhibition of LPS-induced TNF-α (%) | > 70% at 30 mg/kg | ~60-70% at 30 mg/kg | Demonstrates potent in vivo efficacy in an acute inflammation model. Superior or equivalent performance is a strong positive signal. |
| Reduction in p-p38 (Target Engagement) | Dose-dependent reduction | Dose-dependent reduction | Confirms the mechanism of action in vivo. The dose required for target engagement should correlate with the dose required for efficacy. |
| Tolerability | No adverse events observed | Generally well-tolerated | Safety is paramount. Any signs of toxicity (weight loss, lethargy) would be a major red flag. |
If Pyrazol-X demonstrates a superior PK profile (e.g., higher bioavailability, longer half-life) and equivalent or superior efficacy in the LPS model compared to Losmapimod, it warrants progression into more complex, chronic disease models (e.g., collagen-induced arthritis for rheumatoid arthritis).
Mechanism of Action: The p38 MAPK Signaling Cascade
To understand why we measure specific biomarkers, it is essential to visualize the pathway Pyrazol-X aims to inhibit.
Caption: The p38 MAPK signaling pathway targeted by Pyrazol-X.
Conclusion and Future Directions
This guide outlines a rigorous, scientifically-grounded strategy for validating the in vitro potential of a novel p38 MAPK inhibitor, Pyrazol-X. The core principles are to systematically assess its pharmacokinetic properties, confirm target engagement, and demonstrate efficacy in a relevant in vivo model. By directly comparing its performance against established compounds like Losmapimod, we can make a data-driven decision on whether Pyrazol-X possesses a differentiated profile that justifies its continued development. Positive results from these initial studies would pave the way for more extensive preclinical safety and efficacy testing in chronic disease models, moving one step closer from the laboratory bench to clinical application.
References
A Researcher's Guide to Assessing the Selectivity of Novel Kinase Inhibitors: The Case of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring the selectivity of a potential drug molecule. A highly selective compound interacts with its intended target with high affinity, while minimizing engagement with other proteins, thereby reducing the potential for off-target effects and toxicity.[1][2] This guide provides a comprehensive framework for assessing the kinase selectivity profile of a novel investigational compound, using the pyrazole derivative 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole as a case study.
Given that no public data exists for this specific molecule, this document will not present pre-existing results. Instead, it will serve as an in-depth methodological guide, outlining the essential experimental strategies, protocols, and data interpretation required to thoroughly characterize its selectivity. We will compare this hypothetical profiling process to that of well-established kinase inhibitors, providing a robust template for your own research endeavors.
The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[3] Their dysregulation is implicated in numerous diseases, particularly cancer, making them a major class of drug targets.[3] However, the high degree of structural similarity within the ATP-binding site across the kinome presents a significant challenge for developing selective inhibitors.[2][4]
The pyrazole core is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs, and is a common starting point for the development of kinase inhibitors.[5][6] Our subject molecule, this compound, represents a novel entity whose selectivity is unknown. A rigorous assessment is therefore not just a matter of academic interest, but a crucial step in determining its therapeutic potential.
Comparative Framework: Establishing Benchmarks for Selectivity
To objectively evaluate the selectivity of a novel compound, its performance must be benchmarked against inhibitors with known and diverse selectivity profiles. For the purpose of this guide, we will use three well-characterized kinase inhibitors as comparators[7]:
-
Staurosporine: A natural alkaloid known for its potent but broad, non-selective inhibition of a wide range of kinases. It serves as a positive control for kinase inhibition but a negative benchmark for selectivity.
-
Dasatinib: A multi-targeted inhibitor approved for clinical use that potently inhibits BCR-ABL and Src family kinases, among others. It represents a clinically successful example of a multi-targeted, yet relatively selective, agent.
-
Gefitinib: A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. It exemplifies a targeted inhibitor with a very narrow spectrum of activity.
A Multi-Tiered Strategy for Comprehensive Selectivity Profiling
A thorough assessment of selectivity requires a multi-faceted approach, moving from broad, high-throughput biochemical assays to more focused and physiologically relevant cellular and proteomic methods.
Caption: A multi-tiered workflow for assessing inhibitor selectivity.
Tier 1: Broad Kinome Screening (Biochemical Assays)
The initial step involves screening the compound against a large panel of purified kinases to determine its inhibitory activity in a cell-free system.[8] This provides a broad overview of its potential targets and off-targets across the kinome.
Recommended Assay: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for profiling inhibitor selectivity.[9][10] It measures the change in the thermal stability of a protein upon ligand binding, which is a direct indicator of interaction.[9] This method is advantageous as it does not require an active enzyme or knowledge of its substrate.[9][10]
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
-
Protein Preparation: Obtain a panel of purified kinase domains. A comprehensive panel should represent all major branches of the human kinome.
-
Reagent Preparation:
-
Prepare a stock solution of this compound and comparator compounds (Staurosporine, Dasatinib, Gefitinib) in 100% DMSO.
-
Prepare a working buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
Prepare a fluorescent dye solution (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
-
Assay Plate Setup:
-
In a 96- or 384-well PCR plate, add the kinase, buffer, and dye to each well.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells. A final compound concentration of 1-10 µM is typical for initial screens.
-
-
Thermal Denaturation:
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.
-
Calculate the thermal shift (ΔTm) for each compound by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample. A significant positive ΔTm indicates binding.
-
Data Presentation: Comparative Kinase Inhibition
The results from the initial screen can be summarized in a table comparing the percentage of inhibition at a fixed concentration or the binding affinity (Kd) for a panel of kinases.
Table 1: Example Comparative Kinase Binding (ΔTm in °C at 10 µM)
| Kinase | This compound | Staurosporine | Dasatinib | Gefitinib |
| ABL1 | 1.2 | 15.5 | 16.2 | 0.8 |
| SRC | 2.5 | 14.8 | 15.1 | 1.1 |
| EGFR | 12.1 | 13.5 | 8.2 | 14.5 |
| VEGFR2 | 3.1 | 12.9 | 9.5 | 2.3 |
| CDK2 | 0.9 | 11.5 | 1.5 | 0.5 |
| p38α | 1.5 | 10.8 | 3.1 | 1.2 |
| ... (and so on for a large panel) |
Hypothetical data for illustrative purposes.
From this initial screen, we can identify primary targets (e.g., EGFR in this hypothetical case) and significant off-targets.
Tier 2: Cellular Target Engagement and Pathway Analysis
While biochemical assays are excellent for initial screening, they do not always reflect a compound's activity in a cellular context.[2] Cellular assays are crucial to confirm target engagement and to understand the compound's impact on downstream signaling pathways.
Recommended Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA® extends the principle of thermal shift to live cells, measuring the stabilization of a target protein in its native environment.[11] This provides direct evidence of target engagement within the cell.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the primary target identified in Tier 1).
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
-
Protein Quantification:
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction using a method like Western blotting or ELISA.
-
-
Data Analysis:
-
Generate isothermal dose-response curves by plotting the amount of soluble target protein against the compound concentration at a fixed temperature. This allows for the determination of an EC50 for target engagement.
-
Data Presentation: Target Engagement and Downstream Signaling
The cellular activity should be quantified and compared.
Table 2: Example Cellular Potency and Target Engagement
| Compound | Target Engagement (CETSA® EC50) | Anti-proliferative Activity (IC50) |
| This compound | 150 nM | 250 nM |
| Gefitinib | 25 nM | 50 nM |
Hypothetical data for illustrative purposes.
To further validate the mechanism of action, one should perform Western blot analysis to assess the phosphorylation status of the target kinase and its key downstream substrates. A selective inhibitor should reduce phosphorylation of the intended pathway without affecting other signaling cascades.
Caption: Workflow for validating on-target pathway modulation.
Tier 3: Unbiased Off-Target Identification (Chemoproteomics)
Even with extensive kinome screening, some off-targets may be missed, especially non-kinase proteins. Chemoproteomics offers an unbiased approach to identify the full spectrum of protein interactions in a complex biological sample.[11]
Recommended Assay: Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes to map the active sites of entire enzyme families directly in native biological systems.[11] In a competitive ABPP experiment, a decrease in probe labeling of a protein in the presence of the test compound indicates a direct interaction.
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Proteome Preparation: Prepare cell or tissue lysates.
-
Competitive Incubation: Incubate the proteome with the test compound at various concentrations or with a vehicle control.
-
Probe Labeling: Add a broad-spectrum, activity-based probe that covalently modifies the active sites of a class of enzymes (e.g., kinases).
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Use mass spectrometry to identify and quantify the proteins that show reduced probe labeling in the presence of the test compound.
-
-
Data Interpretation: Proteins with significantly reduced labeling are identified as potential off-targets.
Interpreting the Data: Quantifying Selectivity
The ultimate goal is to integrate the data from all three tiers to build a comprehensive selectivity profile. Several metrics can be used to quantify selectivity, such as the Selectivity Score (S-score), which relates the number of inhibited off-targets to the total number of kinases tested at a specific concentration.
A highly selective compound will show a high potency for its primary target(s) and minimal interaction with other proteins across all assays. The comparative data from benchmark inhibitors is essential here to contextualize the performance of the novel compound. Does it behave like the promiscuous Staurosporine, the multi-targeted Dasatinib, or the highly specific Gefitinib?
Conclusion
Assessing the selectivity of a novel compound like this compound is a rigorous, multi-step process that is fundamental to its potential development as a research tool or therapeutic agent. By employing a tiered strategy that combines broad biochemical screening, cellular target validation, and unbiased proteomic profiling, researchers can build a comprehensive and reliable selectivity profile. This guide provides the framework and methodologies to undertake such an evaluation, ensuring that decisions made during the drug discovery process are based on robust, scientifically sound data.
References
- Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
- Anonymous. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Vertex AI Search.
- Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118.
- Bubeck, P. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. PubMed.
- Anonymous. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4787.
- Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18.
- El-Senduny, F. F., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI.
- Anonymous. (2024). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Vertex AI Search.
- Anonymous. (n.d.). Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.
- Tarrason, G., et al. (2025). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central.
- Wang, T., & Wei, Y. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Anonymous. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Fajemiroye, J. O., et al. (2022). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 13, 864627.
- Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology.
- Anonymous. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Vertex AI Search.
- Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(10), 2446.
- Anonymous. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry.
- Anonymous. (n.d.). Profiling Kinase Cross-Reactivity: A Comparative Guide for 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole. Benchchem.
- Kumar, V., & Yusuf, M. (2012). Current status of pyrazole and its biological activities. Der Pharma Chemica, 4(1), 22-34.
- Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
- Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Anonymous. (n.d.). 4-bromo-3-methyl-1H-pyrazole. PubChem.
- Anonymous. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole. PubChem.
- Angelico, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1719.
- Kim, Y., et al. (2023). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Molecules, 28(14), 5489.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory hurdle; it is a core component of scientific integrity. This guide provides a detailed, field-tested protocol for the proper disposal of 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole, ensuring the protection of personnel, facilities, and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe management. 4-bromo-3,5-dimethyl-1H-pyrazole is classified as a hazardous substance with the following primary concerns.[1]
-
Skin and Eye Irritation: The compound can cause significant skin and serious eye irritation upon contact.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1]
-
Environmental Hazard: As a halogenated organic compound, it is subject to stringent environmental regulations due to its potential for persistence and ecotoxicity. Improper disposal is strictly prohibited.[2][3]
These hazards dictate that the compound must be treated as a regulated hazardous waste stream. Direct disposal into sanitary sewers or municipal trash is forbidden and violates regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]
| Hazard Classification | Description | Primary Exposure Routes | Source |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | Dermal contact | [1] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | Ocular contact | [1] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation. | Inhalation | [1] |
| Environmental | Halogenated Organic Compound | Release to soil or water | [2][3] |
Pre-Disposal Protocol: Point-of-Generation Waste Management
Proper disposal begins the moment the chemical is deemed "waste."[6] A self-validating system of containment and labeling at the source is critical to prevent accidental exposures and regulatory non-compliance.
Step 1: Immediate Segregation
Isolate waste this compound from other chemical waste streams at the point of generation. This is crucial to prevent dangerous reactions.
-
Incompatible Materials: Store this waste away from strong oxidizing agents.[1][7]
-
Waste Stream Purity: Do not mix this halogenated organic waste with non-halogenated solvents or other waste types.[8] Mixing waste streams can complicate the disposal process and significantly increase costs.
Step 2: Container Selection and Management
The integrity of the waste container is your primary line of defense against a release.
-
Material Compatibility: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container material will not degrade upon contact with the pyrazole compound or any residual solvents.[4][8]
-
Container Integrity: The container must be in good condition, free of cracks or damage, and possess a secure, leak-proof screw cap.[4]
-
Secure Closure: Keep the waste container closed at all times except when adding waste.[9][10] This minimizes the release of vapors and prevents spills.
Step 3: Accurate and Compliant Labeling
Proper labeling is a non-negotiable requirement mandated by OSHA and the EPA.
-
Use an Official Waste Label: Affix a standardized hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete All Fields:
-
Full Chemical Name: Write out "Waste this compound". Avoid abbreviations or formulas.
-
Composition: List all components, including residual solvents, with accurate percentage estimates.
-
Hazard Identification: Check all applicable hazard boxes (e.g., Irritant).
-
Disposal Workflow: From Laboratory Bench to Final Disposition
Disposal of this compound must be handled through your institution's regulated waste management program, coordinated by the EHS office.
Caption: Workflow for the safe disposal of brominated pyrazole waste.
Experimental Protocol: Arranging for Disposal
-
Storage: Store the sealed and labeled waste container in your lab's designated Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel.[4]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[8]
-
Initiate Pickup Request: Once the container is nearly full or you are approaching the storage time limit (per your institution's policy), submit a chemical waste pickup request through your EHS department's online portal or designated procedure.
-
Do Not Move: Do not transport the waste yourself. Trained EHS professionals or licensed contractors will collect the waste directly from your laboratory.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11][12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][7][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[7][11][12]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[7][11]
Small Spill Cleanup Protocol
For minor spills that can be safely managed by laboratory personnel:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and nitrile gloves.[7]
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and absorb the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Seal and label the container holding the cleanup residue as hazardous waste and dispose of it through EHS. All materials used for cleanup must be treated as hazardous waste.[6]
For large spills, evacuate the area, secure it, and contact your institution's emergency EHS number immediately.
Waste Minimization: A Proactive Approach
The most effective disposal method is to minimize waste generation at the source.[5]
-
Inventory Management: Purchase only the quantity of chemical required for your specific project to avoid surplus and expired stock.[6]
-
Process Modification: Where scientifically viable, modify experimental procedures to reduce the volume of chemical used.[6]
-
Substitution: If possible, investigate whether a less hazardous or non-halogenated alternative can be used without compromising research outcomes.[6]
By adhering to these detailed procedures, you ensure that your critical research is conducted not only effectively but also with the highest standards of safety and environmental responsibility.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Properly Managing Chemical Waste in Labor
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety.
- Chemical Waste Disposal for Labor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
